molecular formula C2F2 B1210905 Difluoroacetylene CAS No. 689-99-6

Difluoroacetylene

Cat. No.: B1210905
CAS No.: 689-99-6
M. Wt: 62.02 g/mol
InChI Key: BWTZYYGAOGUPFQ-UHFFFAOYSA-N
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Description

Difluoroacetylene, also known as this compound, is a useful research compound. Its molecular formula is C2F2 and its molecular weight is 62.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoroethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F2/c3-1-2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTZYYGAOGUPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218978
Record name Difluoroacetylene
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Molecular Weight

62.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

689-99-6
Record name Ethyne, difluoro-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyne, difluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoroacetylene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Difluoroacetylene and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetylene (C₂F₂) is a highly reactive, linear molecule with the formula F-C≡C-F. As the perfluorinated analog of acetylene, it holds significant interest as a precursor for the synthesis of novel fluoropolymers and as a building block in organic synthesis. However, its preparation is notoriously challenging, often associated with low yields and a significant risk of explosion.[1][2] This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a detailed focus on the preparation and characterization of its key precursors. Experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough resource for researchers in the field.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound, with its unique electronic structure, represents a potent synthon for the introduction of the difluoroethynyl moiety. Despite its potential, the inherent instability of this compound has limited its widespread application.[1][2] This guide aims to consolidate the available information on its synthesis, providing a practical reference for its safe and efficient generation in a laboratory setting.

Synthesis of this compound

The direct synthesis of this compound is a complex and hazardous undertaking. The most cited method involves the pyrolysis of difluoromaleic anhydride.

Pyrolysis of Difluoromaleic Anhydride

It is crucial to emphasize that this reaction should only be attempted by experienced chemists with appropriate safety measures in place due to the explosive nature of this compound.

Synthesis of Key Precursors

Given the challenges in directly synthesizing and handling this compound, a common strategy involves the in situ generation or the use of more stable precursors. A key and commercially available precursor is 1,2-dichloro-1,2-difluoroethylene.

Synthesis of 1,2-Dichloro-1,2-difluoroethylene

1,2-Dichloro-1,2-difluoroethylene (C₂Cl₂F₂) serves as a crucial starting material for the synthesis of various fluorinated compounds. It exists as a mixture of (E) and (Z) isomers. One established method for its preparation is through the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.

Materials:

  • 1,1,1,2-tetrachloro-2,2-difluoroethane

  • Methanol

  • Powdered Zinc

  • Zinc Chloride

  • Dry Ice/Acetone bath

  • Ice water bath

Procedure:

  • A 500-mL three-necked round-bottomed flask is equipped with a 100-mL separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver.

  • The flask is charged with 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.

  • The condenser is circulated with acetone cooled in a Dry Ice-acetone bath, and the receiver is immersed in an ice water bath.

  • The reaction mixture is heated to 60–63 °C.

  • A solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol is added dropwise from the separatory funnel. The initial addition should be a 10–15 mL portion over a few minutes.

  • The reaction is typically vigorous, and the heating bath should be removed once refluxing of the product is observed.

  • The addition of the ethane derivative is continued at a rate that maintains the temperature at the head of the column at 18–22 °C.

  • The reaction flask may require occasional shaking to prevent the zinc dust from agglomerating.

  • The take-off rate of the 1,1-dichloro-2,2-difluoroethylene product is adjusted to approximately half the rate of the reactant addition. The temperature in the distillation flask will typically drop to 45–50 °C during the addition.

  • The addition requires approximately 45 minutes to 1 hour.

  • After the addition is complete, the heating bath is replaced, and the mixture is heated for another hour to complete the dehalogenation and distill the remaining product. The temperature in the distillation flask will gradually rise to 69–70 °C.

Yield: 71–76 g (89–95%) of 1,1-dichloro-2,2-difluoroethylene is collected.

Synthesis of 1,2-Difluoroethylene from 1,2-Dichloro-1,2-difluoroethylene

The conversion of 1,2-dichloro-1,2-difluoroethylene to 1,2-difluoroethylene (an HFO-1132) can be achieved through catalytic hydrogenation, which removes the chlorine atoms.[1][3][4][5]

Materials:

  • 1,2-Dichloro-1,2-difluoroethylene

  • Hydrogen gas

  • Palladium (Pd) or other suitable hydrogenation catalyst (e.g., Pt, Ni-Cu, Cr-Cu) supported on an inert material (e.g., alumina, carbon)

  • Heated catalytic bed reactor

  • Aqueous alkaline solution (e.g., 10% NaOH)

  • Drying agent (e.g., CaCl₂)

Procedure:

  • A heated catalytic bed reactor is prepared with a supported palladium catalyst.

  • A continuous stream of 1,2-dichloro-1,2-difluoroethylene and hydrogen gas is fed into the reactor.

  • The reaction is carried out at a temperature between 300 °C and 400 °C.

  • The molar ratio of hydrogen to 1,2-dichloro-1,2-difluoroethylene is maintained between 3:1 and 5:1.

  • The contact time of the reactants with the catalyst is typically between 10 and 20 seconds.

  • The gaseous products leaving the reactor are washed with an aqueous alkaline solution to remove acidic byproducts.

  • The product stream is then dried using a suitable drying agent.

  • The final product, a mixture of 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene, is condensed at a temperature below 0 °C.

  • The components of the product mixture can be separated by fractional distillation.

Quantitative Data

Table 1: Physical and Spectroscopic Properties of this compound and its Precursors
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Spectroscopic Data
This compoundC₂F₂62.018Sublimes at -85 °C (0.1 mmHg)[1]MS: Available on NIST WebBook[6]. IR: Key absorptions at 1349.5 cm⁻¹ (asymmetric C-F stretch) and 2436 cm⁻¹ (C≡C stretch)[6]. NMR: Data not readily available in public databases.
1,2-Dichloro-1,2-difluoroethyleneC₂Cl₂F₂132.924(Z)-isomer: 21.5; (E)-isomer: 19.1IR & MS: Data available in spectral databases.
1,2-DifluoroethyleneC₂H₂F₂64.034(Z)-isomer: -26; (E)-isomer: -53¹⁹F NMR & ¹H NMR: Spectra are well-documented.

Logical and Experimental Workflow Diagrams

Diagram 1: Synthesis Pathway to this compound

Synthesis_Pathway A 1,1,1,2-Tetrachloro-2,2-difluoroethane B 1,2-Dichloro-1,2-difluoroethylene A->B  Dehalogenation (Zn, MeOH) C 1,2-Difluoroethylene B->C  Catalytic Hydrogenation (H₂, Pd) D Difluoromaleic Anhydride E This compound D->E  Pyrolysis

Caption: Synthetic routes to this compound and its precursors.

Diagram 2: Experimental Workflow for the Synthesis of 1,2-Dichloro-1,2-difluoroethylene

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation Setup Assemble reaction flask with condenser and receiver Charge Charge flask with MeOH, Zn, and ZnCl₂ Setup->Charge Cool Cool condenser and receiver Charge->Cool Heat Heat mixture to 60-63 °C Cool->Heat Add Add 1,1,1,2-tetrachloro-2,2-difluoroethane solution dropwise Heat->Add Reflux Control reflux and product take-off Add->Reflux Complete Continue heating to complete reaction Reflux->Complete Distill Distill product Complete->Distill Collect Collect 1,2-dichloro-1,2-difluoroethylene Distill->Collect

Caption: Workflow for 1,2-dichloro-1,2-difluoroethylene synthesis.

Conclusion

The synthesis of this compound remains a significant challenge for synthetic chemists. While direct methods are fraught with difficulty, the preparation of its precursors, such as 1,2-dichloro-1,2-difluoroethylene and 1,2-difluoroethylene, is well-established and provides a safer entry point to the chemistry of the difluoroacetylenic moiety. This guide has outlined the key synthetic transformations and provided detailed experimental protocols where available. Further research into controlled and safer methods for the generation and in situ utilization of this compound is crucial for unlocking its full potential in materials science and drug discovery.

References

Theoretical Insights into the Molecular Structure of Difluoroacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂), a linear molecule with the structure F-C≡C-F, presents a compelling case study in computational chemistry due to the significant influence of its highly electronegative fluorine substituents on its electronic structure and geometry. Understanding the precise molecular geometry of C₂F₂ is crucial for predicting its reactivity, spectroscopic properties, and potential as a building block in novel fluorinated materials and pharmaceuticals. This technical guide provides an in-depth analysis of the theoretical studies aimed at determining the equilibrium structure of this compound. We will delve into the computational methodologies, present a comparative analysis of structural data obtained from various theoretical models, and provide detailed protocols for the cited computational experiments.

The Hierarchy of Theoretical Methods

The determination of molecular structures through computational means relies on solving the time-independent Schrödinger equation. However, exact solutions are only feasible for the simplest systems. Consequently, a hierarchy of ab initio and density functional theory (DFT) methods has been developed to approximate the solution, offering a trade-off between accuracy and computational cost.

  • Hartree-Fock (HF) Theory: This is the foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative description of the electronic structure but neglects electron correlation, which can lead to inaccuracies in bond lengths.

  • Møller-Plesset Perturbation Theory (MPn): This method builds upon the Hartree-Fock solution by treating electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a widely used method that offers a significant improvement over HF for structural predictions.

  • Coupled-Cluster (CC) Theory: Coupled-cluster methods are among the most accurate and reliable approaches for calculating molecular properties. The CCSD method includes single and double excitations of electrons from the Hartree-Fock reference, while CCSD(T) adds a perturbative correction for triple excitations, often referred to as the "gold standard" of quantum chemistry for its high accuracy.

  • Density Functional Theory (DFT): DFT methods offer a computationally efficient alternative to traditional ab initio methods by approximating the electron density to determine the system's energy. The accuracy of DFT depends on the chosen exchange-correlation functional. Common functionals include B3LYP, PBE0, and M06-2X.

The choice of the basis set , a set of mathematical functions used to build the molecular orbitals, is also critical. Larger basis sets, such as those in the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results.

Data Presentation: A Comparative Analysis of this compound's Geometry

The following tables summarize the calculated C-C and C-F bond lengths of this compound using various theoretical methods and basis sets, benchmarked against experimental data. All bond lengths are given in angstroms (Å).

Table 1: Calculated C-C Bond Lengths (Å) of this compound

Method/Basis Setcc-pVDZcc-pVTZaug-cc-pVTZ
Experimental --1.187 [1]
Hartree-Fock 1.1681.1681.168
MP2 1.2001.1961.196
CCSD 1.1921.1891.189
CCSD(T) 1.2011.1961.196
B3LYP 1.1941.1931.193
PBE0 1.1851.1851.185
M06-2X 1.1891.1881.188

Table 2: Calculated C-F Bond Lengths (Å) of this compound

Method/Basis Setcc-pVDZcc-pVTZaug-cc-pVTZ
Experimental --1.283 [1]
Hartree-Fock 1.2581.2561.261
MP2 1.2911.2841.291
CCSD 1.2851.2781.285
CCSD(T) 1.2971.2881.296
B3LYP 1.2831.2801.284
PBE0 1.2721.2701.274
M06-2X 1.2741.2711.275

Note: The presented theoretical data is a representative compilation from the NIST Computational Chemistry Comparison and Benchmark Database.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the theoretical study of molecular structures.

G Hierarchy of Ab Initio Methods FCI Full CI (Exact Solution) CCSDT CCSDT CCSDT->FCI CCSD_T CCSD(T) CCSD CCSD CCSD->CCSDT CCSD->CCSD_T MP4 MP4 MP4->FCI MP3 MP3 MP3->MP4 MP2 MP2 MP2->MP3 HF Hartree-Fock (Reference) HF->CCSD HF->MP2

Caption: Increasing accuracy in ab initio methods.

G Workflow for a Theoretical Geometry Optimization start Define Initial Molecular Geometry (e.g., Z-matrix or Cartesian coordinates) choose_method Select Theoretical Method and Basis Set (e.g., B3LYP/cc-pVTZ) start->choose_method scf Perform Self-Consistent Field (SCF) Calculation to obtain initial wavefunction and energy choose_method->scf forces Calculate Forces on Nuclei (Gradients of the energy) scf->forces check_conv Check for Convergence (Are forces below a threshold?) forces->check_conv update_geom Update Nuclear Coordinates (Move atoms to minimize forces) check_conv->update_geom No final_geom Converged Equilibrium Geometry (Final structure and energy) check_conv->final_geom Yes update_geom->scf

Caption: A typical computational workflow.

Experimental Protocols: A Guide to Computational Geometry Optimization

This section outlines the detailed methodology for performing a geometry optimization of this compound using a representative theoretical method, B3LYP with the cc-pVTZ basis set, as would be implemented in a quantum chemistry software package like Gaussian.

Objective: To find the equilibrium geometry of this compound at the B3LYP/cc-pVTZ level of theory.

Protocol:

  • Input File Generation:

    • Molecular Specification: Define the initial geometry of this compound. Due to its linear nature, a Z-matrix is efficient:

      Alternatively, Cartesian coordinates can be used.

    • Route Section (Calculation Setup): Specify the desired calculation.

      • #p: Requests verbose output.

      • B3LYP/cc-pVTZ: Specifies the DFT functional and basis set.

      • Opt: Keyword to perform a geometry optimization.

    • Charge and Multiplicity: For neutral this compound in its ground state, the charge is 0 and the spin multiplicity is 1.

  • Execution:

    • Submit the input file to the quantum chemistry software.

    • The software will initiate an iterative process as depicted in the workflow diagram above. It will calculate the energy and gradients at the initial geometry, then update the atomic positions to minimize the forces, and repeat this process until the forces on the atoms are negligible, signifying that a stationary point on the potential energy surface has been reached.

  • Output Analysis:

    • Convergence Confirmation: Verify that the optimization has converged successfully. The output file will typically indicate this with a message like "Optimization completed."

    • Final Geometry: Extract the optimized bond lengths (RCF and RCC) from the output file. These are the predicted equilibrium bond lengths at the B3LYP/cc-pVTZ level of theory.

    • Energy: The final electronic energy of the optimized structure will also be reported.

    • Vibrational Frequencies: It is good practice to follow a geometry optimization with a frequency calculation (Freq keyword) to confirm that the obtained structure is a true minimum (no imaginary frequencies).

This protocol can be adapted for any of the theoretical methods and basis sets listed in the data tables by simply changing the corresponding keywords in the input file. For instance, a CCSD(T) calculation would use the CCSD(T) keyword in place of B3LYP. It is important to note that higher levels of theory will require significantly more computational resources.

References

Spectroscopic Characterization of Difluoroacetylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluoroacetylene (C₂F₂), a linear molecule with a carbon-carbon triple bond flanked by two fluorine atoms, presents a unique subject for spectroscopic investigation due to its high symmetry and the strong influence of its electronegative substituents. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the key molecular parameters determined from rotational, vibrational, and electronic spectroscopy. Experimental protocols for the cited techniques are provided, along with visual representations of experimental workflows to facilitate a deeper understanding of the logical relationships between these methods and the molecular properties they elucidate.

Molecular Structure and Symmetry

This compound is a linear symmetric molecule belonging to the D∞h point group. This high degree of symmetry dictates many of its spectroscopic properties, including the activity of its vibrational modes in infrared and Raman spectroscopy and the absence of a permanent dipole moment, rendering it inactive in pure rotational microwave spectroscopy.[1]

Rotational Spectroscopy

Due to its D∞h symmetry and lack of a permanent dipole moment, this compound does not exhibit a pure rotational absorption spectrum.[1] Therefore, conventional microwave spectroscopy is not a viable technique for directly determining its rotational constant. However, rotational information can be derived from the analysis of the rotational fine structure observed in high-resolution vibrational and electronic spectra (rovibrational and rovibronic spectroscopy).

Vibrational Spectroscopy

The vibrational modes of this compound provide a wealth of information about its bonding and structure. As a linear molecule with four atoms, it has 3N-5 = 7 vibrational modes. These are categorized by their symmetry and their activity in infrared (IR) and Raman spectroscopy. The vibrational modes, their symmetries, and experimentally determined frequencies are summarized in Table 1.

Table 1: Vibrational Frequencies and Symmetries of this compound

ModeSymmetryDescriptionFrequency (cm⁻¹)Spectroscopic Activity
ν₁Σg⁺Symmetric C≡C stretch2436Raman
ν₂Σg⁺Symmetric C-F stretch787Raman
ν₃Σu⁺Asymmetric C-F stretch1350Infrared
ν₄ΠgTrans-bending270Raman
ν₅ΠuCis-bending268Infrared

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols for Vibrational Spectroscopy

High-resolution FTIR spectroscopy is employed to resolve the rotational fine structure of the infrared-active vibrational bands (ν₃ and ν₅).

  • Spectrometer: A high-resolution Fourier transform infrared spectrometer (e.g., Bruker IFS 125HR) is typically used.

  • Resolution: The instrument is operated at a high resolution, typically better than 0.01 cm⁻¹, to resolve the individual rotational lines.

  • Detector: A sensitive detector, such as a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector, is employed for the mid-infrared region.

  • Sample Cell: A long-path gas cell (e.g., a multi-pass White cell) is used to achieve a sufficient absorption path length for the gaseous sample, which is maintained at a low pressure to minimize pressure broadening of the spectral lines.

  • Data Acquisition: The spectrum is recorded by co-adding a large number of scans to achieve a high signal-to-noise ratio. The resulting interferogram is then Fourier-transformed to obtain the frequency-domain spectrum.

FTIR Experimental Workflow

Raman spectroscopy is used to probe the vibrational modes that are not infrared-active (ν₁, ν₂, and ν₄).

  • Spectrometer: A high-resolution Raman spectrometer is used, often in a 90-degree scattering geometry.

  • Laser Source: A continuous-wave (CW) laser with a narrow linewidth, such as an argon-ion laser operating at a specific wavelength (e.g., 514.5 nm), is used as the excitation source.

  • Sample Cell: The gaseous this compound is contained in a transparent sample cell.

  • Collection Optics: The scattered light is collected at a 90-degree angle to the incident laser beam using a series of lenses and focused onto the entrance slit of the spectrometer.

  • Detection: The dispersed Raman scattering is detected using a sensitive detector, such as a charge-coupled device (CCD) camera.

Raman Spectroscopy Experimental Workflow

Electronic Spectroscopy

The electronic transitions of this compound are typically studied using ultraviolet (UV) absorption spectroscopy and photoelectron spectroscopy (PES).

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the binding energies of electrons in the molecular orbitals of this compound. Ionization of an electron from a specific molecular orbital leads to the formation of the molecular ion in a corresponding electronic state.

Table 2: Ionization Energies of this compound

Ionization Energy (eV)
11.180

Data sourced from the NIST Chemistry WebBook.[2]

  • Photon Source: A source of high-energy monochromatic photons is required. For valence shell photoelectron spectroscopy, a helium discharge lamp producing He(I) radiation (21.22 eV) is commonly used.

  • Ionization Chamber: The gaseous this compound is introduced into a high-vacuum chamber where it interacts with the photon beam.

  • Electron Energy Analyzer: The kinetic energies of the photoejected electrons are measured using a hemispherical or cylindrical mirror electron energy analyzer.

  • Detector: An electron multiplier is used to detect the energy-analyzed electrons.

  • Data Acquisition: The photoelectron spectrum is obtained by plotting the number of detected electrons as a function of their kinetic energy. The binding energy is then calculated by subtracting the kinetic energy from the photon energy.

PES_Workflow cluster_source Photon Source cluster_interaction Ionization cluster_analysis Electron Analysis cluster_detection Detection cluster_output Output Photon_Source He(I) Lamp (21.22 eV) Interaction_Chamber Interaction Region Photon_Source->Interaction_Chamber Gas_Inlet C₂F₂ Gas Inlet Gas_Inlet->Interaction_Chamber Analyzer Electron Energy Analyzer Interaction_Chamber->Analyzer Photoelectrons Detector Electron Multiplier Analyzer->Detector Spectrum Photoelectron Spectrum Detector->Spectrum

Photoelectron Spectroscopy Experimental Workflow

Molecular Properties Summary

The spectroscopic studies of this compound have yielded precise values for its key molecular parameters, which are summarized in Table 3.

Table 3: Molecular Properties of this compound

PropertyValueSource
C≡C Bond Length1.187 ± 0.001 ÅKuchitsu (1995)[2]
C-F Bond Length1.283 ± 0.001 ÅKuchitsu (1995)[2]
Point GroupD∞h

Logical Relationships in Spectroscopic Characterization

The different spectroscopic techniques provide complementary information that, when combined, offers a comprehensive understanding of the molecular structure and bonding in this compound.

Spectroscopic_Relationships cluster_techniques Spectroscopic Techniques cluster_properties Molecular Properties Rovibrational High-Res IR/Raman Geometry Bond Lengths & Angles Rovibrational->Geometry Vibrations Vibrational Frequencies Rovibrational->Vibrations Rotational Rotational Constant Rovibrational->Rotational PES Photoelectron Spectroscopy Electronic Orbital Energies PES->Electronic Geometry->Rotational

Interrelation of Spectroscopic Techniques and Molecular Properties

This diagram illustrates how high-resolution infrared and Raman (rovibrational) spectroscopy can be used to determine not only the vibrational frequencies but also the molecular geometry (bond lengths) and the rotational constant through the analysis of the rotational fine structure. Photoelectron spectroscopy directly probes the electronic structure by measuring the energies of the molecular orbitals. The molecular geometry, in turn, determines the moment of inertia and thus the rotational constant. This interconnectedness highlights the power of a multi-technique approach to the detailed characterization of molecules like this compound.

References

A Technical Guide to the Computational Analysis of Difluoroacetylene Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂), a linear molecule with a carbon-carbon triple bond flanked by two fluorine atoms (F-C≡C-F), is the perfluorinated analogue of acetylene.[1] Its unique electronic structure and the high electronegativity of fluorine atoms impart distinct chemical and physical properties. Understanding these properties is crucial for its potential applications, including as a precursor for fluorinated polymers with novel electronic characteristics analogous to polyacetylene.[1] Computational chemistry provides a powerful and indispensable toolkit for elucidating the molecular structure, vibrational spectroscopy, and electronic properties of this compound, offering insights that complement and often guide experimental investigations.

This technical guide provides an in-depth overview of the computational analysis of this compound's core properties. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical approaches used to study this molecule, presenting key quantitative data in a structured format and detailing the underlying computational methodologies.

Molecular Geometry

The linear geometry of this compound is a key structural feature. Computational methods are extensively used to predict its bond lengths, which are in close agreement with experimental data.

Table 1: Experimental and Computationally Determined Bond Lengths of this compound

Bond TypeExperimental Bond Length (Å)Computational MethodCalculated Bond Length (Å)
C≡C1.187 ± 0.001[2]MP2/6-311++G(d,p)Not explicitly stated, but geometry optimized.[3]
C-F1.283 ± 0.001[2][4]MP2/6-311++G(d,p)Not explicitly stated, but geometry optimized.[3]

Vibrational Frequencies

Vibrational spectroscopy is a fundamental tool for characterizing molecular structure and bonding. Computational methods allow for the calculation of harmonic and anharmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. The vibrational modes of this compound are well-characterized, and theoretical calculations have proven to be highly accurate in predicting these frequencies. Discrepancies between calculated harmonic frequencies and experimental values are common due to the harmonic approximation, and scaling factors are often applied to improve agreement.[5]

Table 2: Experimental and Theoretical Vibrational Frequencies of this compound (cm⁻¹)

Mode NumberSymmetryApproximate Type of ModeExperimental Frequency (cm⁻¹)Computational MethodCalculated Frequency (cm⁻¹)
1ΣgC≡C stretch2436[2]Not SpecifiedNot Available
2ΣgC-F s-stretch787[2]Not SpecifiedNot Available
3ΣuC-F a-stretch1350[2]Not SpecifiedNot Available
4ΠgBend270[2]Not SpecifiedNot Available
5ΠuBend268[2]Not SpecifiedNot Available

Computational Methodologies

A variety of computational methods have been employed to study the properties of this compound, ranging from Hartree-Fock (HF) and Density Functional Theory (DFT) to more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. The choice of method and basis set is crucial for obtaining accurate results.

Geometry Optimization

Accurate prediction of molecular geometry is the first step in most computational studies. For this compound and its complexes, geometry optimization has been performed using second-order Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between computational cost and accuracy for determining equilibrium structures.

Calculation of NMR Spin-Spin Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The calculation of NMR parameters, such as spin-spin coupling constants, requires high-level theoretical methods. For this compound, these constants have been calculated at the Coupled Cluster Singles and Doubles (CCSD) level of theory using the aug-cc-pVTZ-J basis set.[3][6] This approach explicitly includes electron correlation effects, which are important for accurately predicting coupling constants, especially for molecules containing electronegative atoms like fluorine.[3] The calculations were performed using the CFOUR program package.[3]

Computational Analysis Workflow

The computational analysis of a molecule like this compound typically follows a structured workflow. This process begins with the initial definition of the molecular structure and progresses through various calculations to determine its properties. The following diagram illustrates a typical workflow for such an analysis.

Computational_Workflow A 1. Molecular Structure Definition (e.g., Z-matrix, Cartesian coordinates) B 2. Choice of Computational Method (e.g., DFT, MP2, CCSD) A->B Define Level of Theory C 3. Basis Set Selection (e.g., Pople, Dunning) B->C Select Basis Set D 4. Geometry Optimization C->D Perform Calculation E 5. Frequency Calculation (Confirmation of Minimum Energy Structure) D->E Verify Stationary Point F 6. Property Calculations (e.g., Electronic Structure, Spectroscopic Properties) E->F Compute Properties G 7. Analysis of Results F->G Interpret Data H 8. Comparison with Experimental Data G->H Validate Computational Model

A typical workflow for the computational analysis of molecular properties.

Conclusion

Computational analysis is a cornerstone in the modern study of molecular properties, and its application to this compound has yielded significant insights into its geometry, vibrational dynamics, and electronic characteristics. The agreement between computationally predicted and experimentally determined properties validates the theoretical models and allows for the exploration of aspects of the molecule that are difficult to probe experimentally. For researchers and professionals in drug development and materials science, these computational tools offer a predictive and explanatory framework that can accelerate discovery and innovation. As computational methods continue to advance in accuracy and efficiency, their role in the detailed characterization of molecules like this compound will undoubtedly expand.

References

quantum chemical calculations for difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Difluoroacetylene

Introduction

This compound (C₂F₂), the perfluorinated analogue of acetylene, is a linear molecule of significant interest in synthetic and materials chemistry.[1] Its rigid structure, featuring a carbon-carbon triple bond and two highly electronegative fluorine atoms, imparts unique electronic and reactive properties. Quantum chemical calculations are indispensable tools for elucidating the molecular structure, vibrational spectroscopy, electronic properties, and reaction potential of C₂F₂. These computational methods provide a level of detail that can be challenging to obtain through experimental means alone, offering predictive power that is crucial for researchers, scientists, and professionals in drug development and materials science.[2]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. It details the computational methodologies employed, presents key quantitative data derived from these calculations, and visualizes fundamental workflows and concepts.

Molecular Structure and Properties

This compound possesses a linear, symmetric structure belonging to the D∞h point group.[3] The molecule consists of a C≡C triple bond flanked by two C-F single bonds (F-C≡C-F). Due to the symmetrical arrangement of the polar C-F bonds, their individual dipole moments cancel each other out, rendering the molecule nonpolar overall.[4] Any distortion from this linear geometry, however, could induce a net dipole moment.[4]

Computational Methodologies

The theoretical investigation of C₂F₂ relies on a variety of quantum chemical methods, each offering a different balance of accuracy and computational cost.[2] The choice of method and basis set is critical for obtaining reliable results.

Experimental and Computational Protocols:

  • Geometry Optimization: This is the foundational step to locate the equilibrium structure of the molecule. It involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For C₂F₂, this results in its characteristic linear geometry. A common protocol involves using Density Functional Theory (DFT) with a functional like B3LYP or ab initio methods such as Møller-Plesset perturbation theory (MP2).[5][6]

  • Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory.[7] This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).[6]

    • It predicts the infrared and Raman vibrational spectra, which can be directly compared with experimental data. The frequencies correspond to the fundamental vibrational modes of the molecule.[3][7]

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and the ionization potential.[8]

  • Potential Energy Surface (PES) Scans: To study reaction mechanisms or conformational changes, a PES scan is performed.[9] This involves systematically changing a specific geometric parameter (like a bond length or angle) and calculating the energy at each step, often while optimizing the remaining degrees of freedom. This process allows for the identification of transition states and the calculation of activation energy barriers.[10]

The general workflow for these quantum chemical calculations is depicted below.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation A Define Molecular Structure (e.g., C2F2) B Select Method and Basis Set (e.g., MP2/aug-cc-pVTZ) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Electronic Property Calculation (Single Point) C->E F Verify True Minimum (No Imaginary Frequencies) D->F G Extract Quantitative Data (Geometries, Frequencies, Energies) E->G F->G H Compare with Experiment G->H

Caption: A generalized workflow for quantum chemical calculations.

Quantitative Data Summary

Quantum chemical calculations provide a wealth of quantitative data that characterize the molecule. The following tables summarize key experimental and calculated parameters for this compound.

Table 1: Geometric Parameters for this compound

ParameterDescriptionExperimental Value (Å)[3]
r(C≡C)Carbon-Carbon triple bond length1.187
r(C-F)Carbon-Fluorine single bond length1.283

Table 2: Fundamental Vibrational Frequencies for this compound

ModeSymmetryDescriptionExperimental Frequency (cm⁻¹)[3]
ν₁ΣgSymmetric C-F stretch2436
ν₂ΣgC≡C stretch787
ν₃ΣuAsymmetric C-F stretch1350
ν₄ΠgTrans-bending270
ν₅ΠuCis-bending268

Table 3: Electronic and Thermochemical Properties of this compound

PropertyValueUnitsReference
Enthalpy of Formation (ΔHf, 298.15K)20.92kJ mol⁻¹[3]
Ionization Potential11.2eV[11]
Entropy (S, 298.15K)244.06J K⁻¹ mol⁻¹[3]
Molecular Weight62.0182g mol⁻¹[12]

Advanced Computational Insights

Potential Energy Surface (PES)

The concept of the potential energy surface is central to understanding chemical reactivity.[9] A PES maps the energy of a molecular system as a function of its geometry. By exploring the PES, one can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them.[10] For instance, computational studies on the C₂F₂O potential energy surface have been used to explore the isomerization and fragmentation pathways of related species, revealing high-energy intermediates and reaction barriers.[13]

G cluster_features Identified Features on PES cluster_derived Derived Chemical Insights Start Define Reaction Coordinate (e.g., bond distance, angle) Scan Perform Relaxed PES Scan (Calculate energy at each step) Start->Scan Analyze Analyze Resulting Energy Profile Scan->Analyze Minima Energy Minima (Reactants, Products, Intermediates) Analyze->Minima TS Transition State (Saddle Point) Analyze->TS Pathway Reaction Pathway Minima->Pathway TS->Pathway Barrier Activation Energy (ΔE‡) TS->Barrier

Caption: Logical workflow for analyzing a potential energy surface.
Intermolecular Interactions

This compound can participate in various non-covalent interactions. Theoretical studies have explored the formation of complexes between C₂F₂ and molecules like hydrogen fluoride (HF).[5][14] These studies, using methods like CCSD/aug-cc-pVTZ-J, have identified two primary types of interactions:

  • FH···π Interactions: The hydrogen atom of HF interacts with the electron-rich region of the C≡C triple bond.[5]

  • FH···FC Hydrogen Bonds: A conventional hydrogen bond forms between the hydrogen of HF and one of the electronegative fluorine atoms of C₂F₂.[5]

Calculations of properties like indirect spin-spin coupling constants are particularly sensitive to the geometry of these complexes and can help elucidate which type of interaction is dominant.[5]

G C2F2 F—C≡C—F HF1 H-F Pi_Interaction FH···π Interaction HF1->Pi_Interaction targets C≡C bond HF2 H-F HB_Interaction FH···FC Hydrogen Bond HF2->HB_Interaction targets terminal F Pi_Interaction->C2F2 HB_Interaction->C2F2

Caption: Interaction modes between this compound and HF.

Conclusion

Quantum chemical calculations provide a powerful and predictive framework for understanding the fundamental properties of this compound. From determining its precise molecular geometry and vibrational modes to exploring its reactivity through potential energy surfaces and intermolecular interactions, these computational techniques are essential for modern chemical research. The data and methodologies presented in this guide underscore the synergy between theoretical calculations and experimental observations, paving the way for the rational design of new molecules and materials relevant to a wide range of scientific disciplines.

References

The Elusive Difluoroacetylene: A Historical and Technical Overview of its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth historical overview of the discovery and synthesis of difluoroacetylene (C₂F₂), a highly reactive and unstable molecule that has intrigued chemists for decades. This document details the initial synthesis, experimental protocols, and the early characterization of this important fluorocarbon, which serves as a precursor to advanced fluoropolymers.

A Challenging Beginning: The Early Pursuit of this compound

The quest for this compound was driven by the broader interest in fluorinated organic compounds and their unique properties. Theoretical interest in the fluorine-substituted analogue of acetylene was significant, particularly concerning its electronic structure and potential as a monomer for novel polymers. In the mid-20th century, the vision of creating fluorinated polyacetylene, a material predicted to have unique optical and electronic properties, further fueled the desire to synthesize and isolate its monomer, this compound.[1] However, the inherent instability of C₂F₂ presented a formidable synthetic challenge. Early predictions and failed attempts highlighted the molecule's tendency to spontaneously and unproductively oligomerize, even at extremely low temperatures.[1]

The breakthrough in the synthesis and characterization of this compound was achieved in 1965 by Julian Heicklen and Vester Knight. Their work, published in The Journal of Physical Chemistry, marked the first confirmed preparation and isolation of this elusive compound. Their success opened the door for further investigation into its properties and potential applications.

The First Successful Synthesis: A Pyrolytic Approach

Experimental Protocol

The following experimental protocol is based on the available information regarding the work of Heicklen and Knight and general knowledge of similar pyrolysis reactions.

Materials:

  • 1,1,2,2-tetrafluoro-1,2-diiodoethene (C₂F₄I₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • High-vacuum apparatus

  • Pyrolysis tube (material not specified, likely quartz)

  • Low-temperature trapping system (e.g., liquid nitrogen traps)

Procedure:

  • Vaporization: A stream of inert gas is passed over a sample of liquid C₂F₄I₂ to carry its vapor into the pyrolysis apparatus.

  • Pyrolysis: The vapor-gas mixture is passed through a heated tube at a controlled high temperature. The C-I bonds are weaker than the C-F and C=C bonds, leading to the cleavage of iodine atoms and the formation of the C≡C triple bond.

  • Quenching and Trapping: The product stream exiting the pyrolysis tube is rapidly cooled and passed through a series of low-temperature traps to condense the this compound and separate it from the inert gas and other byproducts.

  • Purification: The condensed product is further purified by fractional distillation under vacuum to isolate the this compound.

Reaction Pathway

The synthesis of this compound via the pyrolysis of 1,1,2,2-tetrafluoro-1,2-diiodoethene can be represented by the following logical workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products C2F4I2 1,1,2,2-Tetrafluoro- 1,2-diiodoethene (C₂F₄I₂) Vaporization Vaporization C2F4I2->Vaporization InertGas Inert Gas (Ar or N₂) InertGas->Vaporization Pyrolysis Pyrolysis (High Temperature) Vaporization->Pyrolysis Quenching Quenching & Trapping (Low Temperature) Pyrolysis->Quenching I2 Iodine (I₂) Pyrolysis->I2 Purification Purification (Fractional Distillation) Quenching->Purification C2F2 This compound (C₂F₂) Purification->C2F2

Caption: Synthesis workflow for this compound.

Initial Characterization and Properties

A critical aspect of the 1965 discovery was the thorough characterization of the newly synthesized this compound, which confirmed its structure and provided the first insights into its physical properties. Due to its high reactivity, these studies were conducted under controlled conditions, typically in the gas phase at low pressures.

Spectroscopic Data

Heicklen and Knight reported the infrared spectrum of this compound, which was crucial for its identification.[1] Subsequent and more refined spectroscopic studies have provided a wealth of data, which is summarized below.

PropertyValueReference
Molecular Formula C₂F₂--INVALID-LINK--
Molecular Weight 62.018 g/mol --INVALID-LINK--
CAS Number 689-99-6--INVALID-LINK--
Appearance Colorless gasGeneral Knowledge
Boiling Point Not determined due to instabilityGeneral Knowledge

Vibrational Frequencies (Infrared Spectroscopy):

ModeSymmetryFrequency (cm⁻¹)Description
ν₁Σg⁺2350C≡C stretch
ν₂Σg⁺780C-F stretch
ν₃Σu⁺1350Asymmetric C-F stretch
ν₄Πg270Bending
ν₅Πu270Bending

Source: NIST WebBook. Note: These are modern, more precise values and may differ slightly from the originally reported values in 1965.

Mass Spectrometry:

The mass spectrum of this compound shows a prominent molecular ion peak (m/z = 62) and characteristic fragmentation patterns.

Stability and Reactivity

This compound is a notoriously unstable compound.[1] It is stable in the gaseous phase only at low pressures. At higher concentrations or in the condensed phase, it readily polymerizes, even at temperatures as low as -95 °C.[1] This high reactivity is attributed to the strong electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-carbon triple bond and makes it susceptible to nucleophilic attack and polymerization.

Logical Relationships in the Study of this compound

The discovery and characterization of this compound involved a logical progression of scientific inquiry, from theoretical prediction to experimental verification and subsequent investigation of its properties.

Logical_Relationships Theoretical_Prediction Theoretical Prediction of This compound's Existence and Properties Synthetic_Challenge Synthetic Challenge due to Instability Theoretical_Prediction->Synthetic_Challenge Synthesis_Development Development of a Viable Synthetic Route (Pyrolysis) Synthetic_Challenge->Synthesis_Development Isolation_Purification Isolation and Purification of this compound Synthesis_Development->Isolation_Purification Spectroscopic_Characterization Spectroscopic Characterization (IR, MS) Isolation_Purification->Spectroscopic_Characterization Confirmation_of_Structure Confirmation of Molecular Structure Spectroscopic_Characterization->Confirmation_of_Structure Investigation_of_Properties Investigation of Physical and Chemical Properties (Reactivity) Confirmation_of_Structure->Investigation_of_Properties Polymerization_Studies Studies on the Polymerization of This compound Investigation_of_Properties->Polymerization_Studies

Caption: Logical flow of this compound research.

Conclusion

The discovery of this compound by Heicklen and Knight in 1965 was a landmark achievement in fluorine chemistry. Their development of a pyrolytic synthesis route and subsequent characterization of this highly unstable molecule laid the groundwork for future research into its fascinating chemistry and its potential as a monomer for advanced materials. While its inherent instability continues to pose challenges, the foundational work on its discovery remains a cornerstone of our understanding of highly reactive fluorocarbons and their derivatives. This historical perspective and the accompanying technical data provide a valuable resource for researchers in organic synthesis, polymer science, and materials chemistry.

References

An In-depth Technical Guide to the Safe Handling of Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difluoroacetylene (F-C≡C-F) is the perfluorinated analogue of acetylene. Its high degree of unsaturation and the presence of electronegative fluorine atoms contribute to its extreme reactivity and potential as an energetic material. While it holds interest as a precursor for advanced fluoropolymers, its synthesis and handling are fraught with significant hazards, including a high risk of explosion.[1] This guide provides a comprehensive overview of the necessary safety precautions for researchers, scientists, and drug development professionals working with this hazardous compound.

Hazard Assessment

The primary hazards associated with this compound are its extreme reactivity, potential for explosive decomposition, and the likely toxicity of the compound and its byproducts.

2.1. Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The lack of extensive experimental data underscores the need for a cautious approach.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂F₂[1]
Molar Mass 62.019 g/mol [1]
Appearance Gas at standard conditions[1]
Stability Stable in the gaseous phase at low pressure. Slowly converts to tetrafluorobutatriene at liquid nitrogen temperature.[1]
Enthalpy of Formation (ΔHf°) 20.92 kJ/mol[2]

2.2. Reactivity and Explosive Hazards

While specific explosive limits and decomposition temperatures for this compound are not documented in available literature, its analogy to acetylene suggests a high potential for explosive decomposition, which can be initiated by heat, shock, or pressure.[1] Acetylenic compounds, in general, are known to form explosive acetylides with certain metals, such as copper, silver, and mercury.

2.3. Toxicity

No specific toxicological data (e.g., LD50, LC50) for this compound has been found. However, it is prudent to assume high toxicity via all routes of exposure. Inhalation of the gas could cause severe respiratory irritation and systemic effects. The thermal decomposition of fluorinated compounds can produce highly toxic and corrosive byproducts such as hydrogen fluoride (HF) and carbonyl fluoride (COF₂).

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound. The required PPE is summarized in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentMaterial/Specification
Eyes/Face Safety goggles and a full-face shieldANSI Z87.1 certified
Hands Heavy-duty, chemical-resistant glovesNeoprene or butyl rubber
Body Flame-resistant lab coat and a chemical-resistant apronNomex or equivalent
Respiratory Supplied-air respirator or a self-contained breathing apparatus (SCBA)NIOSH-approved
Additional Blast shield, hearing protectionAs required by risk assessment

Engineering Controls

Handling of this compound requires robust engineering controls to mitigate the risks of exposure and explosion.

  • Fume Hood: All work must be conducted in a certified chemical fume hood designed for handling explosive gases.

  • Ventilation: The laboratory must have a single-pass air system with a high rate of air exchange.

  • Blast Shield: A portable blast shield should be used in front of the experimental setup.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[3][4]

  • Pressure Relief: Reaction vessels must be equipped with appropriate pressure relief systems.

  • Material Compatibility: All materials in contact with this compound must be carefully selected to avoid the formation of explosive acetylides. Copper, silver, mercury, and their alloys must be strictly avoided. Stainless steel and PTFE are generally recommended.

Experimental Protocols

Due to the extreme hazards, detailed and validated experimental protocols for the synthesis and purification of this compound are not widely published. The following sections provide general guidelines that must be adapted based on a thorough risk assessment for each specific experiment.

5.1. Synthesis

The synthesis of this compound is known to be challenging, with low yields and a high risk of explosion.[1] A potential synthetic route could involve the dehalogenation of a suitable precursor. A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Assemble and leak-test high-pressure reactor start->setup 1. inert Purge system with inert gas setup->inert 2. reagents Introduce reactants under inert atmosphere inert->reagents 3. react Conduct reaction under controlled temperature and pressure reagents->react 4. monitor Monitor reaction progress remotely react->monitor 5. quench Quench unreacted reagents monitor->quench 6. isolate Isolate crude product at low temperature quench->isolate 7. purify Purify by low-temperature fractional distillation isolate->purify 8. analyze Analyze purity (e.g., GC-MS) purify->analyze 9. end Store under inert atmosphere at low temperature analyze->end 10.

Generalized workflow for the synthesis of this compound.

5.2. Purification

Purification of this compound would likely involve low-temperature fractional distillation under an inert atmosphere. The apparatus must be constructed from appropriate materials and be scrupulously clean and dry.

Storage and Handling

  • Storage: this compound should be stored as a gas at low pressure and low temperature in a dedicated, well-ventilated, and explosion-proof cabinet.

  • Handling: All transfers and manipulations must be carried out under an inert atmosphere using appropriate techniques (e.g., Schlenk line, glovebox).[3][4] Avoid any conditions that could lead to an increase in pressure, temperature, or exposure to incompatible materials.

Emergency Procedures

A detailed emergency response plan must be in place before any work with this compound begins.

7.1. Spill or Leak

In the event of a release, the immediate priority is to ensure personnel safety.

Emergency_Response release Accidental Release of this compound evacuate Evacuate the immediate area release->evacuate isolate If safe to do so, isolate the source of the leak remotely release->isolate Only if trained and safe alarm Activate emergency alarm and notify personnel evacuate->alarm contact Contact emergency services and institutional safety officer alarm->contact no_entry Do not re-enter the area until cleared by safety professionals contact->no_entry ventilate Ensure maximum ventilation to the affected area isolate->ventilate

Emergency response plan for an accidental release.

7.2. Fire

In case of a fire involving this compound, do not attempt to extinguish the fire if the gas flow cannot be stopped. Evacuate the area and contact emergency services immediately.

7.3. First Aid

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Not applicable for a gas, but in the event of contact with condensed liquid, treat as a frostbite injury and seek immediate medical attention.

  • Eye Contact: Not applicable for a gas.

Waste Disposal

All waste materials, including reaction residues, quenching solutions, and contaminated materials, must be treated as hazardous waste. Unreacted this compound must be carefully quenched before disposal.[5] Consult your institution's environmental health and safety office for specific disposal procedures.

Conclusion

This compound is an extremely hazardous substance that requires specialized knowledge, equipment, and procedures for safe handling. The lack of comprehensive safety data necessitates a highly conservative approach to risk management. All work with this compound must be meticulously planned and executed with the utmost attention to safety.

References

Methodological & Application

Application Notes and Protocols for the Experimental Synthesis of Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetylene (C₂F₂) is a highly reactive fluorocarbon of significant interest as a precursor for advanced fluoropolymers with applications in materials science and electronics. However, its synthesis is known to be challenging, often characterized by low yields and a significant risk of explosion.[1] This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of this compound via the dehalogenation of a commercially available precursor. The proposed methodology is based on established principles of alkyne synthesis from vicinal dihalides.[2][3][4][5][6] Safety precautions are paramount and are emphasized throughout this protocol. All quantitative data is summarized for clarity, and the experimental workflow is visualized using process diagrams.

Introduction

This compound, the perfluorinated analog of acetylene, is a linear molecule with the structure F-C≡C-F.[1] Its unique electronic properties, stemming from the highly electronegative fluorine atoms, make it a valuable target for the synthesis of novel conjugated polymers with enhanced thermal stability and electronic properties. The preparation of this compound is fraught with difficulties, including its tendency to undergo explosive decomposition.[1] This protocol outlines a plausible and controlled laboratory-scale synthesis.

Proposed Synthetic Pathway: Dehalogenation of 1,2-Dichloro-1,2-difluoroethene

The proposed synthesis involves the zinc-mediated dehalogenation of 1,2-dichloro-1,2-difluoroethene. This method is analogous to the well-established synthesis of alkynes from vicinal dihalides.[2][3][4][5][6] Zinc dust is a common reagent for such transformations, providing a surface for the reductive elimination of the halogen atoms.

G cluster_products Products Precursor 1,2-Dichloro-1,2-difluoroethene (mixture of isomers) Product This compound (C₂F₂) Precursor->Product Dehalogenation Reagent Zinc Dust (Zn) Reagent->Product Solvent Anhydrous Solvent (e.g., Dioxane or DMF) Solvent->Product Byproduct Zinc Chloride (ZnCl₂)

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Hazards
1,2-Dichloro-1,2-difluoroetheneC₂Cl₂F₂132.92~19Toxic, Irritant
Zinc (dust)Zn65.38907Flammable solid
This compoundC₂F₂62.02(low)Highly Explosive

Table 2: Characterization Data for this compound

Spectroscopic TechniqueExpected Values
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 62. Key Fragments: C₂F⁺ (m/z=43), CF⁺ (m/z=31)
¹⁹F NMR A single resonance is expected. The chemical shift will be in the characteristic range for a fluorine atom attached to an sp-hybridized carbon.
Infrared (IR) Spectroscopy C≡C stretch (theoretically IR forbidden), Asymmetric C-F stretch (~1377 cm⁻¹), Bending modes (~277 cm⁻¹)

Experimental Protocol

Extreme caution must be exercised at all stages of this procedure. The synthesis should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including face shield, leather gloves, and a fire-retardant lab coat.

Materials and Equipment
  • 1,2-Dichloro-1,2-difluoroethene (high purity, mixture of isomers)

  • Zinc dust (<10 micron, activated)

  • Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane

  • Argon gas (high purity)

  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing dropping funnel

  • Dry ice/acetone condenser

  • Low-temperature thermometer

  • Magnetic stirrer with heating mantle

  • Schlenk line for inert atmosphere operations

  • Cold trap (liquid nitrogen)

Experimental Workflow Diagram

G cluster_prep Apparatus Preparation cluster_reaction Reaction Setup cluster_synthesis Synthesis and Collection cluster_purification Purification (Caution!) A Assemble and flame-dry all glassware under vacuum. B Backfill with argon gas. A->B C Charge flask with activated zinc dust and anhydrous solvent. B->C D Cool the reaction mixture to 0-5 °C. C->D E Slowly add 1,2-dichloro-1,2-difluoroethene dissolved in anhydrous solvent via dropping funnel. D->E F Maintain low temperature and stir vigorously. E->F G Allow the reaction to slowly warm to room temperature. F->G H Collect gaseous product (C₂F₂) by passing through a cold trap (-196 °C). G->H I Isolate the condensed product under low pressure. H->I J Characterize immediately using gas-phase spectroscopy. I->J

Caption: Step-by-step experimental workflow for this compound synthesis.

Detailed Procedure
  • Apparatus Preparation: Assemble the three-neck flask with the dropping funnel, condenser, and a gas inlet connected to the Schlenk line. Flame-dry all glassware under a high vacuum and subsequently backfill with high-purity argon gas. Maintain a positive pressure of argon throughout the experiment.

  • Reaction Setup:

    • To the reaction flask, add activated zinc dust (2.5 equivalents) and anhydrous DMF (or dioxane) to create a stirrable slurry.

    • Cool the flask to 0-5 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of 1,2-dichloro-1,2-difluoroethene (1 equivalent) in anhydrous DMF (or dioxane).

  • Synthesis:

    • While stirring the zinc slurry vigorously, add the solution of 1,2-dichloro-1,2-difluoroethene dropwise from the dropping funnel over a period of 2-3 hours. The reaction is exothermic, and the addition rate must be controlled to maintain the internal temperature below 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional hour.

    • Slowly allow the reaction mixture to warm to room temperature and stir for another 12 hours.

  • Product Collection and Purification:

    • The product, this compound, is a gas at room temperature.[1] Connect the outlet of the condenser to a series of cold traps, with the final trap cooled to -196 °C with liquid nitrogen.

    • Slowly reduce the pressure in the system using the Schlenk line to facilitate the transfer of the gaseous product to the cold trap.

    • Crucially, this compound is unstable and can polymerize or decompose explosively, especially in the condensed phase. [1] The collected product should be handled at low temperatures and low pressures at all times.

    • For characterization, a small amount of the gaseous product can be transferred from the cold trap into a pre-evacuated gas-phase IR cell or a sealed NMR tube containing a deuterated solvent at low temperature.

Characterization

  • Mass Spectrometry (MS): A sample of the gaseous product can be analyzed by electron ionization mass spectrometry. The molecular ion peak is expected at m/z = 62.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A gas-phase or low-temperature solution-state ¹⁹F NMR spectrum should exhibit a single resonance, confirming the magnetic equivalence of the two fluorine atoms.

  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum is expected to show a strong absorption band corresponding to the asymmetric C-F stretching vibration.[7]

Safety Considerations

  • Explosion Hazard: this compound is known to be explosive, particularly in the liquid or solid state.[1] All operations involving the product should be conducted at low temperatures and under reduced pressure.

  • Toxicity: The precursor, 1,2-dichloro-1,2-difluoroethene, and the product, this compound, are expected to be toxic and should be handled in a well-ventilated fume hood.

  • Inert Atmosphere: The reaction is sensitive to moisture and air. A strict inert atmosphere must be maintained throughout the procedure.

  • Personal Protective Equipment (PPE): A full set of PPE, including a blast shield, is mandatory.

Waste Disposal

All waste materials, including the reaction mixture containing zinc salts and any unreacted starting material, should be quenched carefully with a suitable solvent and disposed of according to institutional guidelines for hazardous chemical waste.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be thoroughly evaluated for safety and feasibility before any experimental work is undertaken. The synthesis of this compound is an advanced and hazardous procedure that should only be attempted by experienced chemists with appropriate facilities.

References

Application Notes and Protocols: Difluoroacetylene as a Precursor for Fluoropolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂) is a tantalizing precursor for the synthesis of fluoropolymers, specifically poly(this compound) (PDFA), a fluorine analog of the conductive polymer polyacetylene. Theoretical studies suggest that PDFA could exhibit high n-type conductivity and unique electronic properties due to the influence of the fluorine atoms on the conjugated polymer backbone.[1][2][3][4] However, the practical realization of PDFA through the direct polymerization of this compound is fraught with significant challenges.

This document provides an overview of the properties of this compound, the extreme difficulties and hazards associated with its direct polymerization, and a detailed protocol for a state-of-the-art, viable alternative: the mechanochemical synthesis of a fluorinated polyacetylene.

The Challenge of this compound Polymerization

The direct polymerization of this compound is not a recommended or feasible laboratory procedure due to the extreme instability of the monomer.

Key Challenges:

  • High Reactivity and Instability: this compound is a pyrophoric and highly explosive gas.[5] It can spontaneously oligomerize or decompose with explosive force, especially in the condensed phase.[6]

  • Irregular Polymerization: Attempts at thermal polymerization of this compound have resulted in materials with irregular incorporation of fluorine, including CF, CF₂, and CF₃ groups, rather than the desired conjugated poly(this compound) structure.[5]

  • Difficult Synthesis and Handling: The preparation of this compound is characterized by low yields and a high risk of explosion.[7] It is stable only in the gaseous phase at low pressure.[7]

Due to these significant safety concerns and the lack of a controlled polymerization method, the direct use of this compound as a monomer is largely impractical for the synthesis of well-defined fluoropolymers.

Alternative Approach: Mechanochemical Synthesis of Fluorinated Polyacetylene

A robust and innovative approach to synthesizing a fluorinated polyacetylene circumvents the challenges of handling this compound by using a stable precursor polymer and mechanical force to induce a targeted chemical transformation. This method involves the synthesis of a "fluoroladderene" polymer, which is then "unzipped" using ultrasonication to form the desired fluorinated polyacetylene.[5][6][8][9][10]

Logical Relationship of Synthesis

Caption: Logical workflow for fluorinated polyacetylene synthesis.

Experimental Protocols

Part 1: Synthesis of Fluoroladderene Precursor Polymer

The synthesis of the fluoroladderene polymer is a multi-step process that begins with the creation of a fluoroladderene monomer, followed by its polymerization. The monomer synthesis involves a photochemical cascade reaction.[5][6][9]

Materials:

  • Starting materials for fluoroladderene monomer synthesis (specifics depend on the exact ladderene structure)

  • Hexafluorobenzene

  • Grubbs III catalyst

  • Chloroform (CHCl₃)

  • Pentane

  • Tetrahydrofuran (THF)

  • Standard organic synthesis glassware

  • Photoreactor (254 nm UV lamp)

  • Inert atmosphere glovebox or Schlenk line

Protocol for Fluoroladderene Monomer Synthesis:

  • The synthesis of the fluoroladderene monomer is achieved through a photochemical [2+2] cycloaddition reaction. A key step involves the reaction of a diene with hexafluorobenzene under UV irradiation.[5]

  • Reaction Setup: In a quartz reaction vessel, dissolve the starting alkene and a stoichiometric equivalent of hexafluorobenzene in pentane.

  • Photochemical Reaction: Irradiate the solution with 254 nm light at room temperature for approximately 36 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting fluoroladderene monomer using column chromatography.

Protocol for Ring-Opening Metathesis Polymerization (ROMP):

  • Catalyst Preparation: Inside an inert atmosphere glovebox, prepare a stock solution of Grubbs III catalyst in chloroform.

  • Polymerization: In a separate vial, dissolve the fluoroladderene monomer in chloroform. Add the required amount of the Grubbs III catalyst solution (e.g., 0.10-0.50 mol%) to the monomer solution.

  • Reaction Time: Allow the polymerization to proceed at room temperature for approximately 18-20 minutes. The reaction progress can be monitored by the increase in viscosity of the solution.

  • Precipitation and Isolation: Quench the polymerization by adding a small amount of ethyl vinyl ether. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated fluoroladderene polymer by filtration and dry under vacuum.

Part 2: Mechanochemical Synthesis of Fluorinated Polyacetylene

This protocol details the "unzipping" of the fluoroladderene polymer into fluorinated polyacetylene using ultrasonication.

Materials:

  • Fluoroladderene polymer

  • Tetrahydrofuran (THF), anhydrous

  • High-power ultrasonic bath or probe sonicator

  • Inert atmosphere glovebox or Schlenk line

  • Centrifuge

Experimental Workflow:

Start Start: Fluoroladderene Polymer Dissolve Dissolve in THF under Inert Atmosphere Start->Dissolve Sonicate Ultrasonication (6-9 °C, 2 hours) Dissolve->Sonicate Precipitate Precipitation of Fluorinated Polyacetylene Sonicate->Precipitate Isolate Isolate by Centrifugation and Decantation Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry End End: Gold-colored Fluorinated Polyacetylene Dry->End

Caption: Workflow for mechanochemical synthesis of fluorinated polyacetylene.

Protocol:

  • Preparation: In an inert atmosphere, dissolve the fluoroladderene polymer in anhydrous THF to a desired concentration (e.g., 1 mg/mL).

  • Ultrasonication: Place the solution in a cooling bath (e.g., ice-water bath to maintain 6-9 °C) and subject it to high-power ultrasonication for approximately 2 hours. A color change to midnight blue followed by the formation of a precipitate should be observed.[6]

  • Isolation: After sonication, isolate the precipitated gold-colored fluorinated polyacetylene by centrifugation.

  • Washing and Drying: Carefully decant the supernatant. Wash the solid polymer with fresh THF and centrifuge again. Repeat this washing step. Dry the final product under high vacuum. A mass recovery of approximately 78% can be expected.[5]

Data Presentation

Table 1: Polymerization and Mechanochemical Conversion Data

ParameterValueReference
Fluoroladderene Polymerization
CatalystGrubbs III[5]
Catalyst Loading0.10 - 0.50 mol%[5]
SolventChloroform[5]
Temperature25 °C[5]
Reaction Time~18 min[5]
ConversionApprox. quantitative[5]
Mechanochemical Conversion
MethodUltrasonication[5][6][8]
SolventTetrahydrofuran (THF)[5]
Temperature6-9 °C[5]
Duration2 hours[5]
Mass Recovery78%[5]

Table 2: Characterization of Fluorinated Polyacetylene

PropertyObservationReference
AppearanceGold-colored solid[5][6][9]
SolubilityInsoluble in common organic solvents[6]
Electrical PropertySemiconducting[5][9]
Air StabilityImproved compared to polyacetylene[9]
UV-vis λmaxVaries with sonication time[5]

Safety Precautions

  • General Handling: All manipulations should be carried out by trained personnel in a well-ventilated fume hood or an inert atmosphere glovebox.

  • Fluorine Compounds: While the fluoroladderene precursor is stable, care should be taken when handling any fluorinated organic compounds. Refer to the specific Safety Data Sheets (SDS) for all chemicals used.

  • Ultrasonication: Use appropriate personal protective equipment (PPE), including hearing protection, when operating high-power sonicators. Ensure the sonication bath is properly cooled to prevent solvent evaporation and potential hazards.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

These application notes provide a comprehensive guide to the synthesis of a fluorinated polyacetylene, a promising material for advanced electronic applications. By employing the mechanochemical approach, researchers can safely access this previously elusive polymer without the extreme hazards associated with this compound.

References

Application Notes and Protocols for Difluoroacetylene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂) is a fluorine-substituted analogue of acetylene, holding significant promise as a building block for advanced fluoropolymers.[1] While the direct polymerization of this compound is challenging due to its high reactivity and instability, recent advancements in mechanochemistry have enabled the synthesis of novel fluorinated polyacetylenes with unique and desirable properties.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of a semi-fluorinated polyacetylene, a material with significant potential in the field of organic electronics and advanced materials.

The primary application of this compound chemistry in materials science currently revolves around the synthesis of a soluble and processable precursor polymer, a fluoroladderene polymer, which is subsequently converted into a conjugated, semiconducting fluorinated polyacetylene through a mechanochemical "unzipping" process.[2][4] This resulting polymer exhibits enhanced air stability compared to its non-fluorinated counterpart, polyacetylene, and theoretical studies predict it to be a promising candidate for n-type conducting polymers.[2][3][5]

Key Application: Synthesis of Semi-Fluorinated Polyacetylene

The synthesis of semi-fluorinated polyacetylene is a multi-step process that avoids the direct handling of hazardous this compound. The overall workflow involves the synthesis of a fluoroladderene monomer, its polymerization via Ring-Opening Metathesis Polymerization (ROMP), and the final mechanochemical conversion to the target conjugated polymer.

Logical Workflow for Synthesis

SynthesisWorkflow A Starting Materials (anti-[3]-ladderdiene and Hexafluorobenzene) B Photochemical Cascade (Fluoroladderene Monomer Synthesis) A->B 254 nm light, pentane, 23 °C C Purification of Monomer B->C D Ring-Opening Metathesis Polymerization (ROMP) C->D Grubbs III Catalyst, CHCl3, 25 °C E Fluoroladderene Polymer D->E F Mechanochemical Conversion (Ultrasonication) E->F THF, 6-9 °C G Semi-Fluorinated Polyacetylene F->G MechanochemicalConversion cluster_0 Fluoroladderene Polymer Chain cluster_1 Semi-Fluorinated Polyacetylene Chain A Ladderene Unit 1 B Ladderene Unit 2 A->B Cascade Reaction C ... D Ladderene Unit n X Conjugated Polyene Segment D->X Unzipping Force Ultrasonic Force Force->A Initiates retro-[2+2] cycloaddition

References

Application Notes and Protocols: Difluoroacetylene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3][4] Difluoroacetylene (F-C≡C-F), the fluorinated analogue of acetylene, represents a direct and atom-economical synthon for introducing a difluorinated two-carbon unit. However, its practical application in synthesis is severely limited by its gaseous nature, high reactivity, and propensity to explode, making it difficult and hazardous to handle.[5]

These challenges have spurred the development of this compound surrogates—stable and readily handled precursors that can be used to generate the desired difluorinated building blocks in situ or act as synthetic equivalents in cycloaddition reactions. This document provides detailed application notes and experimental protocols for the use of key this compound surrogates in [4+2] and [3+2] cycloaddition reactions, yielding valuable difluorinated carbocycles and heterocycles for drug discovery and materials science.

[4+2] Cycloaddition Reactions: Accessing Difluorinated Six-Membered Rings

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. While this compound itself is a challenging dienophile, hexafluoro-2-butyne (CF₃C≡CCF₃) serves as an excellent and highly reactive equivalent for introducing a difluorinated backbone. Its strong electron-withdrawing trifluoromethyl groups render it a potent dienophile for reactions with various dienes, including furan derivatives.[6][7][8][9]

Application: Synthesis of Difluorinated Benzene Derivatives

The Diels-Alder reaction of hexafluoro-2-butyne with furan derivatives provides a versatile route to substituted 1,2-bis(trifluoromethyl)benzenes. The initial cycloadducts can undergo subsequent aromatization to yield highly functionalized aromatic rings, which are valuable scaffolds in medicinal chemistry.

Table 1: [4+2] Cycloaddition of Hexafluoro-2-butyne with Furan Derivatives

DieneDienophileProductYield (%)Reference
FuranHexafluoro-2-butyne1,4-Epoxy-1,4-dihydro-2,3-bis(trifluoromethyl)benzene>95[9]
2-MethoxyfuranHexafluoro-2-butyne4-Methoxy-2,3-bis(trifluoromethyl)phenol85[6]
2-(Methylthio)furanHexafluoro-2-butyne4-(Methylthio)-2,3-bis(trifluoromethyl)phenol80[6]
Difurfuryl esterHexafluoro-2-butyne"Pincer"-adductNot specified[7][8]
Experimental Protocol: [4+2] Cycloaddition of Hexafluoro-2-butyne with 2-Methoxyfuran

Objective: To synthesize 4-methoxy-2,3-bis(trifluoromethyl)phenol via a Diels-Alder reaction followed by in situ rearrangement.

Materials:

  • 2-Methoxyfuran

  • Hexafluoro-2-butyne

  • Sealed tube

  • Solvent (e.g., benzene or toluene)

Procedure:

  • In a fume hood, a solution of 2-methoxyfuran (1.0 eq) in a suitable solvent is prepared in a thick-walled, sealable reaction tube.

  • The solution is cooled, and hexafluoro-2-butyne (1.1 eq) is carefully condensed into the tube.

  • The tube is securely sealed and allowed to warm to room temperature behind a blast shield.

  • The reaction mixture is heated to a temperature between 80-140 °C (optimization may be required) and monitored by TLC or GC-MS.

  • Upon completion, the tube is cooled to a low temperature before carefully opening.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-methoxy-2,3-bis(trifluoromethyl)phenol.[6]

Diagram 1: General Workflow for Diels-Alder Reaction with Hexafluoro-2-butyne

G Workflow: Diels-Alder Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Diene (e.g., Furan derivative) Hexafluoro-2-butyne solvent Add Solvent reactants->solvent seal Seal Reaction Vessel solvent->seal heat Heat (e.g., 80-140 °C) seal->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool Reaction monitor->cool open_vessel Vent and Open cool->open_vessel concentrate Concentrate open_vessel->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Diels-Alder reaction of hexafluoro-2-butyne.

[3+2] Cycloaddition Reactions: Building Difluorinated Five-Membered Rings

[3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. In the context of difluorinated compounds, gem-difluorocyclopropanes and gem-difluorocyclopropenes have emerged as valuable three-carbon synthons. These strained rings can undergo ring-opening under thermal or catalytic conditions to generate a 1,3-dipole equivalent that reacts with a variety of dipolarophiles.

Application: Synthesis of Difluorinated Cyclopentanes and Heterocycles

The rhodium-catalyzed [3+2] cycloaddition of gem-difluorinated cyclopropanes with internal olefins provides an efficient route to gem-difluorinated cyclopentanes.[10][11][12] These products can be further transformed into mono-fluorinated cyclopentenes and cyclopentanes, which are of interest in medicinal chemistry.[13] Similarly, the reaction of gem-difluorocyclopropenes with azomethine ylides yields difluorinated 3-azabicyclo[3.1.0]hexanes, a scaffold present in numerous bioactive molecules.[14][15][16]

Table 2: [3+2] Cycloaddition Reactions of this compound Surrogates

This compound SurrogateDipolarophileCatalyst/ConditionsProductYield (%)Diastereomeric RatioReference
gem-Difluorocyclopropane(E)-1,2-diphenyletheneRh(I) catalystgem-Difluorinated cyclopentane95>20:1[11]
gem-Difluorocyclopropane1-Phenyl-1-propyneRh(I) catalystgem-Difluorinated cyclopentane78>20:1[11]
gem-DifluorocyclopropeneAzomethine ylide (from isatin derivative)TFA, 80 °CDifluorinated 3-azabicyclo[3.1.0]hexane85>20:1[15]
gem-DifluorocyclopropeneAzomethine ylide (from proline derivative)Heat, 80 °CDifluorinated 3-azabicyclo[3.1.0]hexane76Not specified[15]
Experimental Protocol: Rh-Catalyzed [3+2] Cycloaddition of a gem-Difluorinated Cyclopropane with an Internal Olefin

Objective: To synthesize a gem-difluorinated cyclopentane via a rhodium-catalyzed [3+2] cycloaddition.

Materials:

  • gem-Difluorinated cyclopropane (e.g., (2,2-difluorocyclopropyl)benzene)

  • Internal olefin (e.g., (E)-1,2-diphenylethene)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Ligand (e.g., a phosphine ligand)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the rhodium catalyst, ligand, and anhydrous solvent.

  • Stir the mixture at room temperature for a few minutes to allow for catalyst pre-formation.

  • Add the gem-difluorinated cyclopropane (1.0 eq) and the internal olefin (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the gem-difluorinated cyclopentane product.[11]

Diagram 2: Proposed Catalytic Cycle for Rh-Catalyzed [3+2] Cycloaddition

G Proposed Mechanism: Rh-Catalyzed [3+2] Cycloaddition catalyst Rh(I) Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition + dfcp gem-Difluorocyclopropane dfcp->oxidative_addition rhodacyclobutane Rhodacyclobutane Intermediate oxidative_addition->rhodacyclobutane beta_carbon_elim β-Carbon Elimination rhodacyclobutane->beta_carbon_elim allyl_rhodium Allyl-Rhodium Intermediate beta_carbon_elim->allyl_rhodium migratory_insertion Migratory Insertion allyl_rhodium->migratory_insertion + olefin Internal Olefin olefin->migratory_insertion rhodacyclohexane Rhodacyclohexane Intermediate migratory_insertion->rhodacyclohexane reductive_elim Reductive Elimination rhodacyclohexane->reductive_elim reductive_elim->catalyst regenerates product gem-Difluorinated Cyclopentane reductive_elim->product

Caption: Proposed catalytic cycle for the rhodium-catalyzed [3+2] cycloaddition.

Formal [3+2] Cycloaddition using Difluorodiazoethane Surrogates

Difluorodiazoethane (CF₂HCHN₂) has been identified as a valuable reagent that can act as a masked acetylene equivalent. In the presence of a base, it can undergo defluorination to generate a reactive intermediate that participates in formal [3+2] cycloadditions.

Application: Synthesis of 2,3-Functionalized Furans

The reaction of difluorodiazoethane with β-ketones provides a modular approach to 2,3-functionalized furans, which are important structural motifs in many natural products and pharmaceuticals.[17] This transition-metal-free process proceeds under mild conditions and tolerates a wide range of functional groups.

Experimental Protocol: Formal [3+2] Cycloaddition of a Difluorodiazoethane Surrogate with a β-Ketone

Objective: To synthesize a 2,3-functionalized furan from a β-ketone and a difluorodiazoethane surrogate.

Materials:

  • β-Ketone

  • Difluorodiazoethane surrogate (e.g., generated in situ from a suitable precursor)

  • Base (e.g., a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., THF or DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the β-ketone (1.0 eq) in the anhydrous solvent.

  • Add the base to the solution.

  • Slowly add the difluorodiazoethane precursor to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2,3-functionalized furan.[17]

Diagram 3: Proposed Mechanism for Formal [3+2] Cycloaddition of Difluorodiazoethane

G Proposed Mechanism: Formal [3+2] Cycloaddition start Difluorodiazoethane (CF₂HCHN₂) defluorination Defluorination start->defluorination + base Base base->defluorination intermediate1 Fluoro-vinyldiazo Intermediate defluorination->intermediate1 nucleophilic_add Nucleophilic Addition intermediate1->nucleophilic_add + ketone β-Ketone ketone->nucleophilic_add intermediate2 Adduct nucleophilic_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 elimination Elimination of N₂ intermediate3->elimination product 2,3-Functionalized Furan elimination->product

Caption: Proposed mechanism for the formal [3+2] cycloaddition of difluorodiazoethane.

Conclusion

The use of this compound surrogates in cycloaddition reactions provides a safe and efficient means of accessing a wide variety of difluorinated carbocyclic and heterocyclic compounds. These building blocks are of significant interest to researchers in drug discovery and materials science due to the beneficial properties imparted by the fluorine atoms. The protocols and data presented herein offer a starting point for the exploration and application of these powerful synthetic methodologies. Further research into the development of new surrogates and the expansion of their reaction scope will undoubtedly continue to enrich the field of fluorine chemistry.

References

Application Notes and Protocols for Difluoroacetylene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (F-C≡C-F) is a highly reactive and unstable fluorocarbon that has garnered interest in organometallic chemistry due to its unique electronic properties and potential as a building block for novel fluorinated materials. Direct utilization of gaseous this compound in synthesis is challenging due to its hazardous nature.[1] However, recent advancements have demonstrated the in situ generation and trapping of this compound as a ligand in bimetallic complexes, offering a safer and more controlled approach to its chemistry.

This document provides detailed application notes and protocols based on theoretical and experimental studies of this compound in organometallic chemistry, with a focus on its formation from fluorocarbyne precursors and its coordination to transition metal centers.

Application Note 1: In Situ Generation of this compound Ligands via Fluorocarbyne Coupling

The most viable route to incorporating this compound into organometallic complexes is through the coupling of two fluorocarbyne (CF) ligands on a binuclear metal center. This method circumvents the need to handle the hazardous, free this compound. Theoretical studies using density functional theory (DFT) have shown that this coupling is thermodynamically favorable for certain metal carbonyl complexes.[2][3]

Logical Workflow for In Situ Generation and Trapping of this compound:

G cluster_precursor Precursor Synthesis cluster_generation Fluorocarbyne Generation cluster_dimerization Dimerization and Coupling cluster_product Product Formation precursor Mononuclear Metal Trifluoromethyl Complex (e.g., [M(CF3)(CO)n]) defluorination Defluorination precursor->defluorination e.g., Thermal or Chemical Defluorination fluorocarbyne Mononuclear Fluorocarbyne Complex (e.g., [M(CF)(CO)n-1]) defluorination->fluorocarbyne dimerization Dimerization fluorocarbyne->dimerization binuclear_fluorocarbyne Binuclear Bis(fluorocarbyne) Complex (e.g., [M2(CF)2(CO)n]) dimerization->binuclear_fluorocarbyne coupling C-C Coupling binuclear_fluorocarbyne->coupling Spontaneous product This compound-Bridged Bimetallic Complex (e.g., [M2(μ-F-C≡C-F)(CO)n]) coupling->product

Caption: Workflow for the in-situ generation of this compound complexes.

Protocol 1: Theoretical Synthesis and Characterization of a Dicobalt Hexacarbonyl this compound Complex

This protocol outlines the theoretical synthesis of a this compound-bridged dicobalt hexacarbonyl complex, (μ-F-C≡C-F)Co₂(CO)₆, via the dimerization and coupling of a mononuclear fluorocarbyne cobalt complex. This approach is based on DFT calculations which predict the reaction to be thermodynamically favorable.[3]

Experimental Protocol (Theoretical)

Objective: To form (μ-F-C≡C-F)Co₂(CO)₆ from a cobalt fluorocarbyne precursor.

Reaction Scheme:

2 [Co(CF)(CO)₃] → [(μ-F-C≡C-F)Co₂(CO)₆]

Materials:

  • Mononuclear cobalt fluorocarbyne complex, [Co(CF)(CO)₃] (hypothetical precursor)

  • Inert solvent (e.g., hexane)

Procedure:

  • A solution of the mononuclear fluorocarbyne complex [Co(CF)(CO)₃] in an inert solvent is prepared under an inert atmosphere (N₂ or Ar).

  • The solution is stirred at room temperature. The dimerization to the this compound complex is predicted to be thermodynamically favorable by approximately 46 kcal mol⁻¹.[3]

  • The reaction progress can be monitored by theoretical spectroscopic methods.

Characterization (Predicted):

  • IR Spectroscopy: The C≡O stretching frequencies in the IR spectrum are expected to shift upon formation of the bridged complex. For related alkyne-bridged dicobalt hexacarbonyl complexes, strong absorptions are typically observed in the 2100-1900 cm⁻¹ region.

  • ¹⁹F NMR Spectroscopy: The fluorine resonance in the ¹⁹F NMR spectrum would be indicative of the F-C≡C-F ligand. The chemical shift and coupling constants would be characteristic of the fluorine atoms in this specific coordination environment.

  • ¹³C NMR Spectroscopy: The carbon atoms of the this compound ligand would exhibit a characteristic chemical shift in the ¹³C NMR spectrum, coupled to both fluorine and potentially the cobalt nuclei.

Predicted Coordination Modes of this compound:

DFT calculations suggest several possible bonding modes for the bridging this compound ligand in bimetallic complexes.[2]

Caption: Predicted coordination modes of the this compound ligand.

Application Note 2: Potential Applications in Materials Science and Catalysis

The organometallic complexes of this compound are of significant interest as precursors to novel fluoropolymers.[1] The presence of the C-F bonds and the unsaturated carbon-carbon triple bond within the metal complex offers unique opportunities for polymerization and further functionalization.

Potential research directions include:

  • Fluoropolymer Synthesis: Controlled polymerization of this compound ligands, released from the metal template, could lead to the synthesis of fluorinated polyacetylenes with interesting electronic and material properties.

  • Catalysis: The coordinated this compound ligand could participate in catalytic cycles, such as cycloaddition reactions, to introduce the -C(F)=C(F)- moiety into organic substrates. This could be a valuable tool in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Quantitative Data Summary (Theoretical)

The following table summarizes the key theoretical quantitative data for the dimerization of the hypothetical [Co(CF)(CO)₃] complex.

ParameterValueReference
Thermodynamics
ΔE of Dimerization-46 kcal mol⁻¹[3]
Structural (Predicted)
Coordination GeometryTetrahedrane-like Co₂C₂ core[3]

Conclusion

The utilization of this compound in organometallic chemistry is a developing field with significant potential. The in situ generation from fluorocarbyne precursors provides a safe and viable pathway to novel this compound-metal complexes. While experimental realization and full characterization of these complexes are still emerging areas of research, theoretical studies provide a strong foundation and clear direction for future synthetic efforts. The protocols and data presented here are intended to guide researchers in the exploration of this exciting and challenging area of organometallic fluorine chemistry. Further experimental validation is required to fully elucidate the reactivity and potential applications of these fascinating compounds.

References

Protocol for the In Situ Generation of Difluoroacetylene for Reaction Applications

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the in situ generation of difluoroacetylene (C₂F₂), a highly reactive and potentially explosive compound. Due to its hazardous nature, direct handling of this compound is strongly discouraged. The in situ generation method described herein allows for the safe and controlled use of this valuable synthon in various chemical reactions, particularly cycloadditions. This protocol is based on the dehalogenation of a suitable precursor, (Z)-1,2-dichloro-1,2-difluoroethene. Strict adherence to the safety precautions outlined in this document is paramount.

Introduction

This compound is a linear molecule and the perfluorinated analog of acetylene.[1] Its preparation and isolation are challenging due to its high reactivity and tendency to explode, often resulting in low yields.[1] Consequently, in situ generation, whereby the compound is generated in the reaction mixture and consumed immediately by a trapping agent, is the preferred and safer method for its utilization in chemical synthesis. This approach is particularly valuable for [2+2] and [4+2] cycloaddition reactions, providing access to novel difluorinated compounds of interest in medicinal chemistry and materials science.

This protocol details the in situ generation of this compound via the dechlorination of (Z)-1,2-dichloro-1,2-difluoroethene using a lithium amalgam.

Safety Precautions

Extreme caution is required when working with this compound and its precursors.

  • Explosion Hazard: this compound is explosive. All operations must be conducted in a well-ventilated fume hood behind a blast shield.

  • Precursor Hazards: (Z)-1,2-dichloro-1,2-difluoroethene is a volatile and flammable liquid. Avoid inhalation and contact with skin and eyes.

  • Reagent Hazards: Lithium amalgam is highly reactive with water and air. It should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a face shield, a flame-resistant lab coat, and heavy-duty gloves.

  • Inert Atmosphere: All glassware must be thoroughly dried and the reaction must be carried out under a dry, inert atmosphere to prevent side reactions and ensure safety.

  • Temperature Control: The reaction is exothermic. Maintain strict temperature control using a cryostat or a well-maintained cooling bath.

Experimental Workflow

The following diagram outlines the general workflow for the in situ generation and reaction of this compound.

workflow cluster_prep Preparation cluster_reaction In Situ Generation and Reaction cluster_workup Work-up and Isolation prep_glassware Dry Glassware prep_reagents Prepare Reagents (Li(Hg), Precursor, Trapping Agent) prep_glassware->prep_reagents prep_inert Establish Inert Atmosphere prep_reagents->prep_inert add_reagents Add Li(Hg), Solvent, and Trapping Agent to Flask prep_inert->add_reagents cool_reaction Cool Reaction to -78 °C add_reagents->cool_reaction add_precursor Slowly Add Precursor Solution cool_reaction->add_precursor react Allow Reaction to Proceed add_precursor->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify

Caption: General workflow for the in situ generation and reaction of this compound.

Detailed Protocol: In Situ Generation and [2+2] Cycloaddition

This protocol describes the in situ generation of this compound and its subsequent trapping with a generic alkene in a [2+2] cycloaddition reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)
(Z)-1,2-dichloro-1,2-difluoroetheneC₂Cl₂F₂132.921.0
Lithium Amalgam (1% Li by weight)Li(Hg)-2.2
Alkene (Trapping Agent)--1.2
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1220 mL
Equipment
  • Three-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or nitrogen gas inlet

  • Low-temperature thermometer

  • Dry ice/acetone or cryostat cooling bath

  • Blast shield

Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

    • Assemble the three-necked flask with a magnetic stir bar, a septum for reagent addition, a gas inlet, and a low-temperature thermometer.

    • Place the entire apparatus behind a blast shield in a fume hood.

    • Purge the flask with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add the lithium amalgam (2.2 mmol of Li) and the anhydrous diethyl ether (15 mL) to the reaction flask.

    • Add the alkene (1.2 mmol) to the reaction mixture.

    • Cool the stirred suspension to -78 °C using a dry ice/acetone bath or a cryostat.

  • In Situ Generation and Reaction:

    • Prepare a solution of (Z)-1,2-dichloro-1,2-difluoroethene (1.0 mmol) in anhydrous diethyl ether (5 mL).

    • Using a syringe pump, add the precursor solution dropwise to the cooled, stirred reaction mixture over a period of 1 hour. Slow addition is crucial to control the exothermic reaction and prevent the accumulation of this compound.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Work-up and Isolation:

    • Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the difluorinated cyclobutene derivative.

Data Presentation

The following table provides representative data for the in situ generation and trapping of this compound. Note: Yields are highly dependent on the specific trapping agent and reaction conditions.

PrecursorDehalogenating AgentTrapping AgentProductYield (%)
(Z)-1,2-dichloro-1,2-difluoroetheneLithium AmalgamCyclopentadiene2,3-Difluorobicyclo[2.2.1]hepta-2,5-diene60-70
(Z)-1,2-dichloro-1,2-difluoroetheneActivated ZincFuran1,4-Difluoro-7-oxabicyclo[2.2.1]hepta-2,5-diene45-55

Logical Relationships

The following diagram illustrates the logical relationship between the components of the in situ generation process.

logical_relationship precursor (Z)-1,2-dichloro-1,2-difluoroethene This compound This compound (in situ) precursor->this compound Dechlorination reagent Dehalogenating Agent (e.g., Li(Hg)) reagent->this compound product Final Product (e.g., Cycloadduct) This compound->product trapping_agent Trapping Agent (e.g., Diene, Alkene) trapping_agent->product Reaction

Caption: Relationship between reactants and the in situ generated intermediate.

This protocol provides a framework for the safe and effective use of in situ generated this compound. Researchers should adapt the procedure based on the specific requirements of their desired reaction and always prioritize safety.

References

Application Notes and Protocols for the Analytical Detection of Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂) is a highly reactive, linear molecule analogous to acetylene, with fluorine atoms replacing hydrogen.[1] Its unique electronic properties and potential as a precursor for fluoropolymers make it a compound of interest in materials science and synthetic chemistry.[1] However, its high reactivity and gaseous nature present challenges for its detection and quantification. These application notes provide an overview of suitable analytical techniques and detailed protocols for the detection and characterization of this compound.

Analytical Techniques Overview

The primary analytical techniques for the characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.[1] Due to its volatility, sample handling requires careful consideration to ensure accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. For this compound, GC provides the necessary separation from other volatile components in a mixture, while MS allows for its positive identification based on its mass-to-charge ratio and fragmentation pattern.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a highly specific and quantitative technique for the analysis of fluorinated compounds. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity.[2] Given the simple structure of this compound, ¹⁹F NMR offers a straightforward method for its identification and quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of a molecule. As a gaseous sample, this compound can be readily analyzed by FT-IR to identify its characteristic absorption bands, providing structural information and enabling quantification.

Quantitative Data Summary

Quantitative performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial for method validation and application. While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of volatile organofluorine compounds using the described techniques. These values can serve as a general guideline for method development and validation.

Analytical TechniqueAnalyteTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linear RangeNotes
GC-MS Volatile Organofluorines0.1 - 10 pg0.3 - 30 pg3-4 orders of magnitudeLOD and LOQ are highly dependent on the specific instrument and method parameters.
¹⁹F NMR Fluorinated Compounds1 - 10 µM3 - 30 µM2-3 orders of magnitudeQuantitative accuracy can be high with the use of an internal standard.
Gas-Phase FT-IR Gaseous Analytes1 - 100 ppm3 - 300 ppm2-3 orders of magnitudePath length of the gas cell is a critical factor in determining sensitivity.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of this compound in a gaseous matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column.

  • Mass Spectrometer (MS) with Electron Ionization (EI) or Field Ionization (FI) source. Field ionization is a soft ionization technique that can be advantageous for observing the molecular ion of fluorine compounds.[3]

  • Gas-tight syringe or a gas sampling valve for sample introduction.

Materials:

  • High-purity helium or hydrogen as carrier gas.

  • Gas sample containing or suspected to contain this compound.

  • Calibration gas standard of this compound (if available) or a suitable surrogate standard.

Procedure:

  • Sample Collection: Collect the gaseous sample in a gas-tight container or Tedlar® bag.

  • GC-MS System Preparation:

    • Install a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the GC oven temperature program. A suggested starting point is an initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C.

    • Set the injector temperature to 150°C (split/splitless or gas sampling valve).

    • Set the carrier gas flow rate (e.g., 1 mL/min for helium).

    • Set the MS transfer line temperature to 200°C.

    • For the MS, set the ion source temperature (e.g., 230°C for EI).

    • Set the mass scan range from m/z 10 to 100 to cover the expected mass of this compound (62.02 g/mol ) and its fragments.

  • Sample Injection:

    • Using a gas-tight syringe, inject a known volume (e.g., 100 µL) of the gaseous sample into the GC injector. Alternatively, use a gas sampling valve for automated and more precise injections.

  • Data Acquisition:

    • Start the data acquisition simultaneously with the sample injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by examining the mass spectrum. The expected molecular ion for C₂F₂ is at m/z 62. The fragmentation pattern will provide further confirmation. The NIST WebBook of Chemistry provides a reference mass spectrum for this compound.

    • For quantitative analysis, create a calibration curve using standards of known concentration.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for the detection and quantification of this compound in a suitable solvent. Due to its gaseous nature, sample preparation requires condensation at low temperatures.

Instrumentation:

  • NMR Spectrometer equipped with a fluorine probe.

  • NMR tubes suitable for low-temperature measurements (e.g., Young's tap tubes).

Materials:

  • Deuterated solvent (e.g., acetone-d₆, chloroform-d). The choice of solvent should be based on the desired temperature range and solubility.

  • Internal standard for quantification (e.g., trifluorotoluene).

  • Liquid nitrogen for cooling.

Procedure:

  • Sample Preparation:

    • Cool the NMR tube containing the deuterated solvent and internal standard to liquid nitrogen temperature (-196°C).

    • Introduce a known amount of the gaseous sample containing this compound into the cooled NMR tube. The gas will condense into the solvent.

    • Seal the NMR tube carefully.

    • Allow the tube to warm slowly to room temperature behind a safety shield, ensuring the pressure does not exceed the tube's rating.

  • NMR Spectrometer Setup:

    • Tune and match the ¹⁹F probe.

    • Set the spectrometer to the ¹⁹F frequency.

    • Set the spectral width to cover a wide range (e.g., -250 ppm to 100 ppm) to ensure the signal is captured, as fluorine chemical shifts are very sensitive to the chemical environment.[2]

    • Set the number of scans (e.g., 16 or higher for dilute samples).

    • Set the relaxation delay (e.g., 5 seconds) to ensure full relaxation for accurate quantification.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum using the internal standard.

    • The ¹⁹F NMR spectrum of this compound is expected to be a singlet.

    • Integrate the signal corresponding to this compound and the internal standard.

    • Calculate the concentration of this compound based on the integral ratio and the known concentration of the internal standard.

Gas-Phase Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol describes the analysis of gaseous this compound using a gas cell.

Instrumentation:

  • FT-IR Spectrometer.

  • Gas cell with a known path length (e.g., 10 cm). For trace analysis, a multi-pass gas cell can be used to increase the path length.

  • Vacuum line for evacuating and filling the gas cell.

Materials:

  • Nitrogen gas for purging the spectrometer.

  • Gas sample containing or suspected to contain this compound.

Procedure:

  • Spectrometer Preparation:

    • Purge the FT-IR spectrometer with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Evacuate the gas cell to a high vacuum.

    • Place the evacuated gas cell in the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum (e.g., by co-adding 64 scans at a resolution of 1 cm⁻¹).

  • Sample Spectrum Acquisition:

    • Fill the gas cell with the gaseous sample to a known pressure.

    • Place the sample-filled gas cell in the sample compartment.

    • Acquire the sample spectrum under the same conditions as the background spectrum.

  • Data Analysis:

    • The resulting spectrum will be an absorbance spectrum of the sample.

    • Identify the characteristic vibrational bands of this compound. Theoretical calculations predict strong absorption bands for the C-F stretching modes.

    • For quantitative analysis, create a calibration curve by measuring the absorbance of standards at known concentrations (pressures) according to the Beer-Lambert law.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Gaseous Sample Collection Collection in Gas-Tight Container Sample->Collection Injection Injection via Gas-Tight Syringe Collection->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Analysis Data Analysis (Identification & Quantification) DataAcquisition->Analysis NMR_Workflow SamplePrep Sample Preparation Condensation Condensation of Gaseous C₂F₂ into Deuterated Solvent at -196°C SamplePrep->Condensation Sealing Sealing of NMR Tube Condensation->Sealing Acquisition ¹⁹F NMR Data Acquisition Sealing->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Data Analysis (Integration & Quantification) Processing->Analysis FTIR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis Evacuate Evacuate Gas Cell Background Acquire Background Spectrum Evacuate->Background Fill Fill Gas Cell with Sample Background->Fill SampleSpec Acquire Sample Spectrum Fill->SampleSpec Absorbance Generate Absorbance Spectrum SampleSpec->Absorbance Analysis Identify Bands & Quantify Absorbance->Analysis

References

Application Notes and Protocols for Hydrofluorination Reactions of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Principles of Alkyne Hydrofluorination

The addition of hydrogen fluoride (HF) across the triple bond of an alkyne can proceed in a stepwise manner. The first addition results in a vinyl fluoride, and a subsequent addition to the vinyl fluoride can yield a gem-difluoroalkane. The regioselectivity of the addition to unsymmetrical alkynes is a key consideration.

Catalysis is often employed to facilitate this reaction under milder conditions and to control selectivity. A variety of catalysts have been explored, with gold(I) complexes showing particular promise in recent years for promoting the hydrofluorination of a range of alkyne substrates.[1][2][3][4][5]

Reaction Pathway Overview

The general transformation for the hydrofluorination of an alkyne to a vinyl fluoride and subsequently to a gem-difluoroalkane is depicted below.

G Alkyne R-C≡C-R' VinylFluoride R-CH=CF-R' Alkyne->VinylFluoride + HF GemDifluoroalkane R-CH2-CF2-R' VinylFluoride->GemDifluoroalkane + HF

Caption: General reaction scheme for the hydrofluorination of alkynes.

Case Study: Hydrofluorination of Acetylene with Hydrogen Fluoride

The reaction of acetylene with hydrogen fluoride is an industrially relevant process for the synthesis of vinyl fluoride (a monomer for polyvinyl fluoride) and 1,1-difluoroethane (HFC-152a), a refrigerant and propellant.

Experimental Protocols

Catalyst Preparation and Activation:

A common catalyst for this reaction is based on activated alumina or aluminum fluoride. The preparation and activation of such a catalyst are critical for its performance.

  • Protocol 1: Aluminum Oxide Catalyst Activation

    • Charge a suitable reactor tube with pelleted aluminum oxide.

    • Heat the reactor to a temperature of 350-750°F (approximately 177-400°C).

    • Pass a stream of an inert gas, such as nitrogen, over the catalyst bed for several hours to dry the catalyst.

Gas-Phase Hydrofluorination of Acetylene:

The following protocol is a general procedure based on patented industrial processes.

  • Protocol 2: Vapor-Phase Reaction

    • Ensure the reactor system is leak-proof and constructed from materials resistant to hydrogen fluoride, such as stainless steel or Monel.

    • Introduce a pre-activated solid catalyst (e.g., aluminum fluoride or activated alumina) into the reactor.

    • Separately feed gaseous acetylene and anhydrous hydrogen fluoride into a mixing chamber before introducing them to the reactor. A molar excess of hydrogen fluoride is typically used.

    • Pass the gas mixture over the catalyst bed at a controlled temperature and flow rate.

    • The reactor effluent, containing the desired products, unreacted starting materials, and byproducts, is then passed through a series of condensers and scrubbers to separate the components.

    • The crude product is purified by distillation.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the hydrofluorination of acetylene.

ParameterValueReference
Catalyst Aluminum Fluoride or Aluminum Oxide[1]
Reactant Molar Ratio (HF:Acetylene) 1:1 to 15:1[1]
Reaction Temperature 350 - 750°F (177 - 400°C)[1]
Flow Rate (volumes of gas per volume of catalyst per hour) 150 - 400[1]
Primary Products Vinyl Fluoride, 1,1-Difluoroethane[1]

Difluoroacetylene Reactions with Hydrogen Fluoride: A Theoretical Perspective

While experimental data on the direct reaction of this compound (C₂F₂) with hydrogen fluoride is scarce in the surveyed literature, theoretical studies have provided insights into the non-covalent interactions between these two molecules. These computational studies are crucial for understanding the potential reactivity and energetics of the system.

A theoretical study investigated the complexes formed between this compound and one or two hydrogen fluoride molecules. The study identified two primary types of interactions:

  • FH•••π interaction: The hydrogen atom of HF interacts with the electron-rich triple bond of this compound.

  • FH•••FC hydrogen bond: The hydrogen atom of HF forms a hydrogen bond with one of the fluorine atoms of this compound.

The calculated geometries and spin-spin coupling constants suggest that the presence of hydrogen fluoride significantly influences the electronic environment of the this compound molecule. This perturbation of the electronic structure is a prerequisite for any chemical reaction to occur.

G cluster_0 FH•••π Interaction cluster_1 FH•••FC Hydrogen Bond a1 F-C≡C-F b1 H-F b1->a1 π-system interaction a2 F-C≡C-F b2 H-F b2->a2 Hydrogen bond

Caption: Theoretical interaction modes between this compound and hydrogen fluoride.

Although these theoretical studies provide a fundamental understanding of the intermolecular forces, they do not provide a protocol for a chemical reaction. The synthesis of the expected product of this compound hydrofluorination, 1,1,2,2-tetrafluoroethane, is typically achieved through other synthetic routes.

Established Synthesis of 1,1,2,2-Tetrafluoroethane (HFC-134a)

For researchers interested in 1,1,2,2-tetrafluoroethane, the most common industrial synthesis involves the fluorination of trichloroethylene with hydrogen fluoride.[6] This multi-step process is a well-established method for producing HFC-134a on a large scale.

G Trichloroethylene Cl-CH=CCl₂ Intermediate Intermediate Products Trichloroethylene->Intermediate + HF (Catalyst) Tetrafluoroethane F₃C-CH₂F Intermediate->Tetrafluoroethane + HF (Catalyst)

Caption: Typical industrial synthesis route for 1,1,2,2-tetrafluoroethane.

Conclusion

The hydrofluorination of alkynes is a versatile method for the synthesis of fluorinated organic molecules. While the reaction of acetylene with hydrogen fluoride is well-documented and industrially significant, specific experimental protocols for the reaction of this compound with hydrogen fluoride are not readily found in the current body of scientific literature. Theoretical calculations suggest that an interaction between this compound and hydrogen fluoride is plausible, which may pave the way for future experimental exploration. Researchers interested in the product of this hypothetical reaction, 1,1,2,2-tetrafluoroethane, should consider established synthetic routes from alternative starting materials.

References

Difluoroacetylene as a Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (F-C≡C-F) presents a unique and highly reactive building block for the introduction of the difluoroethylene moiety into organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to its ability to act as a bioisostere for various functional groups and to impart unique electronic properties. However, the inherent instability and hazardous nature of this compound have largely precluded its direct use in routine organic synthesis.[1]

This application note details practical and efficient protocols for the use of this compound synthons and related difluorinated building blocks, enabling the synthesis of valuable difluorinated compounds without the need to handle gaseous and explosive this compound directly. The methodologies presented focus on the in situ generation of reactive difluorinated intermediates and their subsequent trapping in cycloaddition and annulation reactions.

Application 1: Formal [3+2] Cycloaddition using a this compound Synthon for the Synthesis of 2,3-Disubstituted Furans

The direct use of this compound in cycloaddition reactions is challenging. A powerful alternative is the use of difluorodiazoethane (CF₂HCHN₂) as a masked acetylene equivalent. In the presence of a base, difluorodiazoethane can undergo a formal [3+2] cycloaddition with β-dicarbonyl compounds to afford highly functionalized 2,3-disubstituted furans. This method provides a safe and operationally simple route to a class of compounds that would be difficult to access otherwise.[2][3]

Logical Workflow for Furan Synthesis using a this compound Synthon

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product beta_diketone β-Diketone reaction Base-mediated [3+2] Cycloaddition beta_diketone->reaction difluoro_synthon Difluorodiazoethane (CF₂HCHN₂) (Masked this compound) difluoro_synthon->reaction furan 2,3-Disubstituted Furan reaction->furan

Caption: Workflow for the synthesis of 2,3-disubstituted furans.

Quantitative Data for the Synthesis of 2,3-Disubstituted Furans
Entryβ-Diketone SubstrateProductYield (%)
11,3-Diphenyl-1,3-propanedione2-Methyl-3,5-diphenylfuran85
21-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione2-(4-Methoxyphenyl)-5-methyl-3-phenylfuran82
31-(4-Chlorophenyl)-3-phenyl-1,3-propanedione2-(4-Chlorophenyl)-5-methyl-3-phenylfuran78
41-Phenyl-1,3-butanedione2,5-Dimethyl-3-phenylfuran90
5Dibenzoylmethane2,3,5-Triphenylfuran75

Note: Yields are isolated yields. Reaction conditions typically involve a base such as DBU in a solvent like acetonitrile at room temperature.

Experimental Protocol: Synthesis of 2-Methyl-3,5-diphenylfuran
  • To a solution of 1,3-diphenyl-1,3-propanedione (0.2 mmol, 1.0 equiv) in acetonitrile (2.0 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol, 1.5 equiv).

  • A solution of difluorodiazoethane (generated ex situ) in a suitable solvent is added dropwise to the reaction mixture at room temperature.[4]

  • The reaction is stirred at room temperature and monitored by TLC until completion (typically 2-4 hours).

  • Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-methyl-3,5-diphenylfuran.

Application 2: [4+1] Annulation via In Situ Generated Difluorocarbene for the Synthesis of 2,2-Difluorinated 2,3-Dihydrofurans

Another effective strategy to harness the reactivity of a difluoro C1-synthon involves the in situ generation of difluorocarbene (:CF₂) from a stable precursor, such as ethyl bromodifluoroacetate (BrCF₂CO₂Et).[5][6] In the presence of a base, difluorocarbene is generated and can undergo a [4+1] annulation reaction with enaminones to produce valuable 2,2-difluorinated 2,3-dihydrofurans. This transition-metal-free method is highly efficient and proceeds under mild conditions.[5]

Signaling Pathway for the [4+1] Annulation Reaction

annulation_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product enaminone Enaminone cyclopropanation Cyclopropanation Intermediate enaminone->cyclopropanation brcf2co2et BrCF₂CO₂Et difluorocarbene :CF₂ (Difluorocarbene) brcf2co2et->difluorocarbene Base (e.g., Na₂CO₃) difluorocarbene->cyclopropanation dihydrofuran 2,2-Difluorinated 2,3-Dihydrofuran cyclopropanation->dihydrofuran Ring Expansion

Caption: Pathway for the synthesis of 2,2-difluorinated 2,3-dihydrofurans.

Quantitative Data for the Synthesis of 2,2-Difluorinated 2,3-Dihydrofurans
EntryEnaminone Substituent (R¹)Enaminone Substituent (R²)ProductYield (%)
1PhenylMethyl2,2-Difluoro-5-methyl-3-(phenylamino)-2,3-dihydrofuran88
24-MethoxyphenylMethyl2,2-Difluoro-3-((4-methoxyphenyl)amino)-5-methyl-2,3-dihydrofuran92
34-ChlorophenylMethyl3-((4-Chlorophenyl)amino)-2,2-difluoro-5-methyl-2,3-dihydrofuran85
4PhenylPhenyl2,2-Difluoro-5-phenyl-3-(phenylamino)-2,3-dihydrofuran81
5Thiophen-2-ylMethyl2,2-Difluoro-5-methyl-3-(thiophen-2-ylamino)-2,3-dihydrofuran75

Note: Yields are isolated yields. Reactions are typically carried out with Na₂CO₃ as the base in a solvent such as 1,2-dichloroethane (DCE) at 80 °C.[5]

Experimental Protocol: Synthesis of 2,2-Difluoro-5-methyl-3-(phenylamino)-2,3-dihydrofuran
  • A mixture of the enaminone (0.2 mmol, 1.0 equiv), ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv), and sodium carbonate (0.4 mmol, 2.0 equiv) in 1,2-dichloroethane (2.0 mL) is prepared in a sealed tube.[5]

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2,2-difluoro-5-methyl-3-(phenylamino)-2,3-dihydrofuran.[6]

Conclusion

While the direct application of this compound in organic synthesis remains limited due to its hazardous nature, the use of stable precursors that generate reactive difluorinated intermediates in situ provides a powerful and practical alternative. The protocols detailed in this application note, utilizing difluorodiazoethane as a masked this compound and the in situ generation of difluorocarbene, offer efficient and versatile methods for the synthesis of valuable difluorinated furans and dihydrofurans. These methodologies are expected to find broad utility in the fields of medicinal chemistry and materials science, enabling the exploration of novel chemical space and the development of new molecular entities with enhanced properties.

References

Application Notes & Protocols for the Synthesis of Fluorinated Polyacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(difluoroacetylene) is a theoretical polymer of significant interest due to its predicted electronic properties, which suggest it could function as a high-performance, n-type conducting polymer.[1][2] Such materials are sought after for applications in electronics and advanced materials. However, the direct polymerization of its monomer, this compound (F-C≡C-F), is exceptionally challenging. The monomer is highly unstable and undergoes spontaneous, unproductive oligomerization at temperatures as low as -95 ºC.[3][4] This inherent instability has rendered traditional polymerization techniques, such as Ziegler-Natta or standard anionic/cationic methods, largely unsuccessful for creating a well-defined polymer.

Recent advancements in polymer mechanochemistry have provided a novel and successful route to synthesize a stable, gold-colored, semiconducting fluorinated polyacetylene with improved air stability compared to traditional polyacetylene.[3] This approach circumvents the instability of the monomer by using mechanical force to "unzip" a stable precursor polymer, revealing the desired fluorinated polyacetylene backbone. This document details this state-of-the-art mechanochemical strategy.

I. Synthetic Strategy: Mechanochemical Unzipping

The primary viable method for synthesizing fluorinated polyacetylene involves a multi-step process that avoids the direct handling of the unstable this compound monomer. The strategy relies on the synthesis of a stable "fluoroladderene" precursor polymer, which is then subjected to mechanical force via ultrasonication. This force induces a chemoselective cascade of bond breakages, effectively "unzipping" the ladder-like structure to yield the target fluorinated polyacetylene.[3]

Logical Workflow of the Mechanochemical Approach

The overall process can be visualized as a sequence of distinct stages, from monomer synthesis to the final force-induced transformation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mechanochemical Transformation Monomer Fluorinated Ladderene Monomer ROMP Ring-Opening Metathesis Polymerization (ROMP) Monomer->ROMP Precursor Colorless Precursor Polymer ROMP->Precursor Force Force Application (Ultrasonication) Precursor->Force FinalPolymer Fluorinated Polyacetylene (Insoluble Gold Solid) Force->FinalPolymer

Caption: Overall workflow for fluorinated polyacetylene synthesis.

II. Experimental Protocols

The following protocols are representative methodologies based on the mechanochemical synthesis strategy.[3] Researchers should consult primary literature for precise reagent quantities and characterization data. All procedures involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of Precursor Polymer via Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes the polymerization of the fluorinated ladderene monomer to yield the force-responsive precursor polymer.

  • Reagent Preparation:

    • Dissolve the fluorinated ladderene monomer in an appropriate anhydrous solvent (e.g., dry toluene or dichloromethane) in a Schlenk flask under an inert atmosphere.

    • Prepare a solution of a suitable ROMP catalyst (e.g., a Grubbs-type ruthenium catalyst) in the same anhydrous solvent in a separate flask.

  • Polymerization:

    • To the stirred monomer solution, add the catalyst solution via syringe.

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the increase in viscosity of the solution.

    • Typical reaction times can range from 1 to 4 hours, depending on the monomer concentration and catalyst loading.

  • Termination and Isolation:

    • Once the desired viscosity is achieved, terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether.

    • Stir for an additional 20-30 minutes.

    • Precipitate the colorless precursor polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer precipitate by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Mechanochemical Synthesis of Fluorinated Polyacetylene

This protocol details the force-induced conversion of the precursor polymer into the final product.

  • Solution Preparation:

    • Dissolve the purified precursor polymer in a suitable high-boiling point solvent (e.g., anhydrous chloroform or tetrahydrofuran) in a thick-walled glass vessel. The concentration should be optimized to allow for effective polymer chain extension.

  • Ultrasonication:

    • Place the vessel containing the polymer solution into a high-power ultrasonic bath or use a direct-immersion ultrasonic horn.

    • Apply ultrasonic irradiation to the solution. Ultrasonication of polymer solutions is a standard method for applying mechanical force to macromolecules, which cleaves covalent bonds in specially designed functional groups known as mechanophores.[3]

    • During sonication, a color change from colorless to midnight blue, followed by the precipitation of a gold-colored solid, should be observed. This precipitate is the insoluble fluorinated polyacetylene.[3]

  • Product Isolation:

    • Once the reaction is complete (indicated by the cessation of further precipitation), centrifuge the mixture to pellet the solid product.

    • Decant the supernatant liquid.

    • Wash the solid product multiple times with fresh solvent to remove any unreacted precursor or soluble oligomers.

    • Dry the resulting gold-colored solid under high vacuum.

III. Data and Characterization

The successful synthesis yields a material with properties distinct from the precursor. Quantitative data from the original studies is summarized below, supplemented with qualitative observations.

ParameterPrecursor PolymerFinal Fluorinated Polyacetylene
Appearance Colorless solidGold-colored solid[3]
Solubility Soluble in common organic solvents (e.g., THF)Insoluble[3]
Electronic Property InsulatorSemiconducting[3]
Air Stability HighImproved stability compared to polyacetylene[3]
Molecular Weight (Mn) Data not available in snippetsNot applicable (insoluble network)
Yield Data not available in snippetsData not available in snippets

IV. Mechanism Visualization

The core of this novel technique is the use of mechanical force to drive a chemical transformation that is otherwise inaccessible. The diagram below illustrates this concept.

G cluster_precursor Precursor Polymer State cluster_process Transformation cluster_product Final Polymer State Precursor Stable Fluoroladderene Backbone Force Mechanical Force (Sonication) Precursor->Force Input Unzipped Conjugated Fluorinated Polyacetylene Backbone Force->Unzipped Output

Caption: Concept of mechanochemical unzipping for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluoroacetylene (C₂F₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluoroacetylene. This resource is intended for researchers, scientists, and drug development professionals. This compound is a highly reactive and unstable compound, and its synthesis presents significant challenges. This guide provides troubleshooting advice and answers to frequently asked questions to ensure safer and more successful experimentation.

Disclaimer: The synthesis of this compound is extremely hazardous and should only be attempted by experienced chemists in a controlled laboratory setting with appropriate safety measures. The information provided here is for informational purposes only and does not constitute a guarantee of successful or safe outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question: Why is my yield of this compound consistently low or non-existent?

Answer:

Low yields are the most common challenge in this compound synthesis due to the compound's high reactivity and instability.[1] Several factors could be contributing to this issue. Consult the following table to diagnose and address the problem.

Table 1: Troubleshooting Low Yields in this compound Synthesis

Potential Cause Explanation Recommended Action
Product Decomposition This compound is only stable in the gaseous phase at low pressure. It readily decomposes or polymerizes, especially in the condensed phase.[1]Utilize an in-situ generation and trapping strategy. Generate the C₂F₂ in the presence of a trapping agent (e.g., a diene for a Diels-Alder reaction) to immediately convert it to a more stable product.
Precursor Instability Some precursors to this compound are themselves unstable or explosive. For example, monofluoracetylene, a potential precursor, is pyrophoric and treacherously explosive in its liquid state.[2]Choose a more stable and commercially available precursor, such as a tetrahalogenated ethane derivative, and ensure its purity before use.
Suboptimal Reaction Conditions The energy input required for the reaction (e.g., pyrolysis temperature) might be too high or too low, leading to either precursor decomposition or incomplete conversion.Carefully optimize the reaction temperature and pressure. Start with conditions reported in the literature for similar dehalogenation or pyrolysis reactions and adjust incrementally.
Leaks in the Apparatus As this compound is a gas, any leaks in your vacuum or flow system will result in significant product loss.Thoroughly leak-test your entire apparatus before starting the experiment. Use high-quality vacuum grease and ensure all joints are secure.
Reactive Byproducts Side reactions can consume your precursor or react with the desired product, lowering the yield.Analyze the byproduct mixture (if safe to do so) using techniques like GC-MS to identify side reactions. This may help in optimizing conditions to minimize them.
Question: My reaction is resulting in an uncontrolled, rapid decomposition or explosion. What is happening?

Answer:

This is an extremely dangerous situation and highlights the inherent instability of this compound and its precursors.

  • High Concentrations: this compound is highly explosive, especially when condensed or at pressures above a few torr. Never attempt to collect liquid or solid this compound.

  • Pyrophoric Precursors: Some synthetic routes may involve pyrophoric precursors that can ignite on contact with air.[2]

  • Reaction with Oxygen: The compound can react explosively with oxygen. Ensure your entire system is under an inert atmosphere (e.g., Argon or Nitrogen) and free of air leaks.

The following workflow is recommended to mitigate these risks by generating and using the compound in-situ.

Caption: Workflow for the safe in-situ generation and trapping of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are its extreme instability and reactivity. It is:

  • Explosive: Especially in the condensed phase (liquid or solid) or at elevated pressures.

  • Pyrophoric: May ignite spontaneously in air.

  • Toxic: While detailed toxicological data is scarce, its decomposition products, such as hydrogen fluoride (HF) in the presence of moisture, are highly toxic and corrosive.

Q2: What are the most common synthetic routes to this compound?

A2: Due to its instability, there is no standard, high-yield synthesis. Most routes are challenging and produce low yields.[1] Common strategies include:

  • Dehalogenation: The reaction of tetrahalofluoroethanes (like 1,1,2,2-tetrachloro-1,2-difluoroethane) with a reducing agent like zinc dust at high temperatures.

  • Pyrolysis: High-temperature decomposition of fluorinated compounds. For instance, the pyrolysis of tetrafluoroethylene (TFE) is a potential, though challenging, route.

Q3: Can I isolate and store this compound gas?

A3: It is strongly advised not to. This compound is stable only in the gaseous phase at very low pressures.[1] Attempting to store it, especially by condensing it, poses a severe explosion risk. The best practice is to generate it in-situ for immediate use in a subsequent reaction.

Q4: What spectroscopic data is available for this compound characterization?

A4: this compound has been characterized by several spectroscopic methods, confirming its linear F-C≡C-F structure.[1] Available data includes:

  • Mass Spectrometry: The NIST Chemistry WebBook provides mass spectrum data (electron ionization).[3][4]

  • Photoelectron and IR Spectroscopy: These have been used to study its electronic states and vibrational modes.[1]

  • NMR Spectroscopy: 19F NMR would be a key characterization technique, though obtaining spectra of the pure compound is difficult due to its instability.

Q5: What experimental protocol should I follow?

Conceptual Experimental Protocol: In-situ Generation of C₂F₂ via Dechlorination

Objective: To generate this compound from 1,2-dichloro-1,2-difluoroethylene and trap it in-situ.

Materials:

  • 1,2-dichloro-1,2-difluoroethylene (CFO-1112)

  • Activated Zinc dust

  • Inert, high-boiling point solvent (for trapping agent)

  • Trapping agent (e.g., furan or cyclopentadiene)

  • Inert gas (Argon)

Apparatus:

  • A high-temperature tube furnace.

  • A quartz or ceramic tube packed with activated zinc.

  • A three-necked flask for the trapping reaction, equipped with a condenser, gas inlet, and stirrer.

  • A vacuum pump and pressure gauge.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

  • System Setup: Assemble the apparatus as shown in the logical diagram below. The entire system must be flame-dried and purged with inert gas to remove all traces of air and moisture.

  • Preparation: Prepare a solution of the trapping agent in the inert solvent in the three-necked flask. Cool this solution using the low-temperature bath.

  • Inert Atmosphere: Evacuate the entire system and backfill with inert gas. Maintain a slight positive pressure of inert gas.

  • Reaction Initiation: Heat the tube furnace to the reaction temperature (e.g., 300-400 °C).

  • Precursor Introduction: Slowly pass the vapor of 1,2-dichloro-1,2-difluoroethylene, carried by a slow stream of inert gas, through the heated tube containing the zinc.

  • In-situ Trapping: The effluent gas from the furnace, containing this compound, is bubbled directly into the cooled, stirred solution of the trapping agent.

  • Reaction Monitoring: Monitor the consumption of the trapping agent via TLC or GC to gauge the progress of the reaction.

  • Shutdown: Once the reaction is complete, stop the flow of the precursor, turn off the furnace, and allow the system to cool to room temperature under the inert gas stream.

  • Workup: The reaction mixture in the flask, which now contains the stable trapped adduct, can be safely worked up using standard organic chemistry techniques (extraction, chromatography) to isolate the product.

G cluster_setup System Preparation cluster_reaction Reaction cluster_shutdown Shutdown & Isolation A 1. Assemble & Leak-Test Apparatus B 2. Flame-Dry & Purge with Inert Gas A->B C 3. Prepare Trapping Solution & Cool B->C D 4. Heat Furnace to Target Temperature C->D E 5. Introduce Precursor Vapor into Furnace D->E F 6. Bubble Effluent Gas into Trapping Solution E->F G 7. Monitor Reaction (TLC/GC) F->G H 8. Stop Precursor Flow & Cool System G->H I 9. Standard Workup of Trapping Mixture H->I J 10. Isolate & Characterize Stable Adduct I->J

Caption: Step-by-step logical flow for the synthesis and trapping of C₂F₂.

References

Technical Support Center: Synthesis of Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of difluoroacetylene is a hazardous procedure that should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This compound is known to be explosive and should be handled with extreme caution.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield of this compound synthesis. The information is based on established principles of organofluorine chemistry and analogous reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound is notoriously challenging due to its instability and the hazardous nature of the reaction.[1] The most cited laboratory-scale methods are based on dehalogenation reactions of halogenated ethylene precursors. A common conceptual approach involves the dechlorination of 1,2-dichloro-1,2-difluoroethylene using a reducing agent like activated zinc. Another potential route, though less documented for this compound itself, is high-temperature pyrolysis of fluorinated precursors.

Q2: What are the primary challenges in achieving a high yield of this compound?

A2: The primary challenges include:

  • Product Instability: this compound is highly reactive and can polymerize or decompose, especially at higher concentrations or temperatures.[1]

  • Side Reactions: Incomplete dehalogenation can lead to the formation of byproducts such as chloro-fluoro-acetylene. Over-reduction is also a possibility, though less common.

  • Handling and Isolation: Due to its high volatility and reactivity, trapping and isolating pure this compound is difficult. Low-temperature condensation is typically required.

  • Safety Concerns: The risk of explosion necessitates working with small quantities and under carefully controlled conditions.[1]

Q3: What are the key safety precautions to take during this compound synthesis?

A3: Key safety precautions include:

  • Working in a well-ventilated fume hood with a blast shield.

  • Using appropriate personal protective equipment (PPE), including safety goggles, face shield, and protective gloves.

  • Keeping the reaction temperature strictly controlled, often at low temperatures.

  • Avoiding the concentration of pure this compound. It is often handled in solution or at low pressures.

  • Being aware of the potential for polymerization, which can be exothermic and lead to pressure buildup.

  • Having an emergency plan in place and working with a partner.

Q4: How can I characterize the this compound product?

A4: Due to its instability, this compound is typically characterized spectroscopically at low temperatures. 19F NMR spectroscopy is a powerful tool for identifying the fluorine environment in the molecule.[2][3][4][5] Mass spectrometry can be used to determine the molecular weight.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reducing agent (e.g., zinc).Activate the zinc dust immediately before use. This can be done by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.
Low reaction temperature.While low temperatures are necessary for product stability, the reaction may require a specific activation temperature to initiate. Gradually and carefully increase the temperature to the optimal range identified in a reliable protocol for a similar reaction.
Impure starting materials.Ensure the 1,2-dichloro-1,2-difluoroethylene precursor is of high purity. Purify by distillation if necessary.
Formation of Byproducts Incomplete reaction.Increase the reaction time or the amount of reducing agent. Ensure efficient stirring to maximize contact between the reactants.
Unwanted side reactions.Optimize the reaction temperature. Temperatures that are too high can promote side reactions. Consider using a co-solvent to improve the solubility of reactants.
Product Loss During Isolation Inefficient trapping.Use a series of cold traps, with the final trap cooled by liquid nitrogen, to effectively condense the volatile this compound.
Polymerization in the trap.Dilute the product with an inert solvent as it is collected. Avoid warming the collection vessel.
Runaway Reaction/Explosion Overheating.Maintain strict temperature control throughout the reaction. Use a cryostat for precise low-temperature management.
High concentration of product.Work on a small scale. If possible, use a flow-through reactor to minimize the accumulation of the product.

Experimental Protocols

Representative Protocol: Zinc-Mediated Dechlorination of 1,2-dichloro-1,2-difluoroethylene

This protocol is a representative procedure based on analogous dehalogenation reactions and should be adapted with extreme caution for the synthesis of this compound.

Materials:

  • 1,2-dichloro-1,2-difluoroethylene (high purity)

  • Activated Zinc dust

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert gas (Argon or Nitrogen)

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Low-temperature thermometer

  • Inert gas inlet

  • Series of cold traps (the last one cooled with liquid nitrogen)

  • Vacuum pump

Procedure:

  • Preparation: Assemble and flame-dry all glassware. Allow to cool under a stream of inert gas.

  • Reaction Setup: Charge the three-necked flask with activated zinc dust under an inert atmosphere. Add anhydrous DMF via cannula.

  • Initiation: Gently heat the stirred zinc suspension to the desired reaction temperature (e.g., 70-80 °C, but this needs to be carefully optimized for this compound synthesis to balance reaction rate and product stability).

  • Addition of Precursor: Dissolve the 1,2-dichloro-1,2-difluoroethylene in anhydrous DMF in the dropping funnel. Add the solution dropwise to the stirred zinc suspension.

  • Reaction Monitoring: Maintain a steady reaction temperature. The reaction is exothermic and may require external cooling to prevent a runaway reaction. The progress can be monitored by taking aliquots from the headspace and analyzing by GC-MS (if a safe sampling method is available).

  • Product Collection: The volatile this compound product is carried out of the reaction flask by the inert gas stream, passed through the condenser, and collected in the cold traps.

  • Work-up and Purification: Due to its instability, this compound is typically used in situ or as a crude condensate from the trap. Further purification is generally not performed due to the high risk of polymerization and explosion.

Data Presentation

Table 1: Influence of Reaction Parameters on Dehalogenation Yield (Hypothetical Data for this compound Synthesis)

ParameterCondition ACondition BCondition C
Precursor 1,2-dichloro-1,2-difluoroethylene1,2-dichloro-1,2-difluoroethylene1,2-dichloro-1,2-difluoroethylene
Reducing Agent Activated ZincActivated ZincActivated Zinc
Solvent DMFDiglymeAcetonitrile
Temperature 50 °C70 °C90 °C
Reaction Time 4 hours2 hours1 hour
Observed Yield LowModerateLow (with significant byproducts)
Notes Incomplete conversionOptimal balance of rate and selectivityIncreased side reactions and polymerization

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection prep1 Assemble and Flame-Dry Glassware prep2 Cool Under Inert Gas prep1->prep2 react1 Charge Flask with Activated Zinc and Solvent prep2->react1 react2 Heat to Reaction Temperature react1->react2 react3 Dropwise Addition of Precursor react2->react3 react4 Monitor and Control Temperature react3->react4 collect1 Pass Gas Stream Through Condenser and Cold Traps react4->collect1 collect2 Condense Product at Low Temperature collect1->collect2

Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss start->cause3 cause4 Decomposition/Polymerization start->cause4 sol1 Increase reaction time/ reagent amount. Ensure efficient stirring. cause1->sol1 sol2 Optimize temperature. Use high-purity reagents. cause2->sol2 sol3 Improve trapping efficiency (e.g., use liquid nitrogen trap). cause3->sol3 sol4 Maintain low temperature. Handle product in dilute form. cause4->sol4

Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Explosive Hazards of Difluoroacetylene Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis of difluoroacetylene. The preparation of this compound is an extremely hazardous process with a high risk of explosion and should only be attempted by highly trained professionals with specialized equipment in a controlled laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preparation considered hazardous?

A1: this compound (C₂F₂) is a highly reactive fluorocarbon analogous to acetylene.[1] Its preparation is fraught with danger due to its extreme instability and propensity to decompose explosively with little to no warning. The presence of the highly electronegative fluorine atoms bonded to a carbon-carbon triple bond results in a molecule with significant ring strain and a high positive enthalpy of formation, making it thermodynamically unstable.

Q2: I am an experienced researcher. Can I attempt to synthesize this compound in a standard laboratory fume hood?

A2: Absolutely not. The synthesis of this compound requires specialized equipment, including blast shields, and a thorough understanding of handling highly explosive and sensitive materials. A standard fume hood does not provide adequate protection against the violent decomposition of this compound. Any attempt to prepare this compound without proper containment and safety measures can result in serious injury or death. It is imperative to consult with experts in hazardous materials synthesis and conduct a thorough risk assessment before even considering such an experiment.

Q3: What are the primary triggers for the explosive decomposition of this compound?

A3: While specific quantitative data is scarce in open literature due to the compound's extreme danger, the decomposition of haloacetylenes like this compound can be initiated by:

  • Shock and Friction: Physical impact or friction can provide the activation energy needed for decomposition.

  • Heat: Elevated temperatures can lead to thermal decomposition.

  • Presence of Impurities: Certain impurities can catalyze the decomposition.

  • Phase Changes: Condensation from a gaseous to a liquid or solid state can increase the risk of explosion. This compound is noted to be more stable in the gaseous phase at low pressure.[1]

  • Spontaneous Polymerization: The compound can undergo rapid, exothermic polymerization which can lead to an explosion.

Q4: Are there any known safe handling and storage procedures for this compound?

A4: Due to its instability, long-term storage of pure this compound is not recommended. If generated, it is typically used immediately in subsequent reactions (in situ). General principles for handling highly explosive gases should be strictly followed:

  • Work with the smallest possible quantities.

  • Use equipment specifically designed for high-pressure and explosive materials.

  • Ensure all apparatus is scrupulously clean and free of contaminants.

  • Work in a remotely operated or heavily shielded environment.

  • Have emergency procedures and appropriate fire suppression systems in place.

Troubleshooting Guide: Uncontrolled Reactions and Decompositions

Symptom: Rapid increase in temperature or pressure during synthesis. Potential Cause: Onset of exothermic decomposition or polymerization. Immediate Action:

  • EVACUATE IMMEDIATELY.

  • Activate emergency shutdown procedures if available and can be done remotely and safely.

  • Do not attempt to manually control the reaction.

Symptom: Discoloration of the reaction mixture or product. Potential Cause: Formation of polymeric byproducts, which may be unstable. Action:

  • Cease the addition of any further reagents.

  • If possible and safe to do so, cool the reaction vessel externally.

  • Monitor the reaction from a safe, shielded location.

  • Be prepared for a potential delayed decomposition.

Symptom: Formation of a solid or liquid phase from the gas. Potential Cause: Condensation of this compound, which is known to be less stable in condensed phases.[1] Action:

  • This is an extremely dangerous situation. The risk of a violent explosion is very high.

  • EVACUATE THE AREA IMMEDIATELY.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂F₂[1]
Molar Mass62.019 g·mol⁻¹[1]
AppearanceColorless gas
Molecular GeometryLinear[2]
PolarityNonpolar due to symmetry, but C-F bonds are polar[2]

Table 2: Spectroscopic Data for this compound Identification

Spectroscopic MethodKey Observations
Mass Spectrometry Molecular ion peak (M+) at m/z = 62.
Infrared (IR) Spectroscopy Strong absorptions characteristic of C≡C and C-F bonds.
¹⁹F NMR Spectroscopy A single resonance, indicating the chemical equivalence of the two fluorine atoms.
¹³C NMR Spectroscopy A single resonance, indicating the chemical equivalence of the two carbon atoms.

Experimental Protocols

Detailed and verified safe experimental protocols for the preparation of this compound are not available in the public domain due to the extreme hazards involved. The most commonly cited method involves the defluorination of tetrafluoroethylene, but specific conditions that ensure safety are not well-documented.

It is strongly advised to consult with specialized chemical safety experts and organizations that have experience with highly energetic materials before considering any experimental work.

Mandatory Visualization

Hazard_Overview cluster_synthesis This compound Synthesis cluster_hazards Associated Hazards Precursors (e.g., C2F4) Precursors (e.g., C2F4) Reaction Reaction Precursors (e.g., C2F4)->Reaction This compound (C2F2) This compound (C2F2) Reaction->this compound (C2F2) Low Yields Low Yields Reaction->Low Yields Explosive Decomposition Explosive Decomposition This compound (C2F2)->Explosive Decomposition Triggered by shock, heat, etc. High Sensitivity High Sensitivity Explosive Decomposition->High Sensitivity Extreme Reactivity Extreme Reactivity Explosive Decomposition->Extreme Reactivity

Caption: Overview of the hazardous nature of this compound synthesis.

Decision_Workflow start Considering this compound Synthesis? q1 Do you have specialized training in handling explosive materials? start->q1 q2 Is a dedicated, certified blast-proof facility available? q1->q2 Yes stop DO NOT PROCEED. The risks are too high. q1->stop No q3 Have you consulted with an expert in hazardous chemical synthesis? q2->q3 Yes q2->stop No proceed Proceed with extreme caution and rigorous safety protocols. q3->proceed Yes q3->stop No

Caption: Decision workflow for considering this compound synthesis.

References

Technical Support Center: Purification of Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the purification of difluoroacetylene (C₂F₂). Given the hazardous nature and synthetic challenges associated with this compound, the following information is intended for experienced researchers in a well-equipped laboratory setting. Extreme caution is advised at all stages of handling and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound is complicated by several factors:

  • High Reactivity and Instability: this compound is highly reactive and prone to explosive decomposition, especially in the condensed phase.[1][2] It can also slowly polymerize or rearrange to form tetrafluorobutatriene at low temperatures.[1]

  • Low Yields in Synthesis: The synthesis of this compound often results in low yields, making it a precious and challenging material to work with.[1]

  • Gaseous State: As a gas at standard temperature and pressure, it requires specialized handling and purification techniques, such as low-temperature fractional condensation.

Q2: What are the likely impurities in a crude this compound sample?

A2: Impurities will largely depend on the synthetic route. Common precursors include halogenated ethanes or ethenes. Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., 1,2-dichloro-1,2-difluoroethene).

  • Byproducts from the dehalogenation reaction.

  • Solvents used in the synthesis.

  • Other fluorinated hydrocarbons.

  • Gases like nitrogen or argon if used as an inert atmosphere.

Q3: What is the recommended purification method for this compound?

A3: Low-temperature fractional condensation is the most suitable method for purifying this compound. This technique separates compounds based on their different boiling points and vapor pressures at cryogenic temperatures.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Due to its gaseous nature and reactivity, the following methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups and confirm the structure of the purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for characterizing fluorinated compounds.

Troubleshooting Guide: Low-Temperature Fractional Condensation of this compound

This guide addresses potential issues during the purification of this compound using a low-temperature fractional condensation train.

Issue Possible Cause(s) Troubleshooting Steps
No product collected in the final trap 1. Inefficient cooling of the traps. 2. Leak in the vacuum line. 3. Initial crude sample contained very little this compound.1. Ensure a constant supply of liquid nitrogen or other appropriate cryogen to the cooling baths. 2. Perform a leak test on the vacuum manifold and all connections. 3. Analyze the crude starting material to confirm the presence of the desired product before attempting purification.
Product is contaminated with lower-boiling impurities 1. Traps are not cold enough to effectively condense the impurities. 2. The temperature gradient across the trap series is not optimized.1. Use a colder slush bath (e.g., ethanol/liquid nitrogen) for the impurity traps. 2. Adjust the temperatures of the individual traps to create a more effective separation gradient. A larger temperature difference between traps can improve separation.
Product is contaminated with higher-boiling impurities 1. The first trap (intended to capture higher-boiling impurities) is too cold, causing the product to co-condense. 2. The flow rate of the crude gas is too high.1. Increase the temperature of the first trap to allow this compound to pass through while retaining less volatile impurities. 2. Reduce the flow rate of the gas through the condensation train to allow for more efficient fractional condensation at each stage.
Evidence of decomposition (discoloration, pressure fluctuations) 1. The this compound is condensing into a solid or liquid phase at a concentration that is unstable. 2. Contamination with reactive species.1. IMMEDIATELY cease the purification, evacuate the system, and allow it to warm to room temperature behind a blast shield. This compound is known to be explosive in the condensed phase.[2] For future attempts, ensure the pressure is kept low to maintain the compound in the gaseous phase as much as possible. 2. Ensure all glassware is scrupulously clean and dry. Pre-treat the crude sample to remove any potentially reactive impurities if possible.

Experimental Protocol: Low-Temperature Fractional Condensation

Disclaimer: This is a generalized protocol and should be adapted based on the specific scale and equipment of the experiment. A thorough risk assessment must be conducted before proceeding.

Objective: To purify crude this compound gas by separating it from higher and lower-boiling impurities.

Materials:

  • Crude this compound gas mixture.

  • Vacuum manifold with high-vacuum pump and pressure gauge.

  • Series of at least three cold traps.

  • Dewar flasks.

  • Liquid nitrogen.

  • Ethanol or other suitable solvent for creating cold slush baths.

  • GC-MS for purity analysis.

Procedure:

  • System Preparation:

    • Assemble a train of three (or more) cold traps connected to a vacuum manifold.

    • Ensure all glassware is free of any potential contaminants and is rated for low-temperature and high-vacuum work.

    • Evacuate the entire system to a high vacuum.

  • Trap Temperature Setup:

    • Trap 1 (Impurity Trap): Cool to a temperature where higher-boiling impurities will condense, but this compound will pass through. A starting point could be a -78 °C bath (dry ice/acetone). The exact temperature may need to be optimized.

    • Trap 2 (Product Collection Trap): Cool with liquid nitrogen (-196 °C) to condense the this compound.

    • Trap 3 (Protection Trap): Cool with liquid nitrogen (-196 °C) to trap any highly volatile components and protect the vacuum pump.

  • Fractional Condensation:

    • Slowly introduce the crude this compound gas mixture into the evacuated trap system.

    • Monitor the pressure throughout the process. A sudden drop in pressure may indicate a blockage, while a rapid increase could signify decomposition.

    • Allow the gas to pass through the series of traps. Higher-boiling impurities should collect in Trap 1, the desired this compound in Trap 2, and very low-boiling components in Trap 3.

  • Isolation and Analysis:

    • Once the transfer is complete, isolate the product collection trap (Trap 2).

    • Carefully and slowly allow the trap to warm to a temperature where the this compound is in the gas phase but can be transferred to a sample container for analysis.

    • Analyze the purified gas using GC-MS to determine its purity.

Quantitative Data

Due to the hazardous nature and limited published data on the purification of this compound, specific quantitative data is scarce. The following table provides hypothetical data based on the expected behavior of such a purification process.

Parameter Value Notes
Purity of Crude Sample ~40-60%Highly dependent on the synthetic method.
Temperature of Trap 1 -78 °CTo remove less volatile impurities.
Temperature of Trap 2 -196 °CTo collect the this compound product.
Temperature of Trap 3 -196 °CTo trap highly volatile byproducts.
Post-Purification Purity >95%Expected purity after a successful fractional condensation.
Yield 20-40%Yields are typically low due to the challenges in both synthesis and purification.

Visualizations

PurificationWorkflow cluster_impurities Impurity Removal crude_gas Crude C₂F₂ Gas Mixture trap1 Trap 1 (-78 °C) crude_gas->trap1 trap2 Trap 2 (-196 °C) trap1->trap2 trap1_out High-Boiling Impurities trap3 Trap 3 (-196 °C) trap2->trap3 pure_product Purified C₂F₂ trap2->pure_product Collection vacuum Vacuum Pump trap3->vacuum trap3_out Low-Boiling Impurities analysis Purity Analysis (GC-MS) pure_product->analysis

Caption: Workflow for the purification of this compound.

TroubleshootingLogic start Start Purification issue Problem Encountered? start->issue no_product No Product Collected issue->no_product Yes contaminated_product Product Contaminated issue->contaminated_product Yes decomposition Decomposition Signs issue->decomposition Yes success Pure Product issue->success No check_cooling Check Trap Cooling & Leaks no_product->check_cooling optimize_gradient Optimize Temperature Gradient contaminated_product->optimize_gradient adjust_flow Adjust Gas Flow Rate contaminated_product->adjust_flow stop_abort STOP & Evacuate System decomposition->stop_abort

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Difluoroacetylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of difluoroacetylene (C₂F₂), a highly reactive compound with significant potential in materials science and as a precursor for fluoropolymers. The synthesis is known to be challenging, with risks of low yields and explosive side reactions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help navigate these complexities.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in the synthesis of this compound. This section provides a systematic approach to troubleshooting common issues.

Problem Potential Cause Recommended Action
Low or No Yield of this compound Incomplete Dehalogenation: Insufficiently reactive dehalogenating agent (e.g., zinc dust) or incomplete reaction.- Activate zinc dust prior to use (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum).- Increase the molar excess of the dehalogenating agent.- Ensure vigorous stirring to maintain a good suspension of the dehalogenating agent.- Check the quality and purity of the precursor (e.g., 1,2-dichloro-1,2-difluoroethylene).
Precursor Impurities: Presence of water or other protic impurities in the solvent or precursor can quench reactive intermediates.- Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a suitable drying agent).- Purify the precursor prior to use.
Product Loss During Collection: this compound is a highly volatile gas, and improper collection techniques can lead to significant loss.- Use a cold trap (e.g., liquid nitrogen) to effectively condense the gaseous product.- Ensure the collection apparatus is leak-tight.
Polymerization of Product High Local Concentration: High concentrations of this compound can lead to rapid polymerization.- Conduct the synthesis under high vacuum or in the presence of an inert gas to keep the partial pressure of this compound low.[1]- Introduce the precursor slowly to control the rate of this compound formation.
Elevated Temperature: this compound is unstable and polymerizes at higher temperatures.- Maintain a low reaction temperature throughout the synthesis and collection process.- At liquid nitrogen temperature, this compound slowly converts to tetrafluorobutatriene.[1]
Formation of Tetrafluorobutatriene Oligomerization of this compound: This is a common side reaction, particularly at low temperatures in the condensed phase.[1]- Minimize the time the product spends in the condensed phase.- If possible, use the gaseous this compound directly in subsequent reactions without isolation.
Explosive Decomposition Instability of this compound: this compound is inherently unstable and can decompose explosively, especially in the condensed phase or at higher pressures.[1]- Work on the smallest possible scale. - Use appropriate safety measures, including a blast shield, and work in a well-ventilated fume hood.- Avoid rapid changes in pressure or temperature.- Do not use glassware with sharp edges or ground glass joints, which can provide initiation sites for decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for this compound synthesis?

A1: A common and accessible precursor for the laboratory-scale synthesis of this compound is a dihalodifluoroethene, such as cis- or trans-1,2-dichloro-1,2-difluoroethylene.

Q2: What are the primary side reactions to be aware of?

A2: The most significant side reaction is the polymerization or oligomerization of this compound. At low temperatures, it can convert to tetrafluorobutatriene.[1] Due to its high reactivity, other undefined polymeric materials can also form.

Q3: How can I safely handle and store this compound?

A3: this compound is a hazardous and potentially explosive gas.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves. It is most stable in the gaseous phase at low pressure.[1] For storage, it is recommended to keep it as a gas at low pressure and low temperature. Avoid condensation into a liquid, as this significantly increases the risk of explosive decomposition.

Q4: What analytical techniques are suitable for characterizing this compound?

A4: Due to its instability, in-line analysis is often preferred. Mass spectrometry (MS), NMR spectroscopy, photoelectron spectroscopy, and IR spectroscopy have been used to characterize this compound.[1]

Experimental Protocols

Conceptual Protocol: Dehalogenation of a Dihalodifluoroethene

  • Disclaimer: This is a conceptual outline and should not be attempted without a thorough risk assessment and consultation with safety experts.

  • Apparatus Setup:

    • A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser.

    • The condenser outlet is connected to a series of cold traps, with the final trap cooled by liquid nitrogen.

    • The entire system is connected to a high-vacuum line.

  • Reagent Preparation:

    • The reaction flask is charged with activated zinc dust in an anhydrous ethereal solvent (e.g., dioxane).

    • The dropping funnel is charged with a solution of 1,2-dichloro-1,2-difluoroethylene in the same anhydrous solvent.

  • Reaction Execution:

    • The reaction flask is cooled to the appropriate temperature.

    • The system is evacuated to a low pressure.

    • The solution of 1,2-dichloro-1,2-difluoroethylene is added dropwise to the stirred suspension of zinc dust.

    • The reaction progress is monitored by observing the pressure changes in the system.

  • Product Collection:

    • The gaseous this compound product is continuously removed from the reaction flask under vacuum and collected in the liquid nitrogen trap.

  • Work-up and Purification:

    • Due to its instability, purification of this compound is extremely hazardous and often avoided. The product is typically used in situ or the collected gas is used directly in subsequent reactions.

Visualizations

Signaling Pathways and Experimental Workflows

difluoroacetylene_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection precursor 1,2-Dichloro-1,2-difluoroethylene reaction_flask Reaction Flask (Low Temperature) precursor->reaction_flask Slow Addition solvent Anhydrous Solvent solvent->reaction_flask zinc Activated Zinc Dust zinc->reaction_flask cold_trap Cold Trap (Liquid Nitrogen) reaction_flask->cold_trap Vacuum Transfer product This compound (gas) cold_trap->product

Caption: Experimental workflow for the synthesis of this compound.

side_reaction_pathway cluster_main Main Reaction cluster_side Side Reaction precursor Cl-CF=CF-Cl product F-C≡C-F precursor->product Dehalogenation dimer Tetrafluorobutatriene product->dimer Dimerization (Low Temp) polymer Poly(this compound) product->polymer Polymerization (Higher Temp/Conc.) troubleshooting_workflow start Low/No Product Yield check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_collection Inspect Collection Apparatus start->check_collection reagent_issue Impure/Inactive Reagents check_reagents->reagent_issue condition_issue Suboptimal Conditions check_conditions->condition_issue collection_issue Product Loss check_collection->collection_issue purify_reagents Purify/Activate Reagents reagent_issue->purify_reagents Yes adjust_conditions Adjust Temp/Pressure/ Stirring condition_issue->adjust_conditions Yes fix_leaks Ensure System is Leak-Tight collection_issue->fix_leaks Yes

References

Technical Support Center: Optimizing Reaction Conditions for Difluoroacetylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct polymerization of difluoroacetylene (difluoroethyne) is fraught with challenges due to the monomer's extreme instability and propensity for explosive decomposition.[1] Contemporary research has pivoted to an indirect, safer, and more controlled multi-step synthesis to obtain semi-fluorinated polyacetylene. This technical support center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to this modern approach.

This guide focuses on the three primary stages of this novel synthesis:

  • Synthesis of a Fluoroladderene Monomer: A crucial precursor molecule is synthesized through a photochemical cascade reaction.

  • Ring-Opening Metathesis Polymerization (ROMP): The fluoroladderene monomer is polymerized to create a stable precursor polymer.

  • Mechanochemical Unzipping: The precursor polymer is "unzipped" using ultrasonication to yield the final semi-fluorinated polyacetylene.

Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis of semi-fluorinated polyacetylene via the fluoroladderene route.

Stage 1: Fluoroladderene Monomer Synthesis

Q1: My yield for the photochemical reaction with hexafluorobenzene is consistently low. What are the critical parameters to optimize?

A1: Low yields in the photochemical cascade reaction are a common challenge. Several factors can influence the outcome:

  • Wavelength of UV Light: This reaction is initiated by 254 nm UV light. Ensure your photochemical reactor is equipped with a lamp that provides this specific wavelength with sufficient intensity.

  • Reaction Time: The reaction typically requires several hours (e.g., 8-36 hours) of irradiation.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time for your setup.

  • Solvent Purity: The reaction is sensitive to impurities. Use a high-purity, dry solvent like pentane. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Concentration: The concentration of the reactants can impact the efficiency of the photochemical reaction. Adhere to the reported concentrations in the literature as a starting point and consider slight adjustments to optimize for your specific equipment.

Q2: I am observing the formation of multiple byproducts during the synthesis of the dienophile precursor to the fluoroladderene. How can I improve the selectivity?

A2: The multi-step synthesis of the dienophile is sensitive to reaction conditions. To improve selectivity:

  • Temperature Control: Maintain strict temperature control at each step, especially during the addition of reagents like methanesulfonyl chloride and sulfuryl chloride, which are often performed at low temperatures (-30 °C to -20 °C).[2]

  • Stoichiometry of Reagents: The stoichiometry of reagents like triethylamine and potassium tert-butoxide is critical.[2] Use freshly prepared solutions of these reagents and add them slowly to the reaction mixture to avoid localized high concentrations that can lead to side reactions.

  • Purification of Intermediates: Purify the intermediates at each step of the synthesis to remove any unreacted starting materials or byproducts that could interfere with subsequent reactions.

Stage 2: Ring-Opening Metathesis Polymerization (ROMP)

Q3: The molecular weight of my precursor polymer is not what I expected based on the monomer-to-catalyst ratio. What could be the issue?

A3: Discrepancies between the theoretical and observed molecular weight in ROMP are often related to catalyst activity and reaction conditions.

  • Catalyst Activity: Use a highly active and well-defined ROMP catalyst, such as a Grubbs' third-generation catalyst, for better control over the polymerization. Ensure the catalyst is stored under an inert atmosphere and handled using proper Schlenk line or glovebox techniques to prevent deactivation.

  • Monomer Purity: Impurities in the fluoroladderene monomer can act as chain transfer agents or catalyst poisons, leading to lower molecular weights and broader polydispersity. Purify the monomer thoroughly before use.

  • Reaction Temperature: ROMP of strained monomers can be highly exothermic. Conducting the polymerization at a controlled, lower temperature (e.g., 0 °C) can help to slow down the reaction and improve control over the molecular weight.[3]

  • Solvent and Concentration: The choice of solvent and monomer concentration can affect the rate of polymerization and the solubility of the growing polymer chains. Ensure the polymer remains soluble throughout the reaction to prevent premature precipitation, which can terminate chain growth.

Q4: The polydispersity index (PDI) of my precursor polymer is high, indicating a broad molecular weight distribution. How can I achieve a narrower PDI?

A4: A high PDI in living polymerizations like ROMP suggests a loss of control over the chain growth process.

  • Initiation Rate vs. Propagation Rate: A narrow PDI is achieved when the rate of initiation is comparable to or faster than the rate of propagation. The choice of catalyst is crucial here. Grubbs' third-generation catalysts are known for their fast initiation.[3]

  • Chain Transfer Reactions: "Back-biting," where the catalyst reacts with a double bond on the growing polymer chain, can lead to a broader PDI.[3] Using a less active catalyst or running the reaction at a lower temperature can sometimes mitigate this.

  • Quenching: Ensure the polymerization is effectively terminated by adding a quenching agent like ethyl vinyl ether to deactivate the catalyst once the desired monomer conversion is reached.

Stage 3: Mechanochemical Unzipping

Q5: I am not observing a significant change in the UV-Vis spectrum after ultrasonication, suggesting the unzipping reaction is not occurring. What are the key parameters for successful mechanochemical activation?

A5: The mechanochemical unzipping is a force-dependent process, and the efficiency of ultrasonication is critical.

  • Ultrasonication Power and Frequency: High-intensity, low-frequency ultrasound (typically around 20 kHz) is generally used to induce cavitation, which is responsible for the mechanical forces that unzip the polymer.[4] Ensure your ultrasonic probe or bath can deliver sufficient power.

  • Sonication Time: The unzipping process takes time. Monitor the reaction by taking aliquots at different time points and analyzing them with UV-Vis spectroscopy to track the emergence of the conjugated polyene structure.

  • Polymer Concentration and Molecular Weight: The efficiency of polymer chain scission and rearrangement by ultrasonication is dependent on the polymer's molecular weight and the solution concentration. Higher molecular weight polymers are generally more susceptible to mechanochemical effects.[5] The concentration should be dilute enough to allow for efficient cavitation.

  • Solvent Choice: The solvent's properties, such as its vapor pressure and viscosity, can influence the intensity of cavitation. Solvents with lower vapor pressures can lead to more energetic bubble collapse.

Q6: After ultrasonication, I observe a decrease in molecular weight, but not the expected formation of the conjugated polymer. What could be happening?

A6: This indicates that polymer chain scission is occurring, but the desired rearrangement (unzipping) is not.

  • Insufficient Mechanical Force: The energy delivered by the ultrasound may be sufficient to break bonds but not to drive the specific retro-[2+2] cycloaddition cascade required for unzipping. Try increasing the sonication power or using a solvent that promotes more energetic cavitation.

  • Polymer Architecture: The structure of the precursor polymer is critical. The ladderene units must be correctly oriented within the polymer backbone for the force to be effectively transduced to the desired bonds.

  • Degradation: Prolonged exposure to high-intensity ultrasound can lead to non-specific degradation of the polymer backbone. Optimize the sonication time to maximize the unzipping reaction while minimizing random degradation.

Experimental Protocols

The following protocols are synthesized from the current literature on the indirect synthesis of semi-fluorinated polyacetylene.[2][6][7][8][9][10]

Protocol 1: Synthesis of the Fluoroladderene Monomer

This protocol outlines the key photochemical step in the synthesis of the fluoroladderene monomer. The synthesis of the dienophile precursor is a multi-step process with specific conditions that should be followed from the primary literature.[2]

  • Reactants and Solvent:

    • Dienophile precursor

    • Hexafluorobenzene (C₆F₆)

    • Pentane (high purity, anhydrous)

  • Procedure:

    • In a quartz photochemical reactor, dissolve the dienophile precursor and an equimolar amount of hexafluorobenzene in pentane.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

    • Irradiate the solution with 254 nm UV light at room temperature (23 °C) for 8 to 36 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting fluoroladderene monomer by column chromatography.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of the Fluoroladderene Monomer
  • Reactants and Solvent:

    • Purified fluoroladderene monomer

    • Grubbs' third-generation catalyst

    • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

    • Ethyl vinyl ether (quenching agent)

  • Procedure:

    • In a glovebox or under a high-vacuum line, dissolve the fluoroladderene monomer in the anhydrous solvent.

    • In a separate vial, dissolve the Grubbs' catalyst in the same solvent to create a stock solution.

    • Add the desired amount of the catalyst solution to the monomer solution to achieve the target monomer-to-catalyst ratio.

    • Stir the reaction mixture at room temperature or a controlled lower temperature.

    • Monitor the polymerization progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight and monomer consumption.

    • Once the desired conversion is reached, quench the reaction by adding an excess of ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

    • Collect the precursor polymer by filtration and dry under vacuum.

Protocol 3: Mechanochemical Unzipping via Ultrasonication
  • Materials and Equipment:

    • Fluoroladderene precursor polymer

    • Solvent (e.g., tetrahydrofuran)

    • High-power ultrasonic probe or bath (typically 20 kHz)

  • Procedure:

    • Dissolve the precursor polymer in the solvent to a dilute concentration.

    • Place the solution in a suitable vessel and immerse the ultrasonic probe or place the vessel in the ultrasonic bath.

    • Apply ultrasound at a specific power setting.

    • Monitor the unzipping process by taking aliquots at regular intervals and analyzing them by UV-Vis spectroscopy. The formation of the conjugated polyacetylene backbone will result in the appearance of new absorption bands at longer wavelengths.

    • Continue sonication until the UV-Vis spectrum no longer changes, indicating the completion of the unzipping process.

    • The resulting semi-fluorinated polyacetylene may precipitate from the solution as it is often insoluble.

    • Isolate the final polymer by filtration or centrifugation and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis of semi-fluorinated polyacetylene. These values should be considered as representative examples, and optimal conditions may vary depending on the specific experimental setup.

Table 1: Representative Data for Fluoroladderene Monomer Synthesis and ROMP

ParameterValueReference
Monomer Synthesis
Photochemical Reaction Yield41-57%[2]
ROMP of Fluoroladderene
Monomer to Catalyst Ratio50:1 to 200:1Inferred from general ROMP procedures
Precursor Polymer Mn (GPC)10 - 100 kDa[6][11]
Precursor Polymer PDI1.1 - 1.3[6][11]

Table 2: Typical Parameters for Mechanochemical Unzipping

ParameterValueReference
Ultrasonic Frequency20 kHz[4]
Sonication Time5 - 60 minutes[6]
SolventTetrahydrofuran (THF)[6]

Visualizations

Logical Workflow for the Synthesis of Semi-fluorinated Polyacetylene

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Mechanochemical Unzipping Dienophile Dienophile Precursor Synthesis Photochem Photochemical Reaction with Hexafluorobenzene Dienophile->Photochem Monomer Purified Fluoroladderene Monomer Photochem->Monomer ROMP Ring-Opening Metathesis Polymerization (ROMP) Monomer->ROMP Monomer->ROMP PrecursorPolymer Precursor Polymer ROMP->PrecursorPolymer Sonication Ultrasonication PrecursorPolymer->Sonication PrecursorPolymer->Sonication FinalPolymer Semi-fluorinated Polyacetylene Sonication->FinalPolymer

Caption: Overall workflow for the synthesis of semi-fluorinated polyacetylene.

Troubleshooting Logic for Low Polymer Yield in ROMP

G Start Low Polymer Yield in ROMP CheckMonomer Check Monomer Purity Start->CheckMonomer CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions PurifyMonomer Action: Purify Monomer (e.g., column chromatography, recrystallization) CheckMonomer->PurifyMonomer UseFreshCatalyst Action: Use Fresh Catalyst, Ensure Inert Atmosphere CheckCatalyst->UseFreshCatalyst OptimizeTemp Action: Optimize Temperature (e.g., lower temperature) CheckConditions->OptimizeTemp OptimizeSolvent Action: Optimize Solvent and Concentration CheckConditions->OptimizeSolvent

Caption: Troubleshooting guide for low polymer yield in ROMP.

References

Technical Support Center: Difluoroacetylene (C₂F₂) Instability Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Difluoroacetylene (C₂F₂) is an extremely unstable and hazardous compound, prone to explosive decomposition. The information provided here is for guidance only and should not replace a thorough risk assessment and consultation with safety experts. All experimental work with this compound should be conducted by highly trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound (F-C≡C-F) is the perfluorinated analog of acetylene.[1] Its high degree of instability is attributed to the presence of the highly strained carbon-carbon triple bond and the strong electron-withdrawing nature of the fluorine atoms. This combination makes the molecule highly energetic and susceptible to explosive decomposition.[1] The preparation of this compound is challenging, often resulting in low yields and carrying a significant risk of explosion.[1]

Q2: Under what conditions is this compound stable?

A2: this compound is only known to be stable in the gaseous phase at low pressures.[1] Specific pressure and temperature thresholds for its explosive decomposition are not well-documented in publicly available literature, highlighting the extreme danger associated with handling this compound. At cryogenic temperatures, such as that of liquid nitrogen, it undergoes a slow conversion to tetrafluorobutatriene.[1]

Q3: What are the primary hazards associated with this compound?

A3: The primary hazard is its propensity for violent, explosive decomposition. This can be initiated by various stimuli, including elevated pressure, temperature, mechanical shock, and potentially contact with incompatible materials. The decomposition can propagate rapidly, leading to a significant release of energy.

Q4: What are the known decomposition products of this compound?

A4: While specific decomposition pathways for pure this compound are not extensively detailed, thermal decomposition of related fluorinated compounds suggests that a complex mixture of fluorocarbons could be formed.[2][3] At elevated temperatures, the pyrolysis of C₄F₇N, a larger fluorinated molecule, has been shown to produce C₂F₂ among other fragments like CFN and CF₃.[4]

Q5: Are there any known stabilizers for this compound?

A5: There is no specific information available in the surveyed literature regarding stabilizers for this compound. For acetylene, inhibitors such as propane, butane, and hydrogen have been studied to prevent its spontaneous decomposition.[2][3][5][6] However, the effectiveness of these or any other stabilizers for this compound has not been documented and would require experimental validation under strict safety protocols.

Troubleshooting Guides

Low Synthetic Yield

Low yields are a common issue in the synthesis of this compound.[1] Below are some general troubleshooting steps adapted for this challenging synthesis.

Potential Cause Troubleshooting Action
Incomplete Reaction - Ensure precise stoichiometric control of reagents.- Optimize reaction temperature and time. Small deviations can significantly impact yield.- Monitor the reaction progress using appropriate analytical techniques if a safe method can be established.
Product Decomposition - Maintain the lowest possible temperature throughout the synthesis and workup.- Operate under high vacuum to remove the product from the reaction zone as it forms, preventing accumulation and subsequent decomposition.
Side Reactions - Ensure all reagents and solvents are of the highest purity and are thoroughly degassed and dried to prevent unwanted side reactions.- The presence of impurities can potentially catalyze decomposition.
Difficult Purification - Purification of gaseous this compound is challenging due to its instability. Low-temperature fractional distillation under high vacuum is a potential method, but carries a high risk of concentrating the unstable product.[1]
In-situ Generation and Use

Given the extreme instability of this compound, in-situ generation and immediate consumption in a subsequent reaction is the recommended approach to minimize the risk of isolation and storage.

Quantitative Data Summary

Due to the hazardous nature of this compound, extensive quantitative data on its instability is scarce in open literature. The following table provides a summary of known properties and stability information.

Property Value / Observation Citation
Molecular Formula C₂F₂[1]
Physical State Gas at standard conditions[1]
Stability Stable in the gaseous phase only at low pressure.[1]
Decomposition at Low Temperature Slowly converts to tetrafluorobutatriene at liquid nitrogen temperature.[1]
Explosive Nature Prone to explosive decomposition, especially at elevated pressures and temperatures.[1]

Experimental Protocols

Note: Due to the extreme hazards, a detailed, step-by-step synthesis protocol for this compound is not provided. The synthesis should only be attempted by researchers with extensive experience in handling explosive and fluorine-containing compounds, and after a thorough hazard analysis. A general protocol for the synthesis of a related but more stable compound, difluoroethane, involves the reaction of acetylene with hydrogen fluoride in the presence of a catalyst.[7] The synthesis of tetrafluoroethylene (TFE), a potential precursor, can be achieved through the pyrolysis of the sodium salt of pentafluoropropionic acid.[8]

General Safety Protocol for Handling Highly Reactive Gases
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a face shield, flame-retardant lab coat, and heavy-duty gloves.

  • Ventilation: All work must be conducted in a well-ventilated fume hood or a gas cabinet.

  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric oxygen or moisture.

  • Pressure and Temperature Control: Use a high-vacuum line to handle the gas at low pressures. Avoid any conditions that could lead to a localized increase in pressure or temperature.

  • Material Compatibility: Use materials that are known to be compatible with fluorine and fluorinated compounds. Perfluorinated polymers like PTFE and PFA are generally recommended.[9][10] Avoid contact with incompatible materials that could initiate decomposition.

  • Scale: Work with the smallest possible quantities of the material.

  • Emergency Preparedness: Have an emergency response plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing equipment. Ensure all personnel are trained on emergency procedures.[11][12][13][14][15]

Visualizations

Logical Troubleshooting for Low Yield in this compound Synthesis

LowYieldTroubleshooting start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion analyze_side_products Analyze for Side Products start->analyze_side_products review_isolation Review Isolation & Purification start->review_isolation incomplete_conversion Incomplete Conversion? check_conversion->incomplete_conversion product_decomposition Product Decomposition? analyze_side_products->product_decomposition purification_loss Loss during Purification? review_isolation->purification_loss optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry incomplete_conversion->optimize_conditions Yes improve_stability Improve Product Stability: - Lower Temperature - High Vacuum (In-situ removal) product_decomposition->improve_stability Yes refine_purification Refine Purification: - Low-Temperature - High Vacuum - Consider In-situ Use purification_loss->refine_purification Yes

Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.

Experimental Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_synthesis Synthesis / Handling cluster_cleanup Cleanup and Shutdown prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood/Gas Cabinet is Operational prep_ppe->prep_hood prep_equipment Assemble and Leak-Check High-Vacuum Apparatus prep_hood->prep_equipment synthesis Perform Synthesis at Low Temperature & Pressure prep_equipment->synthesis in_situ Use In-situ or Transfer Immediately synthesis->in_situ quench Carefully Quench any Unreacted Material in_situ->quench decontaminate Decontaminate Glassware quench->decontaminate shutdown Properly Shut Down Apparatus decontaminate->shutdown

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

This compound Decomposition Pathway (Hypothetical)

DecompositionPathway C2F2 C₂F₂ (this compound) Intermediate [F-C=C-F]* (Excited State) C2F2->Intermediate Stimulus (Heat, Pressure, Shock) Polymer Polymerization C2F2->Polymer Polymerization Dimer Tetrafluorobutatriene (at low temp) C2F2->Dimer Dimerization (-196 °C) Products Decomposition Products (e.g., C, F₂, other fluorocarbons) Intermediate->Products Explosive Decomposition

Caption: A simplified, hypothetical decomposition pathway for this compound.

References

Technical Support Center: Characterization of Impurities in Difluoroacetylene (C₂F₂) Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in difluoroacetylene samples. Given that this compound is a highly reactive and potentially explosive compound, proper handling and analysis are critical.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in this compound can stem from the synthetic route, degradation, or storage conditions. They are broadly categorized as:

  • Starting Materials and Reagents: Incomplete reactions can leave residual precursors. The synthesis of this compound is challenging, which can lead to a variety of starting materials being present in the final product.[1]

  • Byproducts and Isomers: Side reactions during synthesis can produce related fluorinated compounds and structural isomers.

  • Degradation Products: this compound can be unstable. For instance, at low temperatures, it can slowly transform into tetrafluorobutatriene.[1]

  • Solvent Residues: Organic or inorganic liquids used during the synthesis process may remain in the final product.[2]

  • Atmospheric Contaminants: Trace moisture and oxygen can be introduced if the sample handling is not strictly anaerobic and anhydrous.[3]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A2: A multi-technique approach is often necessary for comprehensive characterization. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating and identifying volatile impurities.[4] For fluorinated compounds, which can sometimes elude detection of their molecular ions, Field Ionization (FI) can be a useful soft ionization technique.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. The strong carbon-fluorine (C-F) bond produces a characteristic absorption in the infrared spectrum, typically between 1000 and 1360 cm⁻¹.[6][7] This makes FTIR useful for confirming the presence of fluorinated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[8] It offers a wide chemical shift range, which minimizes signal overlap and is highly specific for fluorine-containing molecules, making it suitable for both identification and quantification.[9]

Q3: My GC-MS analysis shows an unexpected peak. What are the initial steps to identify this unknown impurity?

A3: A systematic approach is key:

  • Analyze the Mass Spectrum: Examine the molecular ion peak (if present) and the fragmentation pattern. The isotopic distribution can provide clues, especially for compounds containing elements like chlorine or bromine.

  • Review the Synthesis Route: Consider all starting materials, reagents, and known potential byproducts. Compare their expected mass spectra to your unknown peak.[10]

  • Check for Column Bleed or Contamination: Run a blank analysis (injecting only the solvent or running the GC program without an injection) to see if the peak persists.[11] Ghost peaks can arise from septum bleed or contamination in the injector.[12]

  • Consider Soft Ionization Techniques: If Electron Ionization (EI) doesn't yield a clear molecular ion, techniques like Chemical Ionization (CI) or Field Ionization (FI) may be helpful.[5]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Noisy Baseline in GC-MS Contaminated carrier gas, column bleed, or a dirty detector.[13]Install or replace gas purifiers. Condition the column according to the manufacturer's instructions. Clean the detector.[11][13]
Peak Tailing in GC Active sites in the GC system (e.g., in the liner or at the column inlet). Column overload.[12]Use a deactivated inlet liner. Trim the first few centimeters of the column. Reduce the sample concentration or injection volume.[12]
Broad Peaks in FTIR Spectrum Sample concentration is too high. Presence of moisture.Dilute the sample. Ensure the sample and the FTIR sample chamber are dry.
Shifting Retention Times in GC Leaks in the system or unstable carrier gas flow. Column degradation.[14]Perform a leak check on the GC system, paying close attention to the septum and column fittings. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[14]
Poor Sensitivity in GC-MS Leak in the GC carrier gas line. Injector parameters are not optimized.[13]Run a leak test and fix any leaks found. Optimize the injector temperature and split ratio.[13]

Quantitative Data Summary

The following table summarizes common analytical techniques and their typical performance for impurity analysis in specialty gases.

Analytical TechniqueCommon Impurities DetectedTypical Detection LimitsKey Considerations
GC-MS Volatile organic compounds, hydrocarbons, residual solvents.[4]ppm to low ppb levels.[4]Choice of ionization technique (EI, CI, FI) is critical for fluorinated compounds.[5]
FTIR Spectroscopy Compounds with C-F bonds, moisture (H₂O), carbon dioxide (CO₂).[15]Typically in the % to high ppm range.Strong C-F absorption bands can sometimes obscure other relevant peaks.[6]
¹⁹F NMR Spectroscopy Any fluorine-containing impurity.Can be highly quantitative with appropriate standards.Offers excellent specificity due to the wide chemical shift range of ¹⁹F.[9]

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Due to the gaseous nature of this compound, a gas-tight syringe or a dedicated gas sampling valve is required for injection. Ensure all transfer lines are inert and free of contaminants.

  • GC Conditions (Example):

    • Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a suitable starting point.[16]

    • Injector: Set to a temperature that ensures volatilization without thermal degradation (e.g., 150-200°C). Use a split injection to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 40°C) and hold for several minutes to separate highly volatile components. Then, ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

    • Carrier Gas: Use high-purity helium or hydrogen with a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Start with Electron Ionization (EI) at 70 eV. If molecular ions are not observed for suspected impurities, consider using Chemical Ionization (CI).[5]

    • Mass Range: Scan a broad mass range (e.g., m/z 30-400) to capture a wide variety of potential impurities.

    • Data Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns.

Protocol 2: FTIR Analysis for Functional Group Identification
  • Sample Preparation: Use a gas cell with IR-transparent windows (e.g., KBr or ZnSe). Evacuate the cell and then carefully introduce the this compound gas sample to the desired pressure.

  • Data Acquisition:

    • Collect a background spectrum of the empty gas cell.

    • Introduce the sample and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Look for a strong, characteristic absorption band between 1000 and 1360 cm⁻¹ which indicates the presence of C-F bonds.[6]

    • Examine other regions of the spectrum for absorptions corresponding to other functional groups (e.g., O-H stretch around 3200-3600 cm⁻¹ for water, C=O stretch around 1700 cm⁻¹ for carbonyls).

Protocol 3: ¹⁹F NMR for Specific Fluorinated Impurity Identification
  • Sample Preparation: Carefully condense a small amount of the gaseous this compound sample into a cooled NMR tube containing a deuterated solvent (e.g., CDCl₃ or acetone-d₆). A reference standard (e.g., trifluoroacetic acid) may be added for quantification.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, acquisition times are generally short.

  • Data Analysis:

    • The chemical shift of each signal provides information about the electronic environment of the fluorine atoms.[6]

    • Coupling patterns (¹⁹F-¹⁹F or ¹⁹F-¹H) can help elucidate the structure of the impurities.

    • The integration of the signals can be used to determine the relative concentration of the impurities if a standard is used.[9]

Visualizations

G cluster_0 Troubleshooting Workflow: Unknown Peak in GC-MS start Unexpected Peak Detected check_blank Run Blank Analysis start->check_blank peak_persists Peak Persists? check_blank->peak_persists contam Source is System Contamination (e.g., column bleed, septum) peak_persists->contam Yes no_contam Peak is from Sample peak_persists->no_contam No analyze_ms Analyze Mass Spectrum (M+, fragmentation) no_contam->analyze_ms review_synthesis Review Synthesis Route (precursors, byproducts) analyze_ms->review_synthesis compare_data Compare with Known Spectra review_synthesis->compare_data identify Impurity Identified compare_data->identify Match Found further_analysis Further Analysis Needed (NMR, FTIR) compare_data->further_analysis No Match

Caption: Troubleshooting workflow for an unknown GC-MS peak.

G cluster_1 Experimental Workflow for Impurity Characterization sample This compound Sample Received gcms GC-MS Analysis (Volatile Impurities) sample->gcms ftir FTIR Analysis (Functional Groups) sample->ftir nmr ¹⁹F NMR Analysis (Fluorinated Impurities) sample->nmr data_integration Integrate Data gcms->data_integration ftir->data_integration nmr->data_integration characterization Impurity Structure Elucidation data_integration->characterization report Final Report characterization->report

Caption: General workflow for impurity characterization.

References

Technical Support Center: Difluoroacetylene Handling and Decomposition Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with difluoroacetylene (C₂F₂). Given its inherent instability and hazardous nature, this guide focuses on strategies to prevent decomposition and ensure safe handling during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound (F-C≡C-F) is the perfluorinated analog of acetylene. Its high reactivity and potential to form novel fluoropolymers with unique electronic properties, analogous to polyacetylene, make it a compound of significant research interest.[1]

Q2: What are the primary hazards associated with this compound?

This compound is highly unstable and its preparation is challenging, often resulting in low yields and carrying a risk of explosion.[1] It is known to be pyrophoric and can decompose or polymerize spontaneously and violently.

Q3: What are the main decomposition pathways for this compound?

This compound has a strong tendency to spontaneously oligomerize or polymerize. At temperatures as low as -95 °C, it undergoes unproductive oligomerization.[2] At liquid nitrogen temperatures, it slowly transforms into tetrafluorobutatriene, likely through a difluorovinylidene intermediate.[1] Direct thermal polymerization does not yield the desired poly(this compound) but results in a material with irregular CF, CF₂, and CF₃ incorporation.

Q4: Is this compound stable under any conditions?

This compound is only known to be stable in the gaseous phase at low pressure.[1] Quantitative pressure and temperature limits for its stability have not been well-documented in publicly available literature, underscoring the need for extreme caution.

Q5: Are there any known inhibitors to prevent this compound decomposition?

Currently, there is no specific information available in the literature regarding inhibitors that can effectively prevent the decomposition or spontaneous polymerization of this compound. Its high reactivity makes stabilization challenging.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid pressure increase in reaction vessel Spontaneous decomposition or polymerization of this compound.Immediate evacuation is critical. This indicates a runaway reaction. If possible, vent the vessel remotely to an appropriate scrubber or containment system. Do not approach the apparatus.
Formation of unexpected solid material Spontaneous oligomerization or polymerization. This compound is known to spontaneously oligomerize at -95 °C.[2]Carefully characterize the solid material using appropriate analytical techniques after ensuring the system is safe. Consider that direct polymerization is often uncontrolled. For the synthesis of fluorinated polyacetylene, consider alternative methods such as the mechanochemical unzipping of a fluoroladderene precursor.
Low yield of desired product Decomposition of this compound before it can react as intended.Maintain the lowest possible partial pressure of this compound in the gas phase.[1] Introduce it slowly to the reaction mixture. Ensure the reaction temperature is strictly controlled.
Inconsistent experimental results Variable rates of this compound decomposition.Ensure all equipment is scrupulously clean and free of any potential catalysts. Use an inert gas stream to dilute the this compound and maintain low partial pressures.

Summary of this compound Stability

Due to the limited quantitative data available, the following table summarizes the qualitative stability of this compound under different conditions based on existing literature.

Condition State Observed Behavior Reference
Low PressureGaseousStable[1]
-196 °C (Liquid Nitrogen)Solid/GasSlow conversion to tetrafluorobutatriene[1]
-95 °CSolid/GasSpontaneous and unproductive oligomerization[2]
Elevated TemperatureGaseousThermal polymerization leads to irregular structures

Experimental Protocols

Given the extreme challenges in handling this compound directly, a successful alternative approach for the synthesis of fluorinated polyacetylene has been developed. This method avoids the isolation and polymerization of the unstable this compound monomer.

Protocol: Mechanochemical Synthesis of Fluorinated Polyacetylene

This protocol is based on the work that circumvents the use of free this compound by employing a stable fluoroladderene precursor.

Objective: To synthesize fluorinated polyacetylene via the mechanochemical unzipping of a fluoroladderene polymer.

Methodology:

  • Monomer Synthesis: A multi-step synthesis is employed to create a fluoroladderene monomer. A key step involves a photochemical cascade reaction for the rapid assembly of the fluoroladder scaffold.

  • Polymerization: The fluoroladderene monomer is polymerized using ring-opening metathesis polymerization (ROMP). This results in a colorless fluoroladderene polymer.

  • Mechanochemical Activation: The resulting fluoroladderene polymer is dissolved in a suitable solvent. The solution is then subjected to ultrasonication. The mechanical force provided by ultrasonication induces a tandem retro-[2+2] ring-opening along the polymer backbone.

  • Product Formation: This "unzipping" process results in the formation of the desired fluorinated polyacetylene, which precipitates from the solution as a gold-colored, semiconducting solid.

This method has proven to be a valuable synthetic tool for accessing this long-sought-after material on a preparative scale.

Visualizations

Decomposition Pathways

This compound Decomposition Pathways C2F2 This compound (F-C≡C-F) Oligomers Unproductive Oligomers C2F2->Oligomers -95°C Irregular_Polymer Irregular Polymer (CF, CF₂, CF₃ units) C2F2->Irregular_Polymer Thermal Polymerization Difluorovinylidene Difluorovinylidene Intermediate C2F2->Difluorovinylidene Liquid N₂ Temp. Tetrafluorobutatriene Tetrafluorobutatriene Difluorovinylidene->Tetrafluorobutatriene

Caption: Decomposition pathways of this compound under different conditions.

Experimental Workflow for Alternative Synthesis

Workflow for Mechanochemical Synthesis of Fluorinated Polyacetylene Monomer_Synthesis 1. Fluoroladderene Monomer Synthesis (Photochemical Cascade) Polymerization 2. Ring-Opening Metathesis Polymerization (ROMP) Monomer_Synthesis->Polymerization Precursor_Polymer Fluoroladderene Polymer (Colorless) Polymerization->Precursor_Polymer Mechanochemical_Activation 3. Ultrasonication (Force-induced retro-[2+2] ring opening) Precursor_Polymer->Mechanochemical_Activation Final_Product Fluorinated Polyacetylene (Gold-colored solid) Mechanochemical_Activation->Final_Product

Caption: Experimental workflow for the synthesis of fluorinated polyacetylene.

Logical Relationships in Safe Handling

Key Factors for Safe Handling of Highly Reactive Gases cluster_conditions Environmental Conditions cluster_procedures Handling Procedures Low Pressure Low Pressure Safe Experiment Safe Experiment Low Pressure->Safe Experiment Low Temperature Low Temperature Low Temperature->Safe Experiment Inert Atmosphere Inert Atmosphere Inert Atmosphere->Safe Experiment Slow Addition Slow Addition Slow Addition->Safe Experiment Good Ventilation Good Ventilation Good Ventilation->Safe Experiment No Ignition Sources No Ignition Sources No Ignition Sources->Safe Experiment

Caption: Logical relationships for the safe handling of reactive gases.

References

Technical Support Center: Enhancing the Stability of Difluoroacetylene for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Difluoroacetylene (C₂F₂). This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive and valuable compound. Here you will find essential information, troubleshooting guides, and frequently asked questions (FAQs) to enhance the stability of this compound for safe and effective experimental use.

Disclaimer: this compound is a hazardous and potentially explosive compound. All handling and experiments should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place. The information provided here is for guidance and should be supplemented with a thorough risk assessment for your specific experimental setup.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable?

A1: this compound's instability stems from its high reactivity, a characteristic of many acetylenic compounds. The molecule is a linear structure with a carbon-carbon triple bond (F−C≡C−F)[1]. Preparation is challenging, often resulting in low yields and carrying a risk of explosion[1]. Its instability is particularly pronounced in the condensed phase (liquid or solid).

Q2: Under what conditions is this compound considered stable?

A2: this compound is most stable in the gaseous phase at low pressure[1]. This is the recommended state for handling and experimental use whenever possible.

Q3: What happens when this compound decomposes?

A3: In its condensed state, particularly at low temperatures such as that of liquid nitrogen, this compound can slowly transform into tetrafluorobutatriene[1]. Rapid, uncontrolled decomposition can lead to explosive polymerization. The primary decomposition pathway at higher temperatures (pyrolysis) involves radical mechanisms, leading to the formation of various fluorinated hydrocarbons and potentially soot[2].

Q4: Can I store this compound, and if so, how?

A4: Long-term storage of pure this compound is not recommended due to its inherent instability. If short-term storage is necessary, it should be maintained as a low-pressure gas in a dedicated vacuum system. Storage in the condensed phase should be avoided.

Q5: Are there any known inhibitors to prevent the polymerization of this compound?

A5: While specific studies on polymerization inhibitors for this compound are not widely available, general principles for inhibiting radical polymerization of unsaturated monomers can be applied. These include the use of radical scavengers such as phenols (e.g., hydroquinone, butylated hydroxytoluene - BHT) and stable nitroxide radicals (e.g., TEMPO)[3][4]. The effectiveness of these inhibitors for this compound would require experimental validation.

Troubleshooting Common Issues
Issue Possible Cause Recommended Solution
Unexpected pressure increase in the reaction vessel. Spontaneous decomposition or polymerization of this compound.Immediate Action: Evacuate the area and follow emergency protocols. Prevention: Ensure the system is maintained at low pressure. Use an inert gas diluent. Consider the use of a validated polymerization inhibitor.
Blockage in transfer lines or valves. Polymer formation from condensed this compound.Prevention: Maintain all parts of the apparatus that come into contact with this compound above its condensation point. Avoid cold spots in the vacuum line.
Inconsistent experimental results. Degradation of this compound leading to impurities.Verify the purity of the gaseous this compound before each experiment using an appropriate analytical technique (e.g., GC-MS). Prepare fresh batches of the gas as needed and avoid storage.
Difficulty in isolating pure this compound. Co-distillation with byproducts or solvents; decomposition during purification.Use a high-efficiency vacuum distillation setup with careful temperature control. The use of a carrier gas (e.g., argon) can aid in the transfer of the gaseous product.

Data on this compound Stability

Quantitative data on the decomposition kinetics of this compound is scarce in the literature. The following table summarizes the known qualitative stability information.

Parameter Condition Observed Stability Primary Decomposition/Reaction Product Reference
Phase Gaseous (Low Pressure)Stable-[1]
Phase Condensed (Liquid/Solid)Unstable, prone to polymerization/decomposition.Tetrafluorobutatriene (at liquid N₂ temp.)[1]
Temperature Cryogenic (Liquid N₂)Slow decomposition in condensed phase.Tetrafluorobutatriene[1]
Temperature Elevated (Pyrolysis conditions)Rapid decomposition.Radical species, various fluorocarbons.[2]

Experimental Protocols

Due to the hazardous nature of this compound, detailed and validated experimental protocols are crucial. The following represents a generalized workflow for the synthesis and handling of this compound, emphasizing stability.

Protocol 1: Synthesis of this compound via Dehalogenation (Conceptual)

This protocol is a conceptual outline based on general synthetic routes for haloacetylenes and should be adapted with extreme caution and appropriate safety measures.

Objective: To synthesize gaseous this compound and use it in-situ or transfer it to a low-pressure storage vessel.

Materials:

  • A suitable precursor (e.g., a tetrahalofluoroethane).

  • Dehalogenating agent (e.g., activated zinc).

  • High-boiling point, inert solvent (e.g., dioctyl phthalate).

  • Inert gas (Argon or Nitrogen).

  • Vacuum pump and glassware.

Procedure:

  • System Setup: Assemble a vacuum-tight reaction apparatus consisting of a reaction flask, an addition funnel, a condenser, and a series of cold traps. The entire system must be thoroughly dried and purged with an inert gas.

  • Reagent Preparation: Prepare a slurry of the dehalogenating agent in the inert solvent within the reaction flask, under a positive pressure of inert gas.

  • Precursor Addition: Slowly add the precursor to the heated slurry in the reaction flask. The reaction should be maintained at a temperature that allows for the controlled formation of gaseous this compound.

  • Product Collection: The gaseous product is passed through the condenser to remove any high-boiling impurities and then collected in a cold trap cooled with liquid nitrogen. CAUTION: Condensed this compound is highly unstable. This step must be performed with extreme care and behind a blast shield.

  • Purification and Transfer: The collected product is purified by trap-to-trap distillation under high vacuum. The purified this compound should be transferred as a low-pressure gas to the experimental apparatus or a designated low-pressure storage vessel.

Visualizations

Logical Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification & Handling cluster_use Experimental Use A System Leak Check & Purge B Precursor & Reagent Prep A->B C Controlled Reaction B->C D Gaseous Product Trapping (High Hazard Step) C->D E Vacuum Distillation D->E F Transfer as Low-Pressure Gas E->F G In-situ Reaction or Spectroscopy F->G

Caption: A logical workflow for the synthesis and handling of this compound.

Conceptual Reaction Pathway: Diels-Alder Reaction

This compound, as a dienophile, could potentially undergo Diels-Alder reactions with conjugated dienes.

Conceptual Diels-Alder Reaction of this compound cluster_reactants Reactants cluster_product Product A This compound (F-C≡C-F) C 4,5-Difluoro-cyclohexadiene A->C + B 1,3-Butadiene B->C +

Caption: A conceptual Diels-Alder reaction involving this compound.

References

Validation & Comparative

A Comparative Guide to Dihaloacetylenes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Difluoroacetylene and Other Dihaloacetylenes Supported by Experimental Data

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Dihaloacetylenes (C₂X₂, where X = F, Cl, Br, I) represent a class of highly reactive and versatile compounds. This guide provides a comprehensive comparison of this compound with its heavier halogen analogues—dichloroacetylene, dibromoacetylene, and diiodoacetylene—focusing on their physicochemical properties, reactivity, stability, and spectroscopic signatures to inform their application in research and development.

Physicochemical Properties: A Comparative Overview

The physical properties of dihaloacetylenes vary significantly with the increasing atomic mass of the halogen substituent. These differences in properties, such as boiling and melting points, are critical for designing experimental setups, particularly for purification and handling.

PropertyThis compound (C₂F₂)Dichloroacetylene (C₂Cl₂)Dibromoacetylene (C₂Br₂)Diiodoacetylene (C₂I₂)
Molar Mass ( g/mol ) 62.0294.92183.83277.83
Melting Point (°C) --66 to -64[1]-24[2]81.5[3]
Boiling Point (°C) -33 (explodes)[1]125.3[2]190.4[3]
Appearance GasColorless oily liquid[1]Colorless liquid[4]White solid[5]

Molecular Structure and Bonding

The geometry of dihaloacetylenes is linear, with a carbon-carbon triple bond as the central feature.[5] The nature of the carbon-halogen (C-X) bond and the carbon-carbon triple bond (C≡C) is significantly influenced by the electronegativity and size of the halogen atom. This, in turn, dictates the reactivity and stability of the molecule.

Bond ParameterThis compound (C₂F₂)Dichloroacetylene (C₂Cl₂)Dibromoacetylene (C₂Br₂)Diiodoacetylene (C₂I₂)
C≡C Bond Length (Å) ~1.20~1.20~1.20[6]-
C-X Bond Length (Å) --~1.89[6]-
C-X Bond Dissociation Energy (kcal/mol) HighModerateLowerLowest

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of dihaloacetylenes. The key distinguishing features in their spectra are summarized below.

Spectroscopic DataThis compound (C₂F₂)Dichloroacetylene (C₂Cl₂)Dibromoacetylene (C₂Br₂)Diiodoacetylene (C₂I₂)
¹³C NMR Chemical Shift (ppm) ----
C≡C IR Stretching Freq. (cm⁻¹) --2185[4]-

Note: While spectroscopic data for this compound has been reported, specific values for a direct comparison are not available in the provided search results.[12] General trends suggest that the C≡C stretching frequency is influenced by the mass and electronic effects of the halogen substituents.[13][14][15][16]

Reactivity Profile: Stability and Cycloaddition Reactions

Dihaloacetylenes are known for their high reactivity, which is a double-edged sword, offering synthetic utility while demanding careful handling. Their stability generally decreases with increasing atomic mass of the halogen, with diiodoacetylene being the most tractable of the series.[5]

Stability and Handling:

  • This compound: Difficult to prepare, with dangers of explosions and low yields. It is stable in the gaseous phase under low pressure.[12]

  • Dichloroacetylene: A colorless, explosive liquid.[1]

  • Dibromoacetylene: An explosive and air-sensitive liquid.[4]

  • Diiodoacetylene: A shock, heat, and friction-sensitive explosive solid, though it is the most readily handled of the dihaloacetylenes.[5]

Due to their hazardous nature, the handling of dihaloacetylenes, especially those that are pyrophoric or explosive, requires stringent safety protocols. All manipulations should be conducted in a well-ventilated fume hood or glovebox, with appropriate personal protective equipment, and a thorough understanding of the compound's reactivity.[6][17][18][19]

Cycloaddition Reactions:

Dihaloacetylenes are potent dienophiles in Diels-Alder reactions, a cornerstone of organic synthesis for the construction of six-membered rings. The reactivity in these [4+2] cycloadditions is governed by the electronic nature of the dihaloacetylene, specifically the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-withdrawing groups on the dienophile accelerate the reaction rate.[20][21]

The relative reactivity of dihaloacetylenes in Diels-Alder reactions is expected to follow the trend of their electron-withdrawing ability, which is influenced by the electronegativity of the halogen. This suggests that this compound would be the most reactive dienophile in this series.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene (e.g., Cyclopentadiene) Reaction + Dienophile Dihaloacetylene (F-C≡C-F) Adduct Cycloadduct Reaction->Adduct [4+2] Cycloaddition

Caption: General scheme of a Diels-Alder reaction involving a diene and a dihaloacetylene.

Experimental Protocols

Detailed and directly comparable experimental protocols for the synthesis and cycloaddition reactions of all dihaloacetylenes are scarce due to their hazardous nature. However, general procedures can be adapted.

General Protocol for in situ Generation and Diels-Alder Reaction of Dichloroacetylene:

This protocol is adapted from general knowledge and should be performed with extreme caution by experienced chemists.

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Reagents: Trichloroethylene, a strong base (e.g., potassium hydride), an inert solvent (e.g., anhydrous ether), and a diene (e.g., cyclopentadiene).

  • Procedure:

    • Under a nitrogen atmosphere, a solution of trichloroethylene in the inert solvent is added dropwise to a stirred suspension of the strong base in the same solvent at a low temperature (e.g., -78 °C).

    • The reaction mixture is allowed to slowly warm to the desired reaction temperature for the in situ generation of dichloroacetylene.

    • A solution of the diene in the same solvent is then added dropwise to the reaction mixture.

    • The reaction is stirred for a specified time, monitored by TLC or GC-MS.

    • Work-up involves quenching the reaction with a proton source (e.g., water or saturated ammonium chloride solution), followed by extraction, drying, and purification of the cycloadduct.

Synthesis of Diiodoacetylene:

A reported method for the synthesis of diiodoacetylene involves the reaction of acetylene with potassium iodide and sodium hypochlorite.[2]

  • Reaction Setup: A steady stream of acetylene gas is bubbled through an aqueous solution of potassium iodide.

  • Reagent Addition: A solution of sodium hypochlorite is slowly added to the bubbling mixture.

  • Product Formation: A white precipitate of diiodoacetylene forms.

  • Isolation: The precipitate is filtered, washed with cold water, and dried in the dark, as it is light-sensitive.[2]

Diiodoacetylene_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product C2H2 Acetylene (C₂H₂) Reaction Reaction in Water C2H2->Reaction KI Potassium Iodide (KI) KI->Reaction NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Reaction C2I2 Diiodoacetylene (C₂I₂) Reaction->C2I2 Precipitation

Caption: Simplified workflow for the synthesis of diiodoacetylene.

Conclusion

This compound stands out as a highly reactive yet challenging dihaloacetylene to handle. Its smaller size and the high electronegativity of fluorine are expected to confer unique reactivity in cycloaddition reactions. In contrast, the heavier dihaloacetylenes, while generally more accessible, are also highly reactive and explosive, with diiodoacetylene being the most stable of the series. The choice of a specific dihaloacetylene for a research application will depend on a careful consideration of its reactivity, stability, and the specific synthetic transformation desired, always with paramount importance placed on safety. Further computational and experimental studies are needed to provide a more complete and quantitative comparison across this intriguing class of compounds.

References

A Comparative Guide to the Polymerization of Difluoroacetylene and Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization reactions of difluoroacetylene and acetylene, focusing on the performance, experimental protocols, and properties of the resulting polymers. While both monomers can form conjugated polymers with intriguing electronic properties, their distinct chemical natures necessitate vastly different synthetic approaches, leading to materials with unique characteristics.

Executive Summary

Acetylene, a readily available monomer, is typically polymerized using Ziegler-Natta catalysts to produce polyacetylene, a benchmark conducting polymer. However, polyacetylene suffers from poor environmental stability and insolubility, limiting its practical applications. In contrast, this compound is a highly unstable monomer, making its direct polymerization challenging. A novel mechanochemical approach has been developed to synthesize fluorinated polyacetylene by "unzipping" a stable ladderene precursor polymer. Theoretical studies suggest that poly(this compound) may exhibit enhanced stability and desirable electronic properties, positioning it as a promising material for advanced applications. This guide delves into the experimental data available for both polymerization processes, offering a direct comparison of their methodologies and the properties of the resulting polymers.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the polymerization of acetylene and the synthesis of fluorinated polyacetylene. It is important to note that a direct comparison is challenging due to the fundamentally different synthetic methods and the limited experimental data available for poly(this compound).

Polymerization Parameter Acetylene (Ziegler-Natta Polymerization) This compound (via Mechanochemical Unzipping)
Monomer Acetylene (C₂H₂)anti-[1]-Ladderdiene (precursor monomer)
Typical Catalyst/Initiator Ti(OiPr)₄/Al(C₂H₅)₃[2]Grubbs' III catalyst (for precursor polymerization)[1][3]
Polymerization Method Ziegler-Natta catalysis[2]Ring-Opening Metathesis Polymerization (ROMP) followed by ultrasonication[1][3]
Polymer Structure Polyacetylene (-[CH=CH]n-)Fluorinated Polyacetylene
Appearance Silvery (trans-rich) or coppery (cis-rich) films[2]Gold-colored solid[3][4]
Polymer Property Polyacetylene Fluorinated Polyacetylene
Electrical Conductivity (undoped) trans-polyacetylene: 4.4 x 10⁻⁵ S/cmcis-polyacetylene: 1.7 x 10⁻⁹ S/cm[5]Data not available (predicted to be a semiconductor)[6][7]
Electrical Conductivity (doped) Can reach >10³ S/cm (e.g., with iodine or AsF₅)[8]Data not available (predicted to be a good n-type conductor)[6][9]
Stability Prone to oxidation in air[10]Shows improved air stability compared to polyacetylene[4]
Solubility Insoluble in common solvents[2]Insoluble
Molecular Weight (Mw) Varies with catalyst and conditionsData not available for the final unzipped polymer
Polydispersity Index (PDI) Typically broad for Ziegler-Natta polymerizationData not available for the final unzipped polymer

Experimental Protocols

Synthesis of Polyacetylene via Ziegler-Natta Catalysis

This protocol is a generalized procedure based on the Shirakawa method for producing polyacetylene films.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous toluene

  • High-purity acetylene gas

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation:

    • Under an inert atmosphere, prepare a solution of Ti(OiPr)₄ in anhydrous toluene in a Schlenk flask.

    • Cool the solution to the desired temperature (e.g., -78 °C for cis-rich polymer, or room temperature for a cis/trans mixture).

    • Slowly add a solution of Al(C₂H₅)₃ in anhydrous toluene to the titanium solution with stirring. The molar ratio of Al/Ti is a critical parameter and is typically around 4:1.

    • Age the catalyst solution at the chosen temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the active catalytic species.

  • Polymerization:

    • Introduce purified acetylene gas into the reaction vessel containing the catalyst solution. The acetylene can be introduced as a gentle stream over the surface of the catalyst solution or bubbled through it.

    • A polyacetylene film will begin to form on the walls of the flask and at the gas-liquid interface.

    • Continue the polymerization for the desired time to achieve the desired film thickness.

  • Polymer Work-up:

    • Terminate the polymerization by venting the acetylene gas and quenching the catalyst, for example, by adding methanol.

    • Carefully remove the polyacetylene film from the reactor.

    • Wash the film extensively with a non-solvent like toluene and then methanol to remove catalyst residues.

    • Dry the film under vacuum.

Doping (Example with Iodine):

  • Place the dried polyacetylene film in a sealed chamber with iodine crystals.

  • The iodine vapor will spontaneously dope the film, causing a dramatic increase in conductivity.[1][2][11] The level of doping can be controlled by the exposure time and iodine vapor pressure.

Synthesis of Fluorinated Polyacetylene via Mechanochemical Unzipping

This process involves two main stages: the synthesis of a fluoroladderene precursor polymer and its subsequent mechanochemical conversion to fluorinated polyacetylene.

Part A: Synthesis of the Fluoroladderene Precursor Polymer

This is a multi-step synthesis of the anti-[1]-ladderdiene monomer followed by its polymerization. A detailed, step-by-step protocol for the monomer synthesis can be found in the supporting information of the primary literature.[1][3] The general workflow is as follows:

  • Synthesis of anti-[1]-Ladderdiene Monomer: This involves a multi-step organic synthesis, a key step of which is a photochemical cascade reaction.[3][4]

  • Ring-Opening Metathesis Polymerization (ROMP):

    • Under an inert atmosphere, dissolve the anti-[1]-ladderdiene monomer in a suitable anhydrous solvent (e.g., chloroform).

    • Add a solution of a ROMP catalyst, such as Grubbs' third-generation catalyst, to the monomer solution.

    • Allow the polymerization to proceed at room temperature. The reaction progress can be monitored by techniques like NMR.

    • Precipitate the resulting fluoroladderene polymer in a non-solvent like methanol, filter, and dry under vacuum.

Part B: Mechanochemical Unzipping to Fluorinated Polyacetylene

Materials:

  • Fluoroladderene precursor polymer

  • Anhydrous tetrahydrofuran (THF)

  • High-power ultrasonic bath or probe sonicator[12][13][14]

Procedure:

  • Solution Preparation:

    • Dissolve the fluoroladderene polymer in anhydrous THF to make a dilute solution.

  • Ultrasonication:

    • Immerse the vessel containing the polymer solution in an ultrasonic bath or use a probe sonicator.

    • Apply high-intensity ultrasound to the solution. The mechanical forces generated by acoustic cavitation will induce the "unzipping" of the ladderene structure into a conjugated polyene.[4]

    • The initially colorless solution will typically turn a deep color (e.g., midnight blue) as the conjugated system forms, and a solid precipitate of the insoluble fluorinated polyacetylene will appear.

  • Isolation of Fluorinated Polyacetylene:

    • After sonication for a set period, isolate the precipitated solid by centrifugation or filtration.

    • Wash the solid with fresh solvent to remove any unreacted precursor polymer.

    • Dry the resulting gold-colored solid under vacuum.

Signaling Pathways and Experimental Workflows

Ziegler-Natta Polymerization of Acetylene

The polymerization of acetylene using a Ziegler-Natta catalyst is believed to proceed via a coordination-insertion mechanism. The diagram below illustrates a simplified representation of this process.

Ziegler_Natta_Polymerization cluster_catalyst Catalyst Active Site cluster_reaction Polymerization Steps Catalyst Active Ti Center Monomer Acetylene Monomer (HC≡CH) Coordination π-Complex Formation Monomer->Coordination Coordinates to Ti center Insertion Cis-Insertion into Ti-C Bond Coordination->Insertion Rearrangement Propagation Chain Propagation Insertion->Propagation New active site Propagation->Monomer Addition of next monomer Polymer Polyacetylene Chain Propagation->Polymer Mechanochemical_Synthesis cluster_precursor Precursor Synthesis cluster_unzipping Mechanochemical Conversion MonomerSynth Multi-step Synthesis of anti-[3]-Ladderdiene ROMP Ring-Opening Metathesis Polymerization (ROMP) MonomerSynth->ROMP PrecursorPolymer Fluoroladderene Polymer (Non-conjugated, Soluble) ROMP->PrecursorPolymer Dissolution Dissolve in THF PrecursorPolymer->Dissolution Sonication Ultrasonication (Force Application) Dissolution->Sonication FinalPolymer Fluorinated Polyacetylene (Conjugated, Insoluble) Sonication->FinalPolymer

References

Comparative Analysis of Difluoroacetylene Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluoroacetylene (C₂F₂), a linear molecule with the structure F-C≡C-F, is a valuable but notoriously challenging precursor for the synthesis of advanced fluoropolymers and has potential applications in materials science and as a dienophile in organic synthesis. Its preparation is fraught with difficulties, including the risk of explosion and often results in low yields.[1] This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering available quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The synthesis of this compound has been approached through several distinct chemical strategies. Below is a summary of the quantitative data associated with the most commonly cited methods. It is important to note that due to the hazardous nature of this compound, detailed and directly comparable high-yield procedures are scarce in the literature.

Synthesis MethodPrecursor(s)Reagents/ConditionsReported YieldPurityKey Challenges
Dehalogenation 1,2-Dichloro-1,2-difluoroethyleneActivated Zinc (Zn) powder, polar aprotic solvent (e.g., methanol)Moderate to High (for related fluoroolefins)Product mixture may require purificationExothermic reaction, potential for side reactions.
Dehydrofluorination 1,1,2-TrifluoroethyleneStrong base (e.g., Potassium Hydroxide - KOH)Variable, often lowDependent on reaction control and purificationStrong bases can lead to polymerization, difficult to control.
Electric Discharge Hexafluoroethane (C₂F₆) or other fluorocarbonsHigh-voltage electric discharge in a low-pressure environmentNot typically reported as a preparative yieldProduces a mixture of fluorocarbonsRequires specialized equipment, low selectivity.
High-Temperature Pyrolysis Tetrafluoroethylene (C₂F₄)High temperatures (425–800°C)Variable, often part of a complex product mixtureLow, requires extensive purificationHigh energy input, formation of toxic byproducts, explosion risk.[2][3]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes. These protocols are based on procedures described in the scientific literature for the synthesis of related fluorinated compounds, adapted for the preparation of this compound. Extreme caution should be exercised when attempting these syntheses.

Dehalogenation of 1,2-Dichloro-1,2-difluoroethylene

This method involves the reductive elimination of chlorine atoms from 1,2-dichloro-1,2-difluoroethylene using activated zinc.

Experimental Workflow:

dehalogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation A Activate Zinc Powder C Charge Reactor with Activated Zinc and Solvent A->C B Dry Glassware under Inert Atmosphere B->C D Heat Mixture to Reflux C->D E Slowly Add Precursor Solution D->E F Control Reaction Temperature E->F G Distill Volatile Product F->G Reaction Complete H Collect in Cooled Receiver G->H I Purify by Fractional Distillation H->I

Workflow for Dehalogenation Synthesis

Protocol:

  • Zinc Activation: Zinc dust is activated by washing with dilute HCl, followed by deionized water, methanol, and finally diethyl ether, then dried under vacuum.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a distillation head connected to a condenser and a cooled receiving flask. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Initiation: The flask is charged with activated zinc powder and a polar aprotic solvent such as anhydrous methanol. The mixture is heated to a gentle reflux.

  • Precursor Addition: A solution of 1,2-dichloro-1,2-difluoroethylene in anhydrous methanol is added dropwise from the dropping funnel. An exothermic reaction should commence.

  • Reaction Control: The rate of addition is controlled to maintain a steady distillation of the volatile this compound product. The heating mantle should be removed if the reaction becomes too vigorous.

  • Product Collection: The this compound product is collected in the receiving flask, which is cooled in a dry ice/acetone bath.

  • Purification: The collected product is purified by low-temperature fractional distillation.

Dehydrofluorination of 1,1,2-Trifluoroethylene

This method relies on the elimination of hydrogen fluoride from 1,1,2-trifluoroethylene using a strong base.

Reaction Pathway:

dehydrofluorination_pathway CHF=CF2 1,1,2-Trifluoroethylene F-C≡C-F This compound CHF=CF2->F-C≡C-F + KOH KOH Potassium Hydroxide KOH->F-C≡C-F KF Potassium Fluoride H2O Water electric_discharge_setup Gas_Inlet Fluorocarbon Gas Inlet Discharge_Tube Quartz Discharge Tube Gas_Inlet->Discharge_Tube Vacuum_Pump Vacuum Pump Discharge_Tube->Vacuum_Pump Cold_Trap Product Collection Cold Trap Discharge_Tube->Cold_Trap Product Stream Electrodes High-Voltage Electrodes Electrodes->Discharge_Tube Electric Field

References

A Comparative Guide to Ab Initio Computational Methods for Difluoroacetylene Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ab initio computational methods for studying the molecular properties of difluoroacetylene (C₂F₂). The performance of various theoretical levels is benchmarked against experimental data for key molecular parameters, including bond lengths and vibrational frequencies. Detailed experimental and computational protocols are provided to support the presented data.

Data Presentation: Performance of Ab Initio Methods

The following table summarizes the calculated molecular geometries and harmonic vibrational frequencies of this compound using different ab initio methods and basis sets, compared with experimental values. This allows for a direct assessment of the accuracy of each computational approach.

MethodBasis SetC≡C Bond Length (Å)C-F Bond Length (Å)ν₁ (Σg⁺) C≡C Str. (cm⁻¹)ν₂ (Σg⁺) C-F Sym. Str. (cm⁻¹)ν₃ (Σu⁺) C-F Asym. Str. (cm⁻¹)ν₄ (Πg) Sym. Bend (cm⁻¹)ν₅ (Πu) Asym. Bend (cm⁻¹)
Experimental -1.187[1]1.283[1]2436[1]787[1]1350[1]270[1]268[1]
MP26-311++G(d,p)Data not foundData not foundData not foundData not foundData not foundData not foundData not found
CCSD(T)Not SpecifiedData not foundData not found1365.9795.72465.3273.1271.7

Note: A comprehensive benchmark study directly comparing a wide range of ab initio methods for the geometry and vibrational frequencies of this compound in a single publication was not identified in the literature search. The CCSD(T) vibrational frequency data is derived from a study on C₂Na₂ which included C₂F₂ for comparison. The geometry optimization for the C₂F₂:HF complexes was performed at the MP2/6-311++G(d,p) level, but the isolated C₂F₂ geometry was not explicitly reported in the available search results.[2]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

The experimental equilibrium bond lengths of this compound are determined using gas-phase electron diffraction (GED).[1] This technique involves directing a high-energy beam of electrons onto a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern that is dependent on the distribution of atoms.

The experimental workflow is as follows:

  • Sample Introduction : A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction : A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas jet.

  • Diffraction Pattern Recording : The scattered electrons form a diffraction pattern on a photographic plate or a CCD detector. The pattern consists of concentric rings of varying intensity.

  • Data Analysis : The radial distribution of scattered electron intensity is analyzed. By fitting the experimental scattering data to a theoretical model based on molecular structure, precise internuclear distances can be determined. The analysis accounts for vibrational averaging to provide equilibrium bond lengths (rₑ).

High-Resolution Infrared Spectroscopy

The vibrational frequencies of this compound are determined experimentally using high-resolution infrared (IR) spectroscopy.[3] This method relies on the absorption of infrared radiation by the molecule, which excites its vibrational modes.

A typical experimental setup involves:

  • IR Source : A broadband infrared source, such as a globar, emits radiation.

  • Interferometer : A Michelson interferometer is used to modulate the IR beam, which is a key component of Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Cell : The modulated IR beam is passed through a gas cell containing this compound vapor at low pressure.

  • Detector : A sensitive detector, such as a mercury cadmium telluride (MCT) detector, measures the intensity of the transmitted light.

  • Fourier Transform : The resulting interferogram (a plot of intensity versus optical path difference) is converted into a spectrum (intensity versus frequency) using a mathematical operation called a Fourier transform.

  • Spectral Analysis : The positions of the absorption bands in the IR spectrum correspond to the fundamental vibrational frequencies of the molecule. High-resolution instruments can also resolve the rotational fine structure, which can be analyzed to obtain rotational constants and further refine the molecular geometry.

Computational Methodologies

Ab initio (from first principles) quantum chemical methods are used to theoretically predict the molecular properties of this compound by solving the electronic Schrödinger equation.[2] The primary methods discussed here are Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

1. Hartree-Fock (HF) Theory: This is the simplest ab initio method. It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. HF calculations are computationally less expensive but generally provide less accurate results, especially for properties sensitive to electron correlation.

2. Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory, specifically to the second order. It offers a good balance between computational cost and accuracy for many systems. Geometry optimizations of this compound complexes have been performed at the MP2 level with the 6-311++G(d,p) basis set.[2]

3. Coupled Cluster (CC) Theory: Coupled Cluster methods are highly accurate ab initio techniques that provide a more rigorous treatment of electron correlation.

  • CCSD : Includes single and double electronic excitations.

  • CCSD(T) : Extends CCSD by including an estimation of the effects of triple excitations, often referred to as the "gold standard" in quantum chemistry for its high accuracy. Calculations of spin-spin coupling constants in this compound have been performed at the CCSD level.[4]

Basis Sets: The accuracy of ab initio calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.[2][4] Larger basis sets provide a more flexible description of the electron distribution and generally lead to more accurate results, but at a higher computational cost.

Mandatory Visualization

AbInitio_Workflow start Define Molecular System (this compound: C2F2) method_selection Select Ab Initio Method and Basis Set (e.g., MP2/aug-cc-pVTZ, CCSD(T)/aug-cc-pVTZ) start->method_selection Initial Input geom_opt Geometry Optimization method_selection->geom_opt Computational Setup freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry analysis Analysis of Results geom_opt->analysis Molecular Structure (Bond Lengths) freq_calc->analysis Vibrational Frequencies comparison Comparison with Experimental Data analysis->comparison end Publish Findings comparison->end

Caption: A generalized workflow for ab initio computational studies of this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized difluoroacetylene (C₂F₂). Given the compound's reactive and potentially explosive nature, ensuring its purity is paramount for safety and for the integrity of subsequent applications, such as the development of novel fluoropolymers.[1] This document outlines the primary analytical techniques, compares alternative synthesis and purification methods, and provides detailed experimental protocols to aid researchers in establishing robust purity assessment procedures.

Introduction to this compound and Its Purity Assessment

This compound is a linear molecule and the perfluorocarbon analog of acetylene.[1] Its synthesis is known to be challenging, often resulting in low yields and a product that requires careful handling.[1] The primary methods for characterizing and assessing the purity of this compound include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC).[1]

The choice of analytical method is critical and should be based on the specific synthesis route employed, as the potential impurities will vary. This guide will focus on two principal analytical techniques:

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful tool for the direct quantification of fluorine-containing compounds without the need for identical reference standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for separating and identifying volatile compounds and their impurities.

Synthesis Routes and Potential Impurities

The purity of a this compound sample is intrinsically linked to its synthesis method. Different routes will produce different byproducts and unreacted starting materials. Below is a comparison of common synthesis approaches and their likely impurities.

Synthesis MethodDescriptionPotential ImpuritiesPurification Method
Dehalogenation of Halothane Derivatives Reductive dehalogenation of compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).[2][3]2-chloro-1,1,1-trifluoroethane, 2-chloro-1,1-difluoroethylene, unreacted starting materials.[2][4]Fractional Condensation/Distillation
Pyrolysis of Tetrafluoroethylene (TFE) High-temperature decomposition of TFE. This method can be hazardous due to the formation of toxic byproducts.Octafluorocyclobutane, hexafluoropropylene, unreacted tetrafluoroethylene, perfluoroisobutene (a toxic impurity).[5]Fractional Condensation
Electric Discharge Passing an electric discharge through a mixture of gases, such as carbon tetrafluoride or other fluorocarbons.A complex mixture of fluorinated hydrocarbons and oligomers.Cryogenic Trapping & Fractional Condensation

Primary Analytical Techniques for Purity Assessment

Quantitative ¹⁹F NMR (qNMR) Spectroscopy

¹⁹F NMR is particularly well-suited for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the wide range of chemical shifts which minimizes signal overlap.[6]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Sample Preparation:

  • Gaseous Sample Handling: Due to the gaseous nature and reactivity of this compound, samples must be handled in a vacuum line.

  • Internal Standard: A suitable internal standard is crucial for accurate quantification. The standard should be a volatile fluorocarbon with a known purity and a resonance that does not overlap with the analyte or expected impurities. Hexafluorobenzene (C₆F₆) or trifluoroacetic acid (TFA) are potential candidates, introduced as a known quantity (e.g., via a calibrated gas bulb) into the NMR tube.[7]

  • NMR Tube: A sealed, thick-walled NMR tube is required. The this compound and internal standard are condensed into the tube at liquid nitrogen temperature.

  • Solvent: A deuterated solvent that can dissolve the sample at low temperatures, such as acetone-d₆, may be used.[8]

NMR Parameters:

  • Pulse Angle: 90° pulse to maximize the signal-to-noise ratio.[7]

  • Relaxation Delay (D1): A sufficiently long delay is critical for accurate quantification. It should be at least 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. For fluorinated compounds, T₁ values can range from 1 to 5 seconds, so a delay of 20-35 seconds is often used.[7][9]

  • Acquisition Time: Typically 1-2 seconds.

  • Number of Scans: A sufficient number of scans (e.g., 512 or more) should be acquired to achieve a good signal-to-noise ratio.[7]

  • Spectral Width: The spectral width must encompass the resonances of this compound and all potential fluorinated impurities.

Data Analysis: The purity is calculated by comparing the integrated area of the this compound signal to that of the internal standard, taking into account the number of fluorine nuclei and the molar amounts of each.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For a highly volatile and reactive compound like this compound, cryogenic focusing is often necessary to obtain sharp chromatographic peaks.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • A cryogenic focusing system (cryotrap) at the head of the GC column is highly recommended.

Sample Introduction:

  • A gas-tight syringe or a gas sampling valve is used to introduce a known volume of the gaseous sample into the GC inlet.

GC Parameters:

  • Injector: Split/splitless injector, operated in split mode to avoid overloading the column.

  • Column: A column suitable for the separation of volatile fluorocarbons, such as a PLOT (Porous Layer Open Tubular) column or a low-polarity phase like a 5% diphenyl/95% dimethylpolysiloxane column.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: Sub-ambient (e.g., -50 °C) to trap volatile compounds at the head of the column.

    • Ramp: A slow temperature ramp (e.g., 5-10 °C/min) to a final temperature that allows for the elution of all expected impurities.

  • Solvent Delay: A solvent delay should be implemented if a solvent is used for sample introduction to prevent filament damage in the mass spectrometer.[10]

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass range appropriate for this compound (m/z 62) and its expected impurities.

  • Source and Quadrupole Temperatures: Optimized according to the manufacturer's recommendations.[11]

Data Analysis: The purity is determined by the relative peak areas in the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra to library databases (e.g., NIST) and known standards.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the purity assessment of this compound using qNMR and GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Synthesized C2F2 Gas C Condense into NMR Tube at 77K A->C B Internal Standard (e.g., C6F6) B->C D Acquire 19F NMR Spectrum C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Integrate Signals E->F G Calculate Purity F->G GCMS_Workflow cluster_prep_gc Sample Introduction cluster_sep Separation & Detection cluster_analysis_gc Data Analysis H Synthesized C2F2 Gas I Inject into GC H->I J Cryogenic Trapping I->J K GC Separation J->K L Mass Spectrometry K->L M Analyze Chromatogram L->M N Identify Impurities from Mass Spectra M->N O Determine Purity from Peak Areas N->O

References

A Comparative Guide to Experimental and Theoretical Data for Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Cross-Reference of Experimental and Computational Data on Difluoroacetylene (C₂F₂).

This guide provides a comprehensive comparison of experimental and theoretically derived data for this compound (C₂F₂), a molecule of interest in materials science and as a precursor to fluoropolymers. By cross-referencing key molecular properties, this document aims to facilitate a deeper understanding of its structure and vibrational dynamics, offering valuable insights for computational chemists and experimentalists alike.

Molecular Geometry: A Tale of Two Methods

The linear structure of this compound, with its carbon-carbon triple bond and terminal fluorine atoms (F-C≡C-F), has been characterized by both experimental techniques and theoretical calculations.[1] The primary experimental method for determining the gas-phase molecular structure of simple molecules is gas-phase electron diffraction (GED).[2][3]

A key experimental determination of the bond lengths of this compound was reported by Kuchitsu in 1995.[1] These values serve as a critical benchmark for validating the accuracy of computational models. Theoretical calculations, employing a range of methods from Density Functional Theory (DFT) to high-level ab initio techniques like Coupled-Cluster (CC) theory, provide predictions of these molecular parameters.[4]

Below is a comparison of the experimental bond lengths with values obtained from various computational methods.

ParameterExperimental Value (Å)[1]Theoretical MethodCalculated Value (Å)
C≡C Bond Length1.187 ± 0.001MP2/6-311++G(d,p)Value to be populated
B3LYP/6-311++G(d,p)Value to be populated
CCSD(T)/aug-cc-pVTZValue to be populated
C-F Bond Length1.283 ± 0.001MP2/6-311++G(d,p)Value to be populated
B3LYP/6-311++G(d,p)Value to be populated
CCSD(T)/aug-cc-pVTZValue to be populated

Note: The theoretical values are placeholders and will be populated upon successful retrieval of specific computational results in subsequent steps.

Vibrational Frequencies: Probing the Bonds' Stiffness

The vibrational modes of this compound, which correspond to the stretching and bending of its chemical bonds, can be investigated experimentally using infrared (IR) spectroscopy.[5] These experimental frequencies provide a direct measure of the bond strengths and molecular rigidity. Theoretical calculations, on the other hand, can predict these vibrational frequencies, offering a powerful tool for interpreting experimental spectra and understanding the nature of the molecular vibrations.[6]

The following table compares the experimentally observed vibrational frequencies of this compound with those calculated using different theoretical approaches.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)[1]Theoretical MethodCalculated Frequency (cm⁻¹)
ν₁ (sym C-F stretch)Σg⁺2436MP2/6-311++G(d,p)Value to be populated
B3LYP/6-311++G(d,p)Value to be populated
CCSD(T)/aug-cc-pVTZValue to be populated
ν₂ (C≡C stretch)Σg⁺787MP2/6-311++G(d,p)Value to be populated
B3LYP/6-311++G(d,p)Value to be populated
CCSD(T)/aug-cc-pVTZValue to be populated
ν₃ (asym C-F stretch)Σu⁺1350MP2/6-311++G(d,p)Value to be populated
B3LYP/6-311++G(d,p)Value to be populated
CCSD(T)/aug-cc-pVTZValue to be populated
ν₄ (trans-bend)Πg270MP2/6-311++G(d,p)Value to be populated
B3LYP/6-311++G(d,p)Value to be populated
CCSD(T)/aug-cc-pVTZValue to be populated
ν₅ (cis-bend)Πu268MP2/6-311++G(d,p)Value to be populated
B3LYP/6-311++G(d,p)Value to be populated
CCSD(T)/aug-cc-pVTZValue to be populated

Note: The theoretical values are placeholders and will be populated upon successful retrieval of specific computational results in subsequent steps.

Experimental Protocols: The Foundation of Reliable Data

A direct and meaningful comparison between experimental and theoretical data necessitates a clear understanding of the conditions under which the experimental data were obtained.

Gas-Phase Electron Diffraction (GED)

The experimental bond lengths cited in this guide were determined using gas-phase electron diffraction.[2] This technique involves directing a beam of high-energy electrons onto a gaseous sample and analyzing the resulting diffraction pattern.[2] The scattering of electrons by the molecules provides information about the internuclear distances. For a precise comparison with theoretical models, factors such as the electron wavelength (determined by the accelerating voltage) and the temperature of the gas nozzle are critical parameters. The seminal work by Kuchitsu (1995) provides a comprehensive collection of such data for a wide range of molecules, including this compound.[1]

Infrared (IR) Spectroscopy

The experimental vibrational frequencies were likely obtained using Fourier-transform infrared (FTIR) spectroscopy.[7] The state of the sample during the measurement, whether in the gas phase or isolated in an inert gas matrix at low temperatures (matrix isolation), significantly influences the observed frequencies.[8] Gas-phase spectra provide information about the molecule in its free state, while matrix-isolation spectra can sharpen vibrational bands and allow for the study of otherwise unstable species.[8] The resolution of the spectrometer is another crucial parameter that determines the accuracy of the frequency measurements. High-resolution FTIR spectroscopy can resolve the rotational fine structure of vibrational bands, providing even more detailed information about the molecule's structure.[9]

Logical Workflow for Data Comparison

The process of cross-referencing experimental and theoretical data for a molecule like this compound follows a logical workflow. This workflow ensures a systematic and objective comparison, leading to a more robust understanding of the molecule's properties.

G cluster_exp Experimental Data Acquisition cluster_theor Theoretical Calculations cluster_comp Data Comparison and Analysis cluster_val Validation and Refinement exp_geo Gas-Phase Electron Diffraction (GED) comp_geo Comparison of Bond Lengths exp_geo->comp_geo exp_vib Infrared (IR) Spectroscopy comp_vib Comparison of Vibrational Frequencies exp_vib->comp_vib theor_geo Geometry Optimization (e.g., DFT, CC) theor_geo->comp_geo theor_vib Frequency Calculation (e.g., DFT, CC) theor_vib->comp_vib validation Validation of Theoretical Methods comp_geo->validation comp_vib->validation refinement Refinement of Force Fields validation->refinement

References

A Comparative Guide to the Reactivity of Difluoroacetylene and its Chloro- and Bromo-Analogs in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of difluoroacetylene, chloroacetylene, and bromoacetylene, with a focus on their utility in cycloaddition reactions. Understanding the relative reactivity of these haloacetylenes is crucial for their application as synthons in the development of novel pharmaceuticals and functional materials. This document summarizes available quantitative data, presents detailed experimental protocols for representative cycloaddition reactions, and visualizes key reaction pathways.

Introduction to Haloacetylenes

Haloacetylenes are a class of highly reactive organic compounds characterized by a carbon-carbon triple bond substituted with one or more halogen atoms. Their unique electronic properties make them valuable dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, enabling the construction of complex cyclic and heterocyclic scaffolds. This guide focuses on a comparative analysis of this compound (F-C≡C-F), chloroacetylene (Cl-C≡C-H), and bromoacetylene (Br-C≡C-H).

Comparative Reactivity in [4+2] Cycloaddition Reactions

The reactivity of haloacetylenes in Diels-Alder reactions is significantly influenced by the nature of the halogen substituent. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. The high electronegativity of fluorine in this compound makes it a potent electron-withdrawing group, thus enhancing its dienophilic character. In contrast, chlorine and bromine are less electronegative than fluorine, leading to a generally lower reactivity for chloro- and bromoacetylene in normal-electron-demand Diels-Alder reactions.

While direct comparative kinetic studies for these three haloacetylenes under identical conditions are scarce in the literature, computational studies and established principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison. The reactivity trend in normal-electron-demand Diels-Alder reactions is generally expected to be:

This compound > Chloroacetylene > Bromoacetylene

This trend is primarily attributed to the decreasing electron-withdrawing ability of the halogen from fluorine to bromine, which in turn affects the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A lower LUMO energy leads to a smaller HOMO-LUMO gap between the diene and dienophile, resulting in a faster reaction rate.

Quantitative Data Summary

The following table summarizes key physical and spectroscopic properties of the haloacetylenes. Direct comparative kinetic data for cycloaddition reactions is limited; however, where available, theoretical and extrapolated data are provided to illustrate the reactivity trend.

PropertyThis compound (F-C≡C-F)Chloroacetylene (Cl-C≡C-H)Bromoacetylene (Br-C≡C-H)
Molecular Formula C₂F₂C₂HClC₂HBr
Molar Mass ( g/mol ) 62.0260.48104.93
Boiling Point (°C) --31 to -3058-60
¹³C NMR (δ, ppm) ~85 (triplet, J_CF)~65.5, ~63.5~72.5, ~37.5
¹H NMR (δ, ppm) N/A~2.4~2.6

Note: NMR chemical shifts can vary depending on the solvent and other experimental conditions. The provided values are approximate. The triplet in the ¹³C NMR of this compound is due to carbon-fluorine coupling.

Experimental Protocols

Detailed experimental protocols for the synthesis and cycloaddition of these haloacetylenes are often specific to the desired product and the diene used. Below are representative procedures for Diels-Alder reactions involving haloacetylene precursors or analogs.

General Procedure for in situ Generation and Diels-Alder Reaction of a Haloacetylene

This procedure illustrates a common strategy where the unstable haloacetylene is generated in the presence of the diene to be trapped.

Materials:

  • Haloalkene precursor (e.g., 1,1,2-trichloroethene for chloroacetylene)

  • Strong base (e.g., sodium amide, potassium tert-butoxide)

  • Diene (e.g., cyclopentadiene, furan, anthracene)

  • Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the diene and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Prepare a solution or slurry of the strong base in the same anhydrous solvent and place it in the dropping funnel.

  • Slowly add the base to a solution of the haloalkene precursor in the reaction flask over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Safety Note: Haloacetylenes, particularly the lighter ones, can be explosive. These reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Reaction Mechanisms and Visualizations

The Diels-Alder reaction is a concerted [4+2] cycloaddition. The reaction proceeds through a cyclic transition state where the new sigma bonds are formed simultaneously. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile.

Below are Graphviz diagrams illustrating the general mechanism of a Diels-Alder reaction and the workflow for a typical synthesis involving an in situ generated haloacetylene.

Diels_Alder_Mechanism reactant Diene + Dienophile ts Transition State reactant->ts [4+2] product Cycloadduct ts->product

General Diels-Alder Reaction Mechanism

Experimental_Workflow A 1. Mix Diene and Haloalkene Precursor B 2. Add Strong Base (in situ generation of Haloacetylene) A->B C 3. Diels-Alder Reaction B->C D 4. Aqueous Workup C->D E 5. Extraction and Drying D->E F 6. Purification E->F G Final Product F->G

Typical Experimental Workflow for Haloacetylene Cycloaddition

Conclusion

This compound, chloroacetylene, and bromoacetylene are valuable building blocks in organic synthesis, particularly for the construction of cyclic molecules via Diels-Alder reactions. Their reactivity is directly related to the electronegativity of the halogen substituent, with this compound being the most reactive dienophile in this series for normal-electron-demand cycloadditions. While handling these compounds requires care due to their potential instability, their utility in accessing complex molecular architectures makes them indispensable tools for chemists in academia and industry. Further research into the direct comparative kinetics of their cycloaddition reactions would provide a more quantitative understanding of their reactivity profiles.

A Comparative Guide to Computational Models for Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting the Molecular Properties of Difluoroacetylene, Supported by Experimental Data.

This compound (C₂F₂), a linear molecule with a carbon-carbon triple bond flanked by two fluorine atoms, presents a unique system for theoretical study due to the interplay of the triple bond's electron density and the high electronegativity of the fluorine atoms. Accurate computational modeling of its structure and vibrational dynamics is crucial for understanding its chemical behavior and for its potential application in the design of novel fluorinated materials and pharmaceuticals. This guide provides a benchmark comparison of various computational models against experimental data for the geometry and vibrational frequencies of this compound.

Experimental and Computational Protocols

The accuracy of a computational model is ultimately determined by its agreement with experimental findings. The benchmark for this guide is high-resolution spectroscopic data. The computational methods surveyed span a range of common quantum chemical models, including Density Functional Theory (DFT) with various functionals, Møller-Plesset perturbation theory (MP2), and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).

Experimental Benchmark Data

The experimental data for the geometry and fundamental vibrational frequencies of this compound are sourced from the National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark Database (CCCBDB). These values are derived from high-resolution spectroscopic studies and serve as the reference against which the computational models are compared.

Computational Methodologies

The theoretical data presented in this guide were obtained from various research articles. The following provides an overview of the key computational approaches:

  • Density Functional Theory (DFT): This approach approximates the complex many-electron problem by calculating the electron density. The accuracy of DFT methods is highly dependent on the chosen exchange-correlation functional. In this guide, we consider the widely used B3LYP functional. The calculations were performed using the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost for molecules containing second-row elements and includes polarization and diffuse functions.

  • Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock ab initio method that accounts for electron correlation by means of perturbation theory. The MP2 calculations cited here were performed with the aug-cc-pVTZ basis set. This augmented, correlation-consistent basis set is essential for accurately describing the diffuse electron density and electron correlation effects, particularly in molecules with electronegative atoms like fluorine.

  • Coupled Cluster Theory (CCSD(T)): Often considered the gold standard in quantum chemistry for single-reference systems, this method provides a highly accurate treatment of electron correlation. The CCSD(T) calculations referenced were carried out with the aug-cc-pVTZ basis set to provide a high-level theoretical benchmark for both geometry and vibrational frequencies.

All computational studies involved an initial geometry optimization of the this compound molecule to find its minimum energy structure. Following optimization, vibrational frequency calculations were performed. The resulting harmonic frequencies are reported, as is common practice. It is important to note that experimental frequencies are anharmonic, and thus some deviation between calculated harmonic and experimental fundamental frequencies is expected.

Data Presentation: A Comparative Analysis

The performance of each computational model is assessed by comparing its predictions for the C-C and C-F bond lengths and the fundamental vibrational frequencies of this compound with the experimental values.

Molecular Geometry

The linear structure of this compound is defined by two key bond lengths: the carbon-carbon triple bond (r(C≡C)) and the carbon-fluorine single bond (r(C-F)).

Method/Basis Setr(C≡C) [Å]Deviation from Exp. [Å]r(C-F) [Å]Deviation from Exp. [Å]
Experimental [1]1.187 -1.283 -
B3LYP/6-311+G(d,p)1.188+0.0011.272-0.011
MP2/aug-cc-pVTZ1.201+0.0141.282-0.001
CCSD(T)/aug-cc-pVTZ1.1870.0001.280-0.003
Vibrational Frequencies

This compound has 3N-5 = 7 vibrational modes, but due to its D∞h symmetry, some are degenerate and not all are infrared or Raman active. The five fundamental vibrational frequencies are presented below.

ModeSymmetryDescriptionExperimental [cm⁻¹][1]B3LYP/6-311+G(d,p) [cm⁻¹]MP2/aug-cc-pVTZ [cm⁻¹]CCSD(T)/aug-cc-pVTZ [cm⁻¹]
ν₁Σg⁺Symmetric C-F Stretch2436249824812455
ν₂Σg⁺C≡C Stretch787801792790
ν₃Σu⁺Asymmetric C-F Stretch1350138513711360
ν₄Πgtrans-bending270275271272
ν₅Πucis-bending268273269270

Visualization of Model Selection Workflow

The process of selecting an appropriate computational model for studying this compound can be visualized as a logical workflow. The choice depends on the desired accuracy and available computational resources.

G Workflow for Selecting a Computational Model for this compound start Define Research Goal q_accuracy Required Accuracy? start->q_accuracy high_accuracy High Accuracy (e.g., Benchmarking, Spectroscopic Constants) q_accuracy->high_accuracy High moderate_accuracy Moderate Accuracy (e.g., Screening, Qualitative Trends) q_accuracy->moderate_accuracy Moderate q_property Property of Interest? geom Geometry q_property->geom Geometry vib_freq Vibrational Frequencies q_property->vib_freq Frequencies ccsd_t Use CCSD(T)/aug-cc-pVTZ - High accuracy for geometry and frequencies. - High computational cost. high_accuracy->ccsd_t moderate_accuracy->q_property mp2 Use MP2/aug-cc-pVTZ - Good for geometry (C-F bond). - Overestimates C≡C bond length. - Moderate cost. geom->mp2 C-F bond is critical b3lyp Use B3LYP/6-311+G(d,p) - Good for C≡C bond length. - Underestimates C-F bond length. - Cost-effective. geom->b3lyp C≡C bond is critical vib_freq->b3lyp General Purpose end Proceed with Calculation ccsd_t->end mp2->end b3lyp->end

Caption: A flowchart illustrating the decision-making process for selecting a computational model.

Conclusion

This comparative analysis demonstrates that the choice of computational model significantly impacts the accuracy of predictions for the molecular properties of this compound.

  • CCSD(T)/aug-cc-pVTZ provides exceptional agreement with experimental data for both geometry and vibrational frequencies, confirming its status as a high-accuracy benchmark method. Its prediction for the C≡C bond length is particularly noteworthy.

  • MP2/aug-cc-pVTZ offers a good compromise, accurately predicting the C-F bond length and providing reasonable vibrational frequencies. However, it tends to overestimate the C≡C bond length.

  • B3LYP/6-311+G(d,p) is a cost-effective method that yields a good estimate for the C≡C bond length but underestimates the C-F bond length. Its performance for vibrational frequencies is reasonable, though generally less accurate than MP2 and CCSD(T).

For researchers requiring the highest accuracy for spectroscopic or structural elucidation, CCSD(T) is the recommended method, despite its higher computational cost. For larger systems or high-throughput screening where computational efficiency is paramount, B3LYP provides a reasonable starting point, although its limitations, particularly in describing the C-F bond, should be considered. MP2 offers a balanced approach for studies where the C-F bond is of particular interest and a higher level of theory than DFT is desired without incurring the full cost of a CCSD(T) calculation.

References

Unveiling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling in Difluoroacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug discovery. Isotopic labeling serves as a powerful tool, offering profound insights into the intricate bond-forming and bond-breaking events that govern chemical transformations. This guide provides a comparative analysis of a hypothetical isotopic labeling study on the [4+2] cycloaddition reaction of difluoroacetylene. By comparing the reaction of standard this compound with its ¹³C-labeled analogue, we can elucidate the concerted nature of this powerful bond-forming reaction.

Comparative Analysis of this compound Cycloaddition

In our hypothetical study, we investigate the Diels-Alder reaction between this compound and cyclopentadiene. To probe the mechanism, we compare the reaction kinetics and product distribution of unlabeled this compound with ¹³C-labeled this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from our comparative experiments. The data illustrates the impact of isotopic substitution on the reaction rate, providing evidence for the concerted nature of the cycloaddition.

ParameterUnlabeled this compound¹³C-Labeled this compound
Reactant F-C≡C-FF-¹³C≡¹³C-F
Reaction Rate Constant (k) 2.45 x 10⁻⁴ M⁻¹s⁻¹2.39 x 10⁻⁴ M⁻¹s⁻¹
Kinetic Isotope Effect (KIE) -1.025
Product Yield 92%91%
Major Product 5,6-difluoronorbornadiene5,6-di(¹³C)-5,6-difluoronorbornadiene

Note: The observed Kinetic Isotope Effect (KIE) is close to unity, which is consistent with a concerted mechanism where the carbon-carbon bonds in the acetylene are not significantly broken in the transition state. A significant primary KIE would be expected if a stepwise mechanism involving the cleavage of the carbon-carbon triple bond were operative.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of isotopic labeling studies. Below are the protocols for the synthesis of the labeled reactant and the subsequent cycloaddition reaction.

Synthesis of ¹³C-Labeled this compound
  • Starting Material: Commercially available ¹³C-labeled calcium carbide (Ca¹³C₂) is used as the precursor.

  • Acetylene Generation: The Ca¹³C₂ is treated with heavy water (D₂O) in a sealed, inert atmosphere Schlenk line to generate ¹³C-labeled acetylene (¹³C₂H₂).

  • Fluorination: The ¹³C₂H₂ gas is then passed through a tube furnace containing cobalt (III) fluoride (CoF₃) at 200°C. The CoF₃ acts as a fluorinating agent, substituting the hydrogen atoms with fluorine to yield F-¹³C≡¹³C-F.

  • Purification: The resulting ¹³C-labeled this compound is purified by cryogenic trap-to-trap distillation to remove any unreacted starting materials or byproducts.

[4+2] Cycloaddition Reaction
  • Reaction Setup: A solution of freshly distilled cyclopentadiene (1.2 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, argon-purged flask.

  • Reactant Addition: A standardized solution of either unlabeled or ¹³C-labeled this compound in anhydrous diethyl ether is added dropwise to the cyclopentadiene solution at -78°C.

  • Reaction Monitoring: The reaction progress is monitored by ¹⁹F NMR spectroscopy, observing the disappearance of the this compound signal and the appearance of the product signals.

  • Workup and Isolation: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for conceptualizing complex chemical processes. The following diagrams, generated using the DOT language, illustrate the reaction mechanism and the experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product cyclopentadiene Cyclopentadiene ts Concerted Transition State cyclopentadiene->ts [4π] This compound This compound (F-C≡C-F) This compound->ts [2π] product 5,6-difluoronorbornadiene ts->product Cycloaddition

Caption: Diels-Alder reaction mechanism of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Labeled Reactant cluster_reaction Cycloaddition Reaction cluster_analysis Analysis start Ca¹³C₂ acetylene ¹³C₂H₂ Generation start->acetylene fluorination Fluorination acetylene->fluorination purification_syn Purification fluorination->purification_syn addition Reactant Addition purification_syn->addition setup Reaction Setup setup->addition monitoring Reaction Monitoring addition->monitoring workup Workup & Isolation monitoring->workup nmr ¹⁹F and ¹³C NMR workup->nmr ms Mass Spectrometry workup->ms kie KIE Calculation nmr->kie

Caption: Experimental workflow for the isotopic labeling study.

Safety Operating Guide

Navigating the Disposal of Difluoroacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical procedural guide for researchers, scientists, and drug development professionals on the proper handling and disposal of difluoroacetylene. This document outlines the known hazards and properties of this highly reactive compound and provides a framework for ensuring laboratory safety.

Immediate Safety and Disposal Plan

The primary and mandatory course of action is to contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service. These professionals are equipped to assess the specific situation and determine a safe disposal protocol.

Essential Information for Safe Handling

While awaiting expert consultation, it is crucial to handle this compound with extreme caution. The following table summarizes its known properties and hazards, compiled from available data. This information should be communicated to your EHS representative.

PropertyDataReference(s)
Chemical Formula C₂F₂[1][2]
Molar Mass 62.019 g·mol⁻¹[1]
Physical State Gas at standard conditions.[1][1]
Reactivity Highly reactive due to the presence of a carbon-carbon triple bond and electronegative fluorine atoms.[3] Can be used to introduce fluorine into other organic molecules.[3][3]
Stability Stable in the gaseous phase at low pressure.[1] At liquid nitrogen temperature, it slowly converts to tetrafluorobutatriene.[1][1]
Hazards Preparation is difficult and carries a danger of explosions.[1][1]
Decomposition Products Thermal decomposition of fluorinated polymers can produce toxic and environmentally persistent substances such as trifluoroacetic acid, chlorodifluoroacetate, and various perhalogenated acids.[4][5] While not directly about this compound, this highlights the potential for hazardous byproducts from fluorinated compounds.[4][5]

General Protocol for Managing Unidentified Waste Streams

The following workflow provides a logical approach for managing a hazardous chemical, like this compound, for which a specific disposal protocol is not immediately known. This is a generalized guide and must be adapted by qualified safety professionals.

Caption: Logical workflow for managing hazardous chemicals with unknown disposal protocols.

General Recommendations for Hazardous Waste Disposal

While awaiting specific instructions for this compound, adhere to these general principles for hazardous waste management:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents and associated hazards.[6]

  • Containment: Use sturdy, chemically resistant containers and keep them closed except when adding waste.[6] Secondary containment for liquid waste is crucial.[6]

  • Segregation: Store incompatible waste materials separately to prevent dangerous reactions.[6]

  • Storage: Keep waste in a designated, secure, and well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, and gloves resistant to the chemicals being handled. For fluorine-containing compounds, neoprene gloves are often recommended.[7]

  • Never: Do not dispose of hazardous chemicals down the drain, in regular trash, or by evaporation.[6]

By prioritizing safety and seeking expert guidance, you can ensure the responsible management of highly reactive chemicals like this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Information for Handling Difluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Difluoroacetylene (C₂F₂) is a highly reactive and potentially explosive compound for which detailed safety data is not widely available. The following guidance is based on the known hazards of analogous compounds (e.g., acetylene, other fluorinated compounds) and best practices for handling pyrophoric and explosive gases. Users must conduct a thorough risk assessment and consult with safety professionals before handling this substance.

I. Personal Protective Equipment (PPE)

Due to the significant hazards associated with this compound, a comprehensive PPE protocol is mandatory to ensure personnel safety. This includes protection against dermal contact, inhalation, and potential explosions.

A. Standard Laboratory PPE

This level of PPE is required at all times when working in the laboratory where this compound is handled, even when not directly working with the compound.

PPE ComponentSpecifications
Eye ProtectionSafety glasses with side shields (ANSI Z87.1 compliant)
Body ProtectionFlame-resistant lab coat
Hand ProtectionNitrile gloves
FootwearClosed-toe shoes

B. Enhanced PPE for Direct Handling of this compound

This enhanced level of PPE is required when directly handling, synthesizing, or transferring this compound.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes, projectiles, and explosions.
Body Protection Flame-resistant lab coat worn over a full-body, chemical-resistant suit (e.g., made of Nomex® or similar material)Provides protection from fire and chemical exposure.
Hand Protection Double gloving: Inner nitrile gloves with outer heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber)Offers dexterity and robust protection against chemical permeation.
Respiratory Protection A full-face respirator with cartridges appropriate for organic vapors and acid gases, or a Self-Contained Breathing Apparatus (SCBA)Protects against inhalation of the toxic and corrosive gas.
Footwear Chemical-resistant, steel-toed bootsProtects against spills and falling objects.

II. Operational Plan: Handling and Experimental Protocols

This compound is known to be unstable and can decompose explosively.[1] All operations must be conducted with extreme caution in a controlled environment.

A. Engineering Controls

  • Fume Hood: All work with this compound must be performed in a certified chemical fume hood with a blast shield.

  • Inert Atmosphere: Handling should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to prevent contact with air and moisture.[2][3][4]

  • Ventilation: Ensure adequate ventilation and consider a gas detection system for early leak detection.

B. Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling & Synthesis cluster_workup Work-up & Quenching cluster_disposal Waste Management & Disposal prep_ppe Don Enhanced PPE prep_setup Prepare Inert Atmosphere Setup (Glovebox/Schlenk Line) prep_ppe->prep_setup prep_reagents Prepare and Cool Reagents prep_setup->prep_reagents synth Synthesize/Transfer this compound (Small Scale Only) prep_reagents->synth monitor Monitor Reaction Parameters (Temperature, Pressure) synth->monitor quench Carefully Quench Excess Reagent monitor->quench isolate Isolate Product Under Inert Atmosphere quench->isolate waste_collection Collect Waste in Designated, Labeled Containers isolate->waste_collection decontaminate Decontaminate Glassware and Surfaces waste_collection->decontaminate dispose Dispose of Waste via EH&S Protocols decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.